7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Description
Properties
IUPAC Name |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGKQGFUDXGAX-MYWFJNCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921749 | |
| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115538-85-7 | |
| Record name | 7α-Hydroxy-3-oxo-4-cholestenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7alpha-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a C27 bile acid intermediate that plays a crucial role in cholesterol homeostasis. It is a key metabolite in the acidic pathway of bile acid synthesis and has emerged as a significant biomarker for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 7-HOCA, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Structure and Physicochemical Properties
7-HOCA is a cholestanoid characterized by a cholest-4-en-26-oic acid backbone substituted with a hydroxyl group at the 7-alpha position and an oxo group at the 3-position[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₂O₄ | [3] |
| Molecular Weight | 430.62 g/mol | [3] |
| IUPAC Name | (5R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,5,6,7,8,9,10,11,12,13,14,15,16,17-pentadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid | |
| CAS Number | 115538-85-7 | [4] |
| Synonyms | 7-HOCA, 7α-hydroxy-3-oxocholest-4-en-26-oic acid | [4] |
| Physical State | Solid, powder | [5] |
| Storage Temperature | -20°C | [5] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Water Solubility | Practically insoluble |
Biological Significance and Quantitative Data
7-HOCA is a pivotal intermediate in the acidic pathway of bile acid synthesis, primarily formed from the metabolism of 27-hydroxycholesterol (27-OHC) by the enzymes sterol 27-hydroxylase (CYP27A1), oxysterol 7α-hydroxylase (CYP7B1), and 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7)[6][7]. It is further metabolized to chenodeoxycholic acid.
Beyond its role in bile acid synthesis, 7-HOCA has been identified as a biomarker for the integrity of the blood-brain barrier (BBB)[8][9]. Elevated levels in the cerebrospinal fluid (CSF) are associated with BBB dysfunction[8]. Furthermore, altered levels of 7-HOCA and its metabolizing enzymes have been implicated in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC)[10][11].
Table 2: Reported Concentrations of this compound in Human Biological Fluids
| Biological Fluid | Condition | Concentration (mean ± SD or range) | Reference |
| Plasma | Healthy Controls | 182.1 ± 14.9 nM | [11] |
| Hepatocellular Carcinoma (HCC) | 350.6 ± 37.4 nM | [11] | |
| Cerebrospinal Fluid (CSF) | Healthy Controls (Headache) | 14 ± 7 ng/mL | [9] |
| Alzheimer's Disease | Not significantly different from controls | [8] | |
| Vascular Dementia | Not significantly different from controls | [8] | |
| Blood-Brain Barrier Defects | 7–392 ng/mL (markedly increased) | [9] | |
| Subdural Hematoma | Chronic | 658.09 ± 137.53 ng/mL | [12] |
Signaling and Metabolic Pathways
The primary pathway involving 7-HOCA is the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (neutral) pathway and is initiated by the hydroxylation of cholesterol at the C27 position.
Caption: The acidic pathway of bile acid synthesis, highlighting the formation of 7-HOCA.
In conditions of blood-brain barrier disruption, 7-HOCA can leak from the brain into the CSF, making it a useful biomarker.
Caption: Logical relationship between BBB integrity and 7-HOCA levels in the CSF.
Experimental Protocols
Quantification of 7-HOCA in Biological Fluids by LC-MS/MS
The quantification of 7-HOCA in plasma and CSF is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 20 µL plasma or 1 mL CSF sample, add a known amount of a deuterated internal standard (e.g., d4-7-HOCA)[8][13].
-
Add acetonitrile to precipitate proteins[13].
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Optional but can improve sensitivity):
-
The dried extract can be derivatized to enhance ionization efficiency and chromatographic separation. However, methods without derivatization have also been successfully developed[14].
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).
-
Inject an aliquot into a reverse-phase C18 or similar HPLC column[1].
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 7-HOCA and its internal standard[1].
4. Quantification:
-
Construct a calibration curve using known concentrations of 7-HOCA standard.
-
Calculate the concentration of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: General workflow for the quantification of 7-HOCA by LC-MS/MS.
Synthesis of Deuterated 7-HOCA (d4-7-HOCA) Internal Standard
A deuterated internal standard is crucial for accurate quantification by mass spectrometry.
1. Oxidation of d7-7α-Hydroxycholesterol:
-
Start with a commercially available deuterated precursor, such as d7-7α-hydroxycholesterol[6].
-
Oxidize the precursor using cholesterol oxidase to yield d7-7α-hydroxy-4-cholesten-3-one[6].
-
Extract the product using a suitable solvent system (e.g., chloroform/methanol)[6].
2. Further Oxidation to d4-7-HOCA:
-
The d7-7α-hydroxy-4-cholesten-3-one is then further oxidized to form d4-7-HOCA. This step involves enzymatic reactions that lead to the formation of the carboxylic acid side chain with the loss of some deuterium atoms[9].
Conclusion
This compound is a metabolite of significant interest in the fields of biochemistry, neuroscience, and drug development. Its central role in the acidic pathway of bile acid synthesis and its utility as a biomarker for blood-brain barrier integrity underscore its importance. The methodologies outlined in this guide for its quantification and the understanding of its metabolic pathways provide a solid foundation for researchers and scientists to further explore the physiological and pathological roles of this intriguing molecule. Further research into its potential interactions with nuclear receptors and its role in gene regulation may unveil new therapeutic targets for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7alpha)- | 115538-85-7 [chemicalbook.com]
- 5. 7a-Hydroxy-3-oxo-4-cholestenoic acid powder Avanti Lipids [sigmaaldrich.com]
- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol is converted to 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in liver mitochondria. Evidence for a mitochondrial sterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 7α-Hydroxy-3-oxo-4-cholestenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-hydroxy-3-oxo-4-cholestenoic acid is a key intermediate in the classic (or neutral) pathway of bile acid synthesis, a critical process for cholesterol homeostasis, lipid digestion, and signaling. This pathway is the primary route for the catabolism and elimination of cholesterol from the body. The biosynthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid is a multi-step enzymatic process that occurs primarily in the liver. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the experimental methods used for its study, is paramount for researchers in metabolic diseases, pharmacology, and drug development. This guide provides a comprehensive overview of the core aspects of 7α-hydroxy-3-oxo-4-cholestenoic acid biosynthesis.
The Core Biosynthetic Pathway
The conversion of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves a series of enzymatic reactions localized within the endoplasmic reticulum and cytosol of hepatocytes. The pathway is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).
The primary steps are:
-
7α-hydroxylation of Cholesterol: The pathway begins with the introduction of a hydroxyl group at the 7α position of cholesterol, a reaction catalyzed by Cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme located in the endoplasmic reticulum. This is the first and rate-limiting step in the classic bile acid synthesis pathway[1][2]. The product of this reaction is 7α-hydroxycholesterol .
-
Oxidation and Isomerization: Subsequently, 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase/isomerase (HSD3B7) , another endoplasmic reticulum-resident enzyme, acts on 7α-hydroxycholesterol. HSD3B7 catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond, yielding 7α-hydroxy-4-cholesten-3-one [3].
-
Formation of 7α-hydroxy-3-oxo-4-cholestenoic acid: While the direct conversion of 7α-hydroxy-4-cholesten-3-one to 7α-hydroxy-3-oxo-4-cholestenoic acid is not the immediate next step in the main pathway leading to primary bile acids, this acidic intermediate is formed through the "acidic" or alternative pathway of bile acid synthesis. In this alternative route, side-chain oxidation of cholesterol precedes modifications of the steroid nucleus. However, for the purpose of this guide focusing on the formation of this specific acid, it is important to note that it can be generated from 3β,7α-dihydroxy-5-cholestenoate through the action of HSD3B7[4].
The intermediate, 7α-hydroxy-4-cholesten-3-one, is a crucial branch point in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid[5].
References
- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
The Pivotal Role of 7α-Hydroxy-3-oxo-4-cholestenoate (7-HOCA) in Primary Bile Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary bile acid synthesis is a cornerstone of hepatic cholesterol homeostasis and overall metabolic regulation. While the classical and alternative pathways culminating in the production of cholic acid (CA) and chenodeoxycholic acid (CDCA) are well-documented, the significance of key intermediates is an area of burgeoning research. This technical guide provides an in-depth exploration of the role of 7α-hydroxy-3-oxo-4-cholestenoate (7-HOCA), a critical intermediate at the nexus of these pathways. An accumulating body of evidence, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), underscores the importance of understanding the metabolism and potential signaling functions of 7-HOCA. This document will detail its position in the biosynthetic pathway, the enzymatic control of its flux, the consequences of its dysregulation, and relevant experimental methodologies for its study.
7-HOCA: A Central Intermediate in Bile Acid Synthesis
7-HOCA is a C27 steroid acid that serves as a key metabolic intermediate in the synthesis of primary bile acids from cholesterol. It is formed through the action of several enzymes and its subsequent conversion is a critical step in determining the final bile acid pool composition.
The formation of 7-HOCA can occur through different routes within the broader bile acid synthesis network. In one pathway, cholesterol is first converted to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1)[1]. 7α-hydroxycholesterol is then metabolized to 7α-hydroxy-4-cholesten-3-one (C4), a common precursor for both CA and CDCA[1]. In an alternative pathway, particularly active in extrahepatic tissues and within the liver, cholesterol can be hydroxylated at the 27-position by sterol 27-hydroxylase (CYP27A1), followed by further modifications that also lead to the formation of 7-HOCA[1]. The metabolic end product of reactions involving 7α-hydroxylation of C27-steroids in liver mitochondria is 7α-hydroxy-3-oxo-4-cholestenoic acid[2].
The pivotal step in the metabolism of 7-HOCA is its reduction by the enzyme Δ4-3-oxosteroid 5β-reductase, encoded by the AKR1D1 gene[3][4][5]. This enzyme catalyzes the conversion of the Δ4-3-keto group to a 3α-hydroxy-5β group, a necessary step for the formation of the characteristic bent A/B ring junction of the primary bile acids, CA and CDCA[4][6].
The Critical Role of AKR1D1 in 7-HOCA Metabolism
The enzyme AKR1D1 is the sole human 5β-reductase and is indispensable for the synthesis of primary bile acids[2][6]. Its primary substrate in this context is 7-HOCA. Genetic deficiencies in AKR1D1 lead to a rare inborn error of bile acid metabolism, congenital bile acid synthesis defect type 2, characterized by a buildup of Δ4-3-oxo-bile acids, including 7-HOCA, and a severe reduction in primary bile acids[2][5]. This leads to life-threatening neonatal hepatitis and cholestasis[2].
Recent research has highlighted that the expression and activity of AKR1D1 are significantly decreased in prevalent liver conditions such as NAFLD and HCC[3][4]. This reduction in AKR1D1 function leads to an accumulation of its substrate, 7-HOCA[3][4].
The Pathophysiological Consequences of 7-HOCA Accumulation
The accumulation of 7-HOCA due to impaired AKR1D1 activity has been shown to have significant downstream pathological effects in hepatocytes. Studies utilizing genetic knockdown of AKR1D1 in human hepatoma cell lines (HepG2) have demonstrated that the resultant increase in intracellular 7-HOCA concentrations leads to[3][4]:
-
Metabolic Dysfunction: Dysregulation of pathways involved in lipid metabolism, including increased intracellular triglyceride accumulation and decreased fatty acid oxidation[3][4].
-
Impaired Cell Proliferation and Cell Cycle Arrest: 7-HOCA accumulation induces cell cycle arrest at the G1/S phase and impairs cell proliferation[3][4].
-
Induction of DNA Damage and Apoptosis: Increased levels of 7-HOCA have been shown to cause DNA damage and enhance apoptosis in hepatocytes[3][4].
These findings suggest that 7-HOCA is not merely an inert intermediate but can act as a driver of metabolic dysfunction and cellular stress, contributing to the progression of NAFLD and increasing the risk of HCC[3][4].
The Indirect Regulatory Role of 7-HOCA in Bile Acid Synthesis
The primary mechanism for the feedback regulation of bile acid synthesis is the activation of the farnesoid X receptor (FXR) by the primary bile acids, CDCA and CA[1][7][8]. Activated FXR, in conjunction with the retinoid X receptor (RXR), forms a heterodimer that transcriptionally represses CYP7A1, the rate-limiting enzyme of the classical pathway[1][8][9]. This repression is primarily mediated through the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), key transcriptional activators of CYP7A1[1][7][9].
While there is currently no direct evidence to suggest that 7-HOCA itself is a potent ligand for FXR, its accumulation has a profound indirect effect on the regulation of bile acid synthesis. In states of AKR1D1 deficiency, the reduced production of the primary bile acids CA and CDCA leads to a lack of FXR activation[4][5]. This disruption of the negative feedback loop results in a compensatory upregulation of genes involved in the classical bile acid synthesis pathway, including CYP7A1, HSD3B7, and CYP8B1[5]. This, in turn, can exacerbate the accumulation of hepatotoxic intermediates, including 7-HOCA and allo-bile acids (5α-reduced)[2][4].
Therefore, the role of 7-HOCA in the regulation of primary bile acid synthesis is primarily indirect, driven by the consequences of its metabolic blockade and the subsequent failure to produce the necessary FXR-activating primary bile acids.
Quantitative Data on 7-HOCA and Related Molecules
The following tables summarize quantitative data related to 7-HOCA and key enzymes in bile acid synthesis, extracted from various experimental contexts.
| Condition | Analyte | Change | Cell/Animal Model | Reference(s) |
| AKR1D1 Knockdown | 7-HOCA | Increased | HepG2 cells | [3][4] |
| AKR1D1 Knockdown | Primary Bile Acids (CA, CDCA) | Decreased | HepG2, Huh7 cells | [5] |
| AKR1D1 Knockdown | CYP7A1 mRNA | Increased | HepG2, Huh7 cells | [5] |
| AKR1D1 Knockdown | CYP8B1 mRNA | Increased | HepG2, Huh7 cells | [5] |
| NAFLD, Cirrhosis, HCC | Serum 7-HOCA | Significantly Elevated | Human Patients | [3][4] |
| Advancing Steatosis, Fibrosis, Inflammation, HCC | Hepatic AKR1D1 Expression | Significantly Decreased | Human Patients | [3][4] |
Table 1: Changes in 7-HOCA and Bile Acid Synthesis Gene Expression in Response to Altered AKR1D1 Function and Liver Disease.
| Treatment | Analyte | Change | Cell/Animal Model | Reference(s) |
| Adenovirus-mediated Cyp7a1 overexpression | Cyp7a1 mRNA | 12-fold increase | Mice | [10] |
| Adenovirus-mediated Cyp7a1 overexpression | Total Bile Acid Pool Size | Increased | Mice | [11] |
| Chenodeoxycholic acid (CDCA) treatment | CYP7A1 mRNA | Repressed | Human Primary Hepatocytes | [7] |
| Cholic acid (CA) treatment | AKR1D1 expression | Upregulated | HepG2 cells | [6] |
| Chenodeoxycholic acid (CDCA) treatment | AKR1D1 expression | Repressed | HepG2 cells, Mice | [6] |
Table 2: Modulation of Bile Acid Synthesis Components by Gene Overexpression and Bile Acid Treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of 7-HOCA and its role in bile acid synthesis. Below are outlines of key experimental protocols.
Quantification of 7-HOCA in Biological Samples (Serum, Liver) by LC-MS
1. Sample Preparation:
-
Serum/Plasma: Obtain serum or plasma from blood samples. To a defined volume of serum/plasma, add an internal standard (e.g., deuterated 7-HOCA). Precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to pellet the protein, and collect the supernatant.
-
Liver Tissue: Homogenize a known weight of liver tissue in a suitable buffer. Add an internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the bile acid fraction.
2. Derivatization (Optional but can improve chromatographic properties):
-
For GC-MS analysis, derivatization is typically required. This can involve methylation of the carboxylic acid group and silylation of the hydroxyl group.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode for electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for 7-HOCA and the internal standard.
4. Data Analysis:
-
Generate a standard curve using known concentrations of a 7-HOCA analytical standard.
-
Quantify the amount of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
1. RNA Extraction:
-
Isolate total RNA from cultured cells or liver tissue using a commercial RNA extraction kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).
2. cDNA Synthesis:
-
Reverse transcribe a defined amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (AKR1D1, CYP7A1, CYP8B1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR instrument.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Western Blotting for Protein Expression Analysis
1. Protein Extraction:
-
Lyse cultured cells or homogenized liver tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate a defined amount of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AKR1D1, CYP7A1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the primary bile acid synthesis pathways highlighting the central position of 7-HOCA.
Caption: Pathophysiological consequences of decreased AKR1D1 activity and 7-HOCA accumulation.
Caption: A typical experimental workflow for studying the role of 7-HOCA.
Conclusion and Future Directions
7-HOCA stands as a critical intermediate in primary bile acid synthesis, with its metabolic flux tightly controlled by the enzyme AKR1D1. The emerging evidence strongly suggests that the accumulation of 7-HOCA, resulting from decreased AKR1D1 activity in liver diseases like NAFLD and HCC, is not a benign event. Instead, elevated 7-HOCA levels appear to drive key aspects of liver pathology, including metabolic dysregulation and cellular damage.
While the indirect role of 7-HOCA in the feedback regulation of bile acid synthesis, through the depletion of FXR-activating primary bile acids, is becoming clearer, further research is warranted. Future studies should aim to elucidate whether 7-HOCA itself can directly interact with nuclear receptors or other signaling molecules to modulate gene expression. A deeper understanding of the molecular mechanisms by which 7-HOCA exerts its cytotoxic effects could unveil novel therapeutic targets for the treatment and prevention of progressive liver disease. The development of specific and potent modulators of AKR1D1 activity may also represent a promising therapeutic strategy. For professionals in drug development, 7-HOCA serves as a potential biomarker for monitoring liver disease progression and as a target for interventions aimed at restoring normal bile acid homeostasis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Disease-related 5β-Reductase (AKR1D1) Mutations Reveals Their Potential to Cause Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Cholesterol 7α-hydroxylase protects the liver from inflammation and fibrosis by maintaining cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 7α-Hydroxy-3-oxo-4-cholestenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-hydroxy-3-oxo-4-cholestenoic acid (7α-HOCA) is a key intermediate in the classical pathway of bile acid synthesis, formed from cholesterol in the liver.[1] It also serves as a major metabolite of 27-hydroxycholesterol in the brain.[2] While it is a transient metabolite, its position within the bile acid pool suggests it contributes to the activation of key receptors that govern bile acid homeostasis, lipid metabolism, and glucose control. This technical guide provides a detailed overview of the presumed mechanism of action of 7α-HOCA, focusing on its interaction with the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Core Mechanism of Action: A Dual Receptor Modulator
As a bile acid intermediate, 7α-HOCA is understood to exert its biological effects primarily through the activation of two central bile acid-sensing receptors: the nuclear receptor FXR and the cell surface G-protein coupled receptor, TGR5.
Farnesoid X Receptor (FXR) Activation
FXR is the master regulator of bile acid homeostasis. Bile acids, including likely 7α-HOCA, are its natural ligands. The presence of a 7α-hydroxy group is a key structural feature for potent FXR agonism.[3]
Signaling Pathway:
-
Ligand Binding and Heterodimerization: 7α-HOCA, as part of the cellular bile acid pool, enters the nucleus and binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor.
-
RXR Partnership: Ligand-bound FXR forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding leads to the recruitment of co-activators and the initiation of transcription of target genes, most notably the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).
Downstream Consequences of FXR Activation:
-
Repression of Bile Acid Synthesis (Negative Feedback):
-
SHP-dependent pathway: FXR-induced SHP inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][5]
-
FGF19-dependent pathway: In the intestine, FXR activation stimulates the expression and secretion of FGF19.[6][7] FGF19 travels to the liver and binds to its receptor, FGFR4, which in turn represses CYP7A1 expression through a MAP kinase-dependent pathway.[6][7]
-
-
Regulation of Lipid and Glucose Metabolism: FXR activation has been shown to influence triglyceride and glucose metabolism.[8]
Takeda G-protein Coupled Receptor 5 (TGR5) Activation
TGR5 is a cell-surface receptor that mediates some of the metabolic effects of bile acids.
Signaling Pathway:
-
Ligand Binding: Bile acids in the extracellular space bind to TGR5.
-
G-protein Activation: This binding triggers a conformational change in TGR5, leading to the activation of an associated Gs alpha subunit (Gαs).
-
Adenylate Cyclase Activation: The activated Gαs stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).
-
Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA) and potentially other downstream effectors like EPAC, leading to various cellular responses.[1]
Downstream Consequences of TGR5 Activation:
-
Metabolic Regulation: TGR5 activation is linked to improved glucose homeostasis, increased energy expenditure, and anti-inflammatory effects.[1][9]
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin secretion.[10]
Quantitative Data
| Bile Acid | Receptor | EC50 (µM) |
| Chenodeoxycholic acid (CDCA) | FXR | ~17-50 |
| Cholic acid (CA) | FXR | ~600 |
| Deoxycholic acid (DCA) | FXR | Lower efficacy than CDCA |
| Lithocholic acid (LCA) | FXR | Lower efficacy than CDCA |
Data compiled from multiple sources.[3][4]
Experimental Protocols
FXR Luciferase Reporter Assay
This assay is a common method to determine if a compound can activate FXR and lead to the transcription of a target gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
An expression vector for the human FXR and RXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.
-
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression (typically 24-48 hours), the cells are treated with various concentrations of the test compound (e.g., 7α-HOCA) or a known FXR agonist (e.g., GW4064) as a positive control.
-
-
Cell Lysis:
-
Following treatment (typically 18-24 hours), the culture medium is removed, and the cells are washed with PBS.
-
A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
-
Luminometry:
-
The cell lysate is transferred to a luminometer-compatible plate.
-
A luciferase assay reagent containing luciferin is added, and the luminescence from the firefly luciferase is measured.
-
A second reagent is then added to quench the firefly luciferase signal and provide the substrate for Renilla luciferase, and its luminescence is measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The fold activation relative to a vehicle control is calculated.
-
For dose-response curves, the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Nuclear Receptor Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the direct binding of a radiolabeled ligand to a receptor and can be used to determine the binding affinity of a test compound.
Methodology:
-
Reagent Preparation:
-
A radiolabeled ligand for FXR (e.g., 3H-labeled GW4064).
-
Purified FXR protein.
-
SPA beads coated with a scintillant and a molecule that can capture the receptor (e.g., an antibody).
-
-
Assay Setup:
-
In a microplate, the purified FXR protein is incubated with the SPA beads.
-
A fixed concentration of the radiolabeled ligand is added.
-
Varying concentrations of the unlabeled test compound (7α-HOCA) are added to compete with the radiolabeled ligand for binding to the receptor.
-
-
Incubation:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
When the radiolabeled ligand binds to the receptor captured on the SPA bead, it comes into close enough proximity to the scintillant to cause light emission.
-
The light emission is measured using a scintillation counter. Unbound radioligand in solution is too far from the bead to produce a signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of test compound that displaces the radiolabeled ligand.
-
The data is plotted as signal versus the concentration of the test compound.
-
The IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand) is determined.
-
The Ki (binding affinity) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. KoreaMed Synapse [synapse.koreamed.org]
7-HOCA as a metabolite of 27-hydroxycholesterol in the brain
An In-depth Technical Guide to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) as a Metabolite of 27-Hydroxycholesterol in the Brain
Introduction
The brain, the most cholesterol-rich organ, maintains a delicate homeostasis of this essential lipid, largely isolated from peripheral circulation by the blood-brain barrier (BBB). While cholesterol itself does not cross the BBB, certain oxidized metabolites, known as oxysterols, can traverse this barrier. One such pivotal oxysterol is 27-hydroxycholesterol (27-OHC), the most abundant oxysterol in human circulation.[1] There is a continuous and significant influx of 27-OHC from the circulation into the brain, estimated at approximately 5 mg per day.[1][2][3] Inside the brain, 27-OHC undergoes efficient metabolism, primarily converting into 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).[1][2]
This conversion represents a crucial pathway for the elimination and detoxification of 27-OHC from the brain, as the precursor sterol is associated with neurotoxic effects.[4][5] 7-HOCA, the major end metabolite, is then transported out of the brain into the circulation.[2][6] This technical guide provides a comprehensive overview of the synthesis, flux, and quantification of 7-HOCA in the brain, tailored for researchers, scientists, and drug development professionals.
Synthesis and Elimination of 7-HOCA in the Brain
The metabolism of 27-OHC to 7-HOCA is a multi-step enzymatic process localized within specific brain cells. This pathway is not merely a metabolic conversion but a fundamental mechanism for cerebral lipid homeostasis.
Metabolic Pathway
-
Influx of 27-OHC : 27-OHC, primarily synthesized in peripheral tissues by the enzyme sterol 27-hydroxylase (CYP27A1), crosses the BBB and enters the brain parenchyma.[1]
-
Enzymatic Conversion : Once inside the brain, 27-OHC is metabolized into 7-HOCA. This conversion involves the sequential action of several enzymes, with the rate-limiting step being the 7α-hydroxylation of the sterol nucleus.[2][7] The key enzymes are:
-
Oxysterol 7α-hydroxylase (CYP7B1) : This enzyme is critical for the formation of 7-HOCA and is found to be restricted to neuronal cells.[2][8] It catalyzes the 7α-hydroxylation of 27-OHC.
-
Sterol 27-hydroxylase (CYP27A1) : While the primary source of 27-OHC is peripheral, CYP27A1 is also involved in the broader pathway of cholestenoic acid synthesis.[2]
-
3β-hydroxy-delta-5-steroid dehydrogenase (HSD3B7) : This enzyme is involved in the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form the final 3-oxo-4-ene structure of 7-HOCA.[2][9]
-
-
Efflux of 7-HOCA : Following its synthesis in neurons, 7-HOCA is efficiently exported from the brain back into the bloodstream. There is a continuous flux of approximately 2 mg of 7-HOCA per day from the human brain into the circulation.[2][4] This efflux occurs against a concentration gradient, a phenomenon likely facilitated by the strong binding affinity of 7-HOCA to albumin in the blood.[4][10]
Quantitative Data
The concentration of 7-HOCA has been measured in various biological fluids and tissues, providing insights into its dynamics in health and disease.
Table 1: Concentration of 7-HOCA in Human Cerebrospinal Fluid (CSF)
| Condition | 7-HOCA Concentration (ng/mL) | Reference |
| Controls (Headache) | 15 ± 3 (mean ± SD) | [2] |
| Alzheimer's Disease | 13 ± 4 (mean ± SD) | [2] |
| Vascular Dementia | 14 ± 7 (mean ± SD) | [2] |
| Defective BBB | 7 - 392 (range) | [2] |
Note: In patients with a defective BBB, 7-HOCA levels are markedly increased and show a high correlation with the CSF/serum albumin ratio.[2][11]
Table 2: Flux and Comparative Levels of 7-HOCA and its Precursor
| Parameter | Value | Compartment/Fluid | Reference |
| Influx of 27-OHC | ~5 mg / 24 h | From circulation into brain | [1][2] |
| Efflux of 7-HOCA | ~2 mg / 24 h | From brain into circulation | [2][4] |
| 7-HOCA Level | 16 - 72 ng/mL (mean 25 ng/mL) | Peripheral Blood | [4] |
| 7-HOCA Level | 69 - 259 ng/mL (mean 157 ng/mL) | Subdural Hematomas | [4] |
| Ratio of 7-HOCA / Albumin | ~1.4 ng/mg | Peripheral Blood | [4] |
| Ratio of 7-HOCA / Albumin | ~30 ng/mg | Cerebrospinal Fluid (CSF) | [4] |
Role as a Biomarker for Blood-Brain Barrier Integrity
While initial hypotheses suggested 7-HOCA levels might change in neurodegenerative conditions like Alzheimer's disease due to the loss of neuronal CYP7B1, studies have found that its concentration in the CSF is not significantly affected.[2] Instead, the most striking finding is the marked increase of 7-HOCA in the CSF of patients with a dysfunctional or "leaky" BBB.[2][4][11]
There is a highly significant correlation between the CSF levels of 7-HOCA and the CSF/serum albumin ratio, a standard marker for BBB integrity.[2][11] This suggests that with a compromised barrier, there is an increased influx of the precursor, 27-OHC, from the blood into the brain, leading to a subsequent increase in the production and release of 7-HOCA into the CSF.[2][4] Therefore, 7-HOCA is emerging as a promising diagnostic marker for conditions associated with a dysfunctional BBB.[2][12][13]
Experimental Protocols
The accurate quantification of 7-HOCA and other oxysterols is challenging due to their low concentrations and susceptibility to auto-oxidation. The gold-standard methods rely on mass spectrometry with isotope dilution.
Quantification of 7-HOCA in CSF and Plasma
This protocol is a composite of methodologies described in the literature.[2][4][9]
1. Sample Preparation and Extraction:
-
Antioxidant Addition : To prevent auto-oxidation of cholesterol during sample handling, butylated hydroxytoluene (BHT) is often added.[14]
-
Internal Standard : A known amount of a stable isotope-labeled internal standard, such as ²H₄-labeled 7-HOCA (D4-7-Hoca), is added to the sample (e.g., 0.5 mL of CSF or plasma).[2][4] This is crucial for accurate quantification via isotope dilution.
-
Liquid-Liquid Extraction : The sample is extracted with an organic solvent. For example, extraction is performed twice with 4.0 mL of chloroform.[4]
-
Solid-Phase Extraction (SPE) : The crude extract is further purified using an SPE column (e.g., NH₂ or C₁₈ cartridge) to separate oxysterols from the more abundant cholesterol and other interfering lipids.[4][14]
2. Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of 7-HOCA must be derivatized to increase volatility and thermal stability.
-
A common method is to convert 7-HOCA into its methyl ester trimethylsilyl (TMS) ether derivative.[2]
3. Mass Spectrometry Analysis:
-
GC-MS : The derivatized sample is analyzed on a GC-MS system. Quantification is achieved using selected ion monitoring (SIM), where the instrument monitors specific mass-to-charge ratio (m/z) ions for the native analyte and its isotope-labeled internal standard. For the TMS derivative, ions at m/z 426 for 7-HOCA and m/z 430 for D4-7-HOCA can be used.[4][11]
-
LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity without the need for derivatization.[14][15] The analysis is typically performed in multiple reaction monitoring (MRM) mode.
4. Quantification:
-
A standard curve is generated using fixed amounts of the internal standard and varying, known concentrations of unlabeled 7-HOCA.
-
The ratio of the peak area of the native 7-HOCA to the peak area of the internal standard in the sample is compared to the standard curve to determine the concentration.
Conclusion
7-HOCA is the principal metabolite of 27-OHC within the brain, representing a vital pathway for the detoxification and elimination of this peripherally derived oxysterol. Its synthesis is localized to neurons via the enzyme CYP7B1. While levels of 7-HOCA in the CSF do not appear to be a direct marker for neurodegenerative diseases such as Alzheimer's, its concentration is strongly correlated with the integrity of the blood-brain barrier. This positions 7-HOCA as a valuable biomarker for assessing BBB dysfunction in various neurological conditions. The continued development of robust and sensitive analytical methods, primarily based on mass spectrometry, is essential for advancing research into the precise roles of 7-HOCA and its parent compound, 27-OHC, in brain health and disease.
References
- 1. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crossing the barrier: net flux of 27-hydroxycholesterol into the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Marked accumulation of 27-hydroxycholesterol in the brains of Alzheimer's patients with the Swedish APP 670/671 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrospinal Fluid Steroidomics: Are Bioactive Bile Acids Present in Brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier | Semantic Scholar [semanticscholar.org]
- 13. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in Liver Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, demanding a deeper understanding of its molecular drivers to develop effective therapeutics. Emerging evidence points to the critical role of bile acid metabolism dysregulation in NAFLD pathogenesis. This technical guide focuses on 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a key intermediate in bile acid synthesis. Recent studies have identified 7-HOCA as a potential driver of metabolic dysfunction and hepatocellular carcinoma (HCC) risk in NAFLD patients.[1][2] This document provides a comprehensive overview of 7-HOCA's involvement in liver metabolism and NAFLD, detailing its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using diagrams to facilitate a thorough understanding for researchers and drug development professionals.
Introduction: The Emerging Role of 7-HOCA in NAFLD
NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and HCC.[1] The synthesis of bile acids from cholesterol in the liver is a crucial metabolic process, and alterations in this pathway are increasingly implicated in NAFLD.[3]
A key enzyme in this pathway is the liver 5β-reductase (AKR1D1), which catalyzes a fundamental step in bile acid synthesis.[1][2] Studies have shown that the expression of AKR1D1 is significantly decreased in the livers of patients with advancing steatosis, fibrosis, and HCC.[1][2] This reduction in AKR1D1 activity leads to the accumulation of its upstream substrate, 7-HOCA.[1][2] Elevated serum levels of 7-HOCA have been observed in patients with NAFLD, with a particularly significant increase in those with HCC.[1]
This accumulation of 7-HOCA is not merely a biomarker but appears to be an active contributor to the pathology of NAFLD. In vitro studies have demonstrated that increased 7-HOCA levels lead to dysregulated lipid metabolism, increased triglyceride accumulation, and impaired fatty acid oxidation in hepatocytes.[1] Furthermore, 7-HOCA has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis, suggesting a role in hepatocyte injury and disease progression.[1][2]
This guide will delve into the intricate details of 7-HOCA's function, the signaling pathways it modulates, and the experimental approaches to study its impact on liver metabolism and NAFLD.
Quantitative Data on 7-HOCA and AKR1D1 in NAFLD
The following tables summarize the key quantitative findings from studies investigating the role of AKR1D1 and 7-HOCA in NAFLD.
Table 1: Serum 7-HOCA Concentrations in Human Subjects
| Subject Group | Mean Serum 7-HOCA Concentration (nM) | Sample Size (n) | p-value | Reference |
| Healthy Controls | 182.1 ± 14.9 | 19 | \multirow{2}{*}{P=1e-4} | [2] |
| HCC Patients | 350.6 ± 37.4 | 20 | [2] |
Table 2: Hepatic AKR1D1 mRNA Expression in Obese Patients with NAFLD
| Parameter | Patient Subgroup | Relative AKR1D1 mRNA Expression (Mean ± SE) | p-value | Reference |
| Fibrosis Stage | F0-1 | 0.85 ± 0.06 | \multirow{2}{}{p = 0.05} | [1] |
| F3-4 | 0.59 ± 0.09 | [1] | ||
| Type 2 Diabetes | Normal | 0.90 ± 0.07 | \multirow{2}{}{p < 0.01} | [1] |
| T2DM | 0.60 ± 0.06 | [1] |
Signaling Pathways Implicated in 7-HOCA-Mediated Effects
The metabolic and proliferative effects of bile acids and their intermediates are largely mediated by nuclear receptors and G-protein coupled receptors. While the direct interaction of 7-HOCA with these receptors is an area of active investigation, the downstream effects observed upon 7-HOCA accumulation strongly suggest the involvement of the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) signaling pathways.
The AKR1D1/7-HOCA Axis and Downstream Metabolic Dysregulation
The primary mechanism for 7-HOCA's impact on liver metabolism identified to date is its accumulation following the downregulation of AKR1D1. This axis triggers a cascade of events leading to the NAFLD phenotype.
Hypothetical Interaction with FXR and TGR5 Signaling
Bile acids are the natural ligands for FXR and TGR5.[3][4] Given that 7-HOCA is a bile acid precursor, it is plausible that it can modulate these pathways.
-
FXR Signaling: Activation of FXR in the liver and intestine plays a central role in regulating bile acid, lipid, and glucose homeostasis.[3][5] FXR activation typically leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. It is hypothesized that 7-HOCA may act as an antagonist or a weak agonist of FXR, leading to the observed dysregulation in lipid metabolism.
-
TGR5 Signaling: TGR5 is a G-protein coupled receptor that, upon activation by bile acids, stimulates cAMP production and influences glucose homeostasis, energy expenditure, and inflammatory responses.[4] The potential interaction of 7-HOCA with TGR5 could contribute to the inflammatory component of NASH.
The following diagram illustrates the canonical FXR and TGR5 signaling pathways, providing a framework for investigating the specific effects of 7-HOCA.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of 7-HOCA and its role in liver metabolism and NAFLD.
In Vitro Model: AKR1D1 Knockdown in HepG2 Cells
A common in vitro model to study the effects of 7-HOCA accumulation involves the genetic manipulation of AKR1D1 in human hepatoma cell lines like HepG2.
Detailed Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transfected with siRNA or shRNA constructs specifically targeting AKR1D1 using a suitable transfection reagent (e.g., Lipofectamine). A scrambled or non-targeting siRNA/shRNA is used as a negative control.
-
Validation of Knockdown: The efficiency of AKR1D1 knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.[1]
-
Downstream Analyses:
-
Bile Acid Profiling: Cellular extracts and culture media are collected and subjected to liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 7-HOCA and other bile acid species.[2]
-
Transcriptome Analysis: RNA is extracted from the cells and subjected to RNA-sequencing to identify global changes in gene expression.[1]
-
Biochemical Assays: Cellular triglyceride content is measured using commercially available kits. Fatty acid oxidation can be assessed by measuring the rate of radiolabeled fatty acid conversion to CO2 or acid-soluble metabolites.[1]
-
Cell-based Assays: Cell proliferation can be measured using assays such as the MTT or BrdU incorporation assay. Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase activity.[2]
-
Quantification of 7-HOCA in Biological Samples
Accurate quantification of 7-HOCA is crucial for understanding its role in NAFLD. Isotope dilution-mass spectrometry is the gold standard for this purpose.
Protocol Outline for 7-HOCA Quantification by LC-MS:
-
Sample Preparation:
-
For serum/plasma or cell culture media: An internal standard (e.g., deuterated 7-HOCA) is added to the sample.
-
For liver tissue: The tissue is homogenized, and an internal standard is added.
-
-
Extraction: 7-HOCA and the internal standard are extracted from the matrix using a suitable organic solvent (e.g., ether or a chloroform/methanol mixture).
-
Derivatization (Optional but common for GC-MS): The extracted material may be derivatized (e.g., methylation followed by silylation) to improve chromatographic properties and mass spectrometric sensitivity.
-
LC-MS/MS Analysis: The extracted and derivatized sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both 7-HOCA and its internal standard.
-
Quantification: The concentration of 7-HOCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 7-HOCA.
Animal Models of NAFLD
Various animal models are used to study NAFLD, each with its own advantages and limitations. Diet-induced models are particularly relevant for studying the metabolic aspects of the disease.
-
High-Fat Diet (HFD) Model: Mice (commonly C57BL/6J) are fed a diet with a high percentage of calories from fat. This model recapitulates many features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.
-
Methionine- and Choline-Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, but it is not associated with obesity or insulin resistance, making it less representative of the typical human condition.[1]
-
Genetic Models: Mice with genetic modifications, such as ob/ob (leptin-deficient) or db/db (leptin receptor-deficient) mice, spontaneously develop obesity, insulin resistance, and fatty liver.
Experimental Workflow for Studying 7-HOCA in a NAFLD Animal Model:
Future Directions and Therapeutic Implications
The identification of the AKR1D1/7-HOCA axis as a driver of metabolic dysfunction in NAFLD opens up new avenues for therapeutic intervention.
-
Targeting AKR1D1: Strategies to restore or enhance AKR1D1 activity could prevent the accumulation of 7-HOCA and its detrimental downstream effects. This could involve the development of small molecule activators of AKR1D1.
-
Modulating 7-HOCA Signaling: A deeper understanding of how 7-HOCA interacts with nuclear receptors like FXR and TGR5 is crucial. If 7-HOCA is found to be an antagonist of these receptors, the development of specific agonists could counteract its effects.
-
Combination Therapies: Targeting the 7-HOCA pathway in combination with existing or emerging therapies for NAFLD that address other aspects of the disease, such as insulin resistance or inflammation, may offer a synergistic therapeutic benefit.
Conclusion
7-HOCA is emerging as a significant player in the pathophysiology of NAFLD. Its accumulation, driven by the downregulation of AKR1D1, contributes to hepatic steatosis, cellular stress, and potentially the progression to more severe liver disease. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 7-HOCA and to explore novel therapeutic strategies targeting this pathway for the treatment of NAFLD. Continued research into the precise molecular interactions of 7-HOCA with key signaling pathways will be critical to unlocking its full therapeutic potential.
References
- 1. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
7α-Hydroxy-3-oxo-4-cholestenoic Acid: A Key Modulator of Brain Cholesterol Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis in the central nervous system (CNS) is a tightly regulated process, critical for neuronal function, myelin integrity, and overall brain health. Unlike peripheral tissues, the brain relies primarily on de novo synthesis of cholesterol due to the presence of the blood-brain barrier (BBB), which restricts the uptake of circulating lipoproteins. The elimination of excess cholesterol from the brain is therefore a crucial process to prevent its potentially neurotoxic accumulation. A key pathway in this elimination process involves the enzymatic conversion of cholesterol into more soluble metabolites known as oxysterols. Among these, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) has emerged as a significant player in the intricate network of brain cholesterol metabolism. This technical guide provides a comprehensive overview of the role of 7-HOCA in brain cholesterol homeostasis, detailing its synthesis, transport, and potential mechanisms of action.
Data Presentation
Quantitative Levels of 7-HOCA in Human Cerebrospinal Fluid (CSF) and Brain Tissue
The concentration of 7-HOCA in the cerebrospinal fluid (CSF) is a valuable indicator of its production and clearance from the brain. Studies utilizing isotope dilution mass spectrometry have provided quantitative data on 7-HOCA levels in various physiological and pathological states.
| Sample Type | Condition | 7-HOCA Concentration (ng/mL) | Reference(s) |
| Human CSF | Healthy Controls | 15 ± 3 | [1][2] |
| Human CSF | Alzheimer's Disease | 13 ± 4 | [1][2] |
| Human CSF | Vascular Dementia | 14 ± 7 | [1][2] |
| Human CSF | Dysfunctional BBB | 7 - 392 (range) | [1] |
| Human CSF | General | 7.170 ± 2.826 | [3] |
| Mouse Cerebral Cortex | - | Low levels detected | [4] |
Note: Data are presented as mean ± standard deviation where available.
Signaling Pathways and Mechanisms of Action
The primary role of 7-HOCA in the brain appears to be as a key intermediate in the elimination pathway of 27-hydroxycholesterol (27-OHC), a peripherally derived oxysterol that can cross the BBB.[1][2][5] The conversion of the more lipophilic 27-OHC to the more water-soluble 7-HOCA facilitates its efflux from the brain into the circulation.
Interaction with Nuclear Receptors
The direct interaction of 7-HOCA with the key nuclear receptors involved in cholesterol homeostasis, the Liver X Receptors (LXRs) and the Farnesoid X Receptor (FXR), is an area of active investigation.
-
Liver X Receptors (LXRs): Current evidence suggests that 7-HOCA itself is not a direct ligand for LXRs.[3] However, its precursors in the bile acid synthesis pathway, such as 3β-hydroxycholest-5-en-26-oic acid, have been shown to activate LXRs.[3] This suggests that the metabolic flux through the 7-HOCA synthesis pathway can indirectly influence LXR activity by modulating the levels of LXR-activating precursors.
-
Farnesoid X Receptor (FXR): The direct binding and activation of FXR by 7-HOCA in the brain is not yet definitively established. FXR is known to be a key regulator of bile acid and cholesterol metabolism in peripheral tissues.[6][7][8] Given that 7-HOCA is an intermediate in bile acid synthesis, it is plausible that it may interact with FXR in the brain, but further research is needed to confirm this and elucidate the downstream consequences.
The following diagram illustrates the synthesis and transport of 7-HOCA in the brain.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jomes.org [jomes.org]
- 7. Farnesoid X receptor responds to bile acids and represses cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AKR1D1 and its Substrate 7α-hydroxy-4-cholesten-3-one (7-HOCA) in Hepatocellular Carcinoma Risk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a major global health challenge with a growing incidence. Emerging evidence points to the dysregulation of bile acid metabolism as a significant contributor to HCC pathogenesis. This technical guide delves into the critical role of the enzyme Aldo-keto reductase family 1 member D1 (AKR1D1) and its substrate, 7α-hydroxy-4-cholesten-3-one (7-HOCA), in the risk and progression of HCC. Downregulation of AKR1D1 in non-alcoholic fatty liver disease (NAFLD) and HCC leads to the accumulation of 7-HOCA, a bile acid intermediate. This accumulation is associated with a cascade of detrimental cellular events, including metabolic reprogramming, increased DNA damage, cell cycle arrest, and alterations in key oncogenic signaling pathways. This guide provides a comprehensive overview of the current understanding, quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved, offering a valuable resource for researchers and professionals in the field of liver cancer and drug development.
Introduction
Aldo-keto reductase family 1 member D1 (AKR1D1), also known as Δ4-3-oxosteroid 5β-reductase, is a crucial enzyme primarily expressed in the liver. It catalyzes a key step in the synthesis of bile acids from cholesterol. Specifically, AKR1D1 is responsible for the conversion of 7α-hydroxy-4-cholesten-3-one (7-HOCA) to 7α-hydroxy-5β-cholestan-3-one.[1][2] Recent studies have highlighted a significant link between the dysregulation of the AKR1D1/7-HOCA axis and the development of hepatocellular carcinoma (HCC), particularly in the context of non-alcoholic fatty liver disease (NAFLD), a growing risk factor for HCC.[3][4]
A consistent finding in the literature is the downregulation of AKR1D1 expression in both NAFLD and HCC tissues.[3][5][6] This reduction in enzyme activity leads to the accumulation of its substrate, 7-HOCA.[3][7] Elevated levels of 7-HOCA have been shown to be a driver of metabolic dysfunction and to contribute to a pro-carcinogenic environment within the liver. The accumulation of this bile acid intermediate is associated with increased lipid accumulation, DNA damage, cell cycle arrest at the G1/S phase, and impaired cell proliferation.[3][6][7]
Furthermore, the effects of AKR1D1 dysregulation extend to the modulation of critical signaling pathways implicated in cancer, such as the MAPK/ERK and androgen receptor (AR) signaling pathways.[5] This guide will provide an in-depth exploration of the quantitative evidence, experimental approaches to study this pathway, and the current understanding of the molecular mechanisms linking AKR1D1 and 7-HOCA to HCC risk.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the association between AKR1D1, 7-HOCA, and HCC.
Table 1: Serum 7-HOCA Concentrations in HCC
| Cohort | Mean 7-HOCA Concentration (nM) ± SEM | n | p-value | Reference |
| Healthy Controls | 182.1 ± 14.9 | 19 | 1e-4 | [7] |
| HCC Patients | 350.6 ± 37.4 | 20 | 1e-4 | [7] |
Table 2: Diagnostic Potential of AKR1D1 Expression in HCC
| Biomarker | AUC (Area Under the Curve) | Dataset | Reference |
| AKR1D1 | 0.836 | Training & Validation Sets | [5] |
| AKR1D1 | 0.866 | Test Set | [5] |
Signaling Pathways and Molecular Mechanisms
The dysregulation of the AKR1D1/7-HOCA axis impacts several critical cellular pathways that contribute to the development and progression of HCC.
Bile Acid Synthesis and 7-HOCA Accumulation
A decrease in AKR1D1 expression or activity directly impairs the conversion of 7-HOCA in the bile acid synthesis pathway, leading to its accumulation in hepatocytes.
7-HOCA-Induced Cellular Stress and Proliferation Changes
The accumulation of 7-HOCA in hepatocytes triggers a cascade of cellular stress responses, ultimately affecting cell proliferation and survival.
Modulation of MAPK/ERK and Androgen Receptor Signaling
AKR1D1 has been shown to influence the activity of the MAPK/ERK and Androgen Receptor (AR) signaling pathways, both of which are crucial in HCC development. Overexpression of AKR1D1 can suppress these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the AKR1D1/7-HOCA axis in HCC.
Quantification of 7-HOCA in Serum by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of bile acid intermediates.[7][8]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated 7-HOCA).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-HOCA and the internal standard.
-
AKR1D1 Knockdown in HepG2 Cells
This protocol outlines a general procedure for siRNA-mediated knockdown of AKR1D1 in the HepG2 human hepatoma cell line.[1][7]
-
Cell Seeding:
-
Seed HepG2 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare two tubes per well to be transfected.
-
Tube 1: Dilute a specific amount of AKR1D1 siRNA (or a scrambled negative control siRNA) in serum-free medium (e.g., Opti-MEM).
-
Tube 2: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Post-transfection:
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for downstream analysis of AKR1D1 mRNA (qPCR) and protein (Western blot) levels to confirm knockdown efficiency.
-
Perform functional assays to assess the effects of AKR1D1 knockdown.
-
Comet Assay for DNA Damage
This protocol provides a general outline for performing the alkaline comet assay to detect DNA strand breaks in hepatocytes treated with 7-HOCA.[7][9]
-
Cell Treatment:
-
Treat HepG2 cells with varying concentrations of 7-HOCA for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Slide Preparation:
-
Harvest and resuspend the cells in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of hepatocytes.[7][10]
-
Cell Preparation:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The evidence strongly suggests that the downregulation of AKR1D1 and the subsequent accumulation of its substrate, 7-HOCA, play a significant role in the pathogenesis of HCC, particularly in the context of NAFLD. The accumulation of 7-HOCA acts as a metabolic stressor, inducing DNA damage and altering cell cycle progression, thereby creating a favorable environment for tumorigenesis. Furthermore, the influence of AKR1D1 on key oncogenic signaling pathways like MAPK/ERK and AR highlights its potential as a therapeutic target.
For drug development professionals, targeting the AKR1D1/7-HOCA axis presents a novel therapeutic opportunity. Strategies could include the development of small molecules that enhance AKR1D1 activity or expression, or therapies aimed at neutralizing the detrimental effects of 7-HOCA. For researchers and scientists, further investigation is warranted to fully elucidate the downstream effectors of 7-HOCA-induced DNA damage and the precise mechanisms by which AKR1D1 modulates the MAPK/ERK and AR signaling pathways. Longitudinal studies are also needed to validate 7-HOCA as a predictive biomarker for HCC risk in patients with NAFLD. A deeper understanding of this pathway will undoubtedly pave the way for innovative diagnostic and therapeutic interventions for hepatocellular carcinoma.
References
- 1. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 8. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using the HepaCometChip Assay for Broad‐Spectrum DNA Damage Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to the Chemical Synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid, a significant intermediate in the biosynthesis of bile acids. The synthesis of this complex molecule is crucial for research into metabolic disorders and drug development. This document outlines a viable chemoenzymatic pathway, detailing experimental protocols, quantitative data, and logical workflows.
Synthetic Strategy Overview
The synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid can be effectively achieved through a two-step chemoenzymatic process. This strategy leverages the high selectivity of an enzymatic oxidation for the initial transformation, followed by a subsequent oxidation of the steroid side chain.
The general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid.
Detailed Experimental Protocols
Step 1: Enzymatic Oxidation of 7α-Hydroxycholesterol to 7α-Hydroxy-4-cholesten-3-one
This initial step involves the conversion of the 3β-hydroxyl group of a 7α-hydroxycholesterol derivative into a 3-oxo-4-ene system. The use of cholesterol oxidase offers high specificity and efficiency for this transformation. A detailed protocol for the synthesis of a deuterated version of the intermediate, which is analogous to the synthesis of the unlabeled compound, has been described.[1]
Experimental Protocol:
-
Substrate Preparation: Begin with 25,26,26,26,27,27,27-d7-labeled 7α-hydroxycholesterol as the starting material.[1]
-
Enzymatic Reaction: The oxidation is carried out using cholesterol oxidase from Cellulomonas species.[1] The reaction is performed under the conditions recommended by the enzyme supplier.
-
Extraction: Following the reaction, the mixture is extracted with a Folch solution (chloroform:methanol, 2:1, v/v) to separate the product from the aqueous reaction medium.[1]
-
Purification and Yield: The resulting d7-7α-hydroxy-4-cholesten-3-one can be used directly in the next step without extensive purification.[1] The yield for this enzymatic conversion has been reported to be approximately 80% when quantified by GC-MS.[1] In another study, a similar enzymatic conversion of 3β,7α-cholest-5-ene-3,7-diol yielded 7α-hydroxycholest-4-en-3-one in over 90%, with a 68% isolated yield after chromatographic purification.[2]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | d7-7α-hydroxycholesterol (1 mg) | [1] |
| Enzyme | Cholesterol oxidase (Cellulomonas sp.) | [1] |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | [1] |
| Product | d7-7α-hydroxy-4-cholesten-3-one | [1] |
| Yield (GC-MS) | ~800 µg (~80%) | [1] |
| Isolated Yield (analogous reaction) | 68% | [2] |
Step 2: Side-Chain Oxidation to 7α-Hydroxy-3-oxo-4-cholestenoic Acid
The second crucial step is the oxidation of the isoprenoid side chain of the intermediate, 7α-hydroxy-4-cholesten-3-one, to a carboxylic acid. This transformation can be achieved through enzymatic methods.
Experimental Protocol (Enzymatic):
-
Reaction Setup: The intermediate, d7-7α-hydroxy-4-cholesten-3-one (16 µg), is further oxidized using a reconstituted human CYP27A1 system.[1] This system consists of CYP27A1, adrenodoxin, and adrenodoxin reductase.[1]
-
Extraction: The reaction mixture is acidified, and the product is extracted with diethyl ether.[1] The ether phase is then washed with water until neutral.[1]
-
Yield: The yield of d4-7-HOCA from this enzymatic reaction has been reported to be approximately 75%.[1] It is important to note that the oxidation of the steroid side-chain results in the loss of three deuterium atoms from one of the methyl groups.[1]
Quantitative Data for Step 2 (Enzymatic):
| Parameter | Value | Reference |
| Starting Material | d7-7α-hydroxy-4-cholesten-3-one (16 µg) | [1] |
| Enzyme System | Reconstituted human CYP27A1 | [1] |
| Extraction Solvent | Diethyl ether | [1] |
| Product | d4-7α-Hydroxy-3-oxo-4-cholestenoic acid | [1] |
| Yield | ~12 µg (75%) | [1] |
Visualization of the Synthetic Pathway
The chemoenzymatic pathway for the synthesis of deuterated 7α-Hydroxy-3-oxo-4-cholestenoic acid can be visualized as follows:
Caption: Chemoenzymatic pathway for the synthesis of d4-7α-Hydroxy-3-oxo-4-cholestenoic acid.
Purification and Characterization
The final product, 7α-Hydroxy-3-oxo-4-cholestenoic acid, can be purified using standard chromatographic techniques. Characterization and quantification can be performed using methods such as:
-
Spectrophotometry: Utilizing the strong absorption band at 241 nm with 4-cholesten-3-one as a calibrator.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The product can be analyzed as its methyl ester trimethylsilyl (TMS) ether derivative.[1]
Conclusion
The chemoenzymatic approach presented in this guide offers a viable and efficient pathway for the synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid. The use of enzymatic catalysts in key steps provides high selectivity and good yields, minimizing the need for complex protecting group manipulations that would be necessary in a purely chemical synthesis. Further research into developing a mild and selective chemical method for the side-chain oxidation could provide an alternative route for laboratories not equipped for enzymatic reactions. This guide provides a solid foundation for researchers and drug development professionals working with this important bile acid intermediate.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 7α-Hydroxy-3-oxo-4-cholestenoic Acid in Human Blood: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a key intermediate in the biosynthesis of bile acids from cholesterol.[1] Its presence and concentration in human blood are of growing interest to researchers and clinicians due to its role as a biomarker for bile acid synthesis and its potential implications in various liver diseases. This technical guide provides a comprehensive overview of the natural occurrence of 7-HOCA in human blood, detailing its biosynthesis, quantification methodologies, and its emerging role in drug development.
Introduction
7α-Hydroxy-3-oxo-4-cholestenoic acid is a C27 steroid acid that serves as a precursor in the "classic" or "neutral" pathway of bile acid synthesis.[2] Formed in the liver, its levels in the bloodstream can reflect the rate of bile acid production and are altered in various physiological and pathological conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of 7-HOCA's significance.
Quantitative Data on 7α-Hydroxy-3-oxo-4-cholestenoic Acid in Human Blood
The concentration of 7α-Hydroxy-3-oxo-4-cholestenoic acid in the plasma of healthy individuals is typically in the low nanogram per milliliter range. However, these levels can vary based on factors such as diet, diurnal rhythms, and underlying health conditions. Below is a summary of reported concentrations in various populations.
| Population/Condition | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Number of Subjects (n) | Reference |
| Healthy Subjects | 81.7 | 27.9 | 11 | [3] |
| Healthy Subjects | 12 (median) | (range: 3-40) | Not Specified | [4] |
| Patients with Gallstones | Not specified | Not specified | 15 | [5] |
| Patients with Chronic Cholestatic Liver Disease | Not specified | Not specified | 5 | [5] |
| Patients treated with Cholestyramine | 189 (median) | Not specified | Not specified | |
| Patients with Ileal Resection | 233 (median) | Not specified | Not specified |
Biosynthesis of 7α-Hydroxy-3-oxo-4-cholestenoic Acid
The primary pathway for the synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid begins with cholesterol and involves a series of enzymatic reactions primarily occurring in the liver. A mitochondrial pathway has also been described.[1][6]
The key enzymatic steps in the classic pathway are:
-
7α-hydroxylation of Cholesterol: The rate-limiting step, catalyzed by cholesterol 7α-hydroxylase (CYP7A1), introduces a hydroxyl group at the 7α position of cholesterol, forming 7α-hydroxycholesterol.
-
Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7).
-
Side-chain Oxidation: Finally, the C27 side chain of 7α-hydroxy-4-cholesten-3-one is oxidized by sterol 27-hydroxylase (CYP27A1) to form 7α-hydroxy-3-oxo-4-cholestenoic acid.
An alternative "acidic" pathway can also lead to the formation of 7-HOCA, initiated by the action of CYP27A1 on cholesterol.
Below is a diagram illustrating the core biosynthetic pathway.
Experimental Protocols for Quantification in Human Blood
The accurate quantification of 7α-Hydroxy-3-oxo-4-cholestenoic acid in human blood typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a generalized protocol based on published methodologies.[7][8]
Sample Preparation
A critical step for accurate measurement is the efficient extraction of the analyte from the complex blood matrix.
Workflow for Sample Preparation:
Detailed Steps:
-
Sample Collection and Storage: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should be stored at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. Add a known amount of a stable isotope-labeled internal standard (e.g., d4- or d7-labeled 7-HOCA) to each sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile containing a small percentage of formic acid (e.g., 2%), to the plasma sample.[7] Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be further purified using a solid-phase extraction cartridge (e.g., C18). This involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent.
-
Solvent Evaporation and Reconstitution: The final extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters (Typical):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Solvent A: Water with a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Solvent B: An organic solvent such as methanol or acetonitrile, also with an additive.
-
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually 5-10 µL.
Mass Spectrometry (MS) Parameters (Typical):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the chosen derivatization (if any) and adduct formation.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Precursor Ion: The molecular ion ([M+H]+ or [M-H]-) of 7-HOCA.
-
Product Ion: A characteristic fragment ion generated by collision-induced dissociation of the precursor ion.
-
Role in Drug Development
The involvement of 7α-Hydroxy-3-oxo-4-cholestenoic acid in bile acid metabolism and its altered levels in liver diseases present several opportunities for drug development.
Biomarker for Disease and Treatment Response
Elevated levels of 7-HOCA can be indicative of certain pathological conditions:
-
Cholestatic Liver Diseases: In conditions where bile flow is impaired, the upstream intermediates of bile acid synthesis, including 7-HOCA, can accumulate in the blood.[5] Monitoring its levels could aid in the diagnosis and management of these diseases.
-
Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatocellular Carcinoma (HCC): Recent studies have shown that in NAFLD and HCC, the expression of the enzyme 5β-reductase (AKR1D1), which metabolizes 7-HOCA, is decreased.[9] This leads to an accumulation of 7-HOCA, which has been implicated in driving metabolic dysfunction and increasing the risk of HCC.[2][9] Therefore, 7-HOCA is a potential biomarker for the progression of NAFLD.
The logical relationship of 7-HOCA as a biomarker in NAFLD/HCC is depicted below:
Therapeutic Target
The accumulation of 7-HOCA in certain disease states suggests that targeting its metabolism could be a viable therapeutic strategy.
-
Modulation of AKR1D1 Activity: The development of drugs that can enhance the activity or expression of AKR1D1 could potentially reduce the harmful accumulation of 7-HOCA in the liver, thereby mitigating the progression of NAFLD and HCC.[9]
-
Inhibition of Upstream Enzymes: While less explored, selective inhibition of enzymes involved in the synthesis of 7-HOCA could be another approach to reduce its levels in specific pathological contexts.
Conclusion
7α-Hydroxy-3-oxo-4-cholestenoic acid is a naturally occurring metabolite in human blood that provides a window into the complex process of bile acid synthesis. Its quantification by robust and sensitive methods like LC-MS/MS is crucial for its application as a clinical biomarker. For drug development professionals, understanding the role of 7-HOCA in the pathophysiology of liver diseases such as NAFLD and HCC opens up new avenues for the discovery of novel therapeutic targets and the development of targeted therapies. Further research into the precise molecular mechanisms by which 7-HOCA exerts its effects will undoubtedly fuel future innovations in the diagnosis and treatment of metabolic and cholestatic liver diseases.
References
- 1. Cholesterol is converted to 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in liver mitochondria. Evidence for a mitochondrial sterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and metabolism of oxysterols and cholestenoic acids found in the mouse circulation: Lessons learnt from deuterium-enrichment experiments and the CYP46A1 transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol to 7α-Hydroxy-3-oxo-4-cholestenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid, a critical intermediate in the biosynthesis of bile acids. This document details the core biochemical pathways, provides in-depth experimental protocols for key enzymatic assays, and presents quantitative data to support further research and development in this area.
Introduction
The conversion of cholesterol into bile acids is a crucial physiological process for maintaining cholesterol homeostasis, facilitating the absorption of dietary fats and fat-soluble vitamins, and eliminating cholesterol from the body.[1] The formation of 7α-hydroxy-3-oxo-4-cholestenoic acid is a key convergence point in the classical bile acid synthesis pathway. This pathway involves a series of enzymatic reactions primarily occurring in the liver.[2][3] Understanding the intricacies of this conversion is vital for the development of therapeutics targeting metabolic disorders such as hypercholesterolemia, cholestasis, and non-alcoholic fatty liver disease (NAFLD).[4]
Biochemical Pathways
The synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid from cholesterol predominantly occurs via the "classical" or "neutral" pathway. An alternative "acidic" pathway also contributes to bile acid synthesis.
The Classical (Neutral) Pathway
The classical pathway is the primary route for bile acid synthesis in humans and is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).[2][5] This pathway involves the sequential action of three key enzymes primarily located in the endoplasmic reticulum and cytosol of hepatocytes.[2][6]
-
Step 1: 7α-hydroxylation of Cholesterol
-
Step 2: Oxidation and Isomerization
-
Step 3: 5β-Reduction
Further enzymatic modifications of 7α-hydroxy-5β-cholestan-3-one lead to the formation of primary bile acids, cholic acid and chenodeoxycholic acid. The formation of 7α-hydroxy-3-oxo-4-cholestenoic acid itself is a key intermediate within this cascade.
The Alternative (Acidic) Pathway
The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and can also lead to the formation of chenodeoxycholic acid.[2][5] This pathway is generally considered a minor contributor to total bile acid synthesis in humans under normal physiological conditions.[8]
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
Assay for Cholesterol 7α-hydroxylase (CYP7A1) Activity
This protocol is adapted from methods utilizing LC-MS/MS for the sensitive detection of the product, 7α-hydroxycholesterol.[14][15]
Materials:
-
Human liver microsomes or recombinant human CYP7A1
-
Cholesterol
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
[²H₇]-Cholesterol (internal standard)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mg/mL Human liver microsomes or a specified amount of recombinant CYP7A1
-
1 mM NADP⁺
-
10 mM Glucose-6-phosphate
-
1 U/mL Glucose-6-phosphate dehydrogenase
-
100 µM Cholesterol (dissolved in a suitable carrier like cyclodextrin)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, cholesterol.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard ([²H₇]-Cholesterol).
-
Sample Preparation for LC-MS/MS:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 7α-hydroxycholesterol using a validated LC-MS/MS method.
-
Use multiple reaction monitoring (MRM) mode for quantification.
-
Workflow Diagram:
Assay for 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) Activity
This protocol is based on monitoring the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[3][16]
Materials:
-
Recombinant human HSD3B7 or cell lysates containing the enzyme
-
7α-hydroxycholesterol
-
NAD⁺
-
Tris-HCl buffer (50 mM, pH 7.5)
-
[²H₇]-7α-hydroxy-4-cholesten-3-one (internal standard)
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
A specified amount of recombinant HSD3B7 or cell lysate
-
1 mM NAD⁺
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding 50 µM 7α-hydroxycholesterol (dissolved in a small volume of ethanol or other suitable solvent).
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ethyl acetate containing the internal standard.
-
Extraction:
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
-
Sample Preparation and Analysis:
-
Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS or HPLC-UV.
-
Quantify the formation of 7α-hydroxy-4-cholesten-3-one.
-
Assay for Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) Activity
This protocol is adapted from methods that monitor the NADPH-dependent reduction of 7α-hydroxy-4-cholesten-3-one.[17][18]
Materials:
-
Purified recombinant human AKR1D1
-
7α-hydroxy-4-cholesten-3-one
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Acetonitrile
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent microplate well, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 6.5)
-
200 µM NADPH
-
A specified amount of purified AKR1D1
-
-
Baseline Measurement: Measure the initial absorbance at 340 nm.
-
Initiation of Reaction: Initiate the reaction by adding 10-50 µM 7α-hydroxy-4-cholesten-3-one (dissolved in a small volume of acetonitrile).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the conversion of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid. These values are compiled from various studies and may vary depending on the specific experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism | Reference(s) |
| CYP7A1 | Cholesterol | ~25 | Human | [19] |
| HSD3B7 | 7α-hydroxycholesterol | 17.4 | Human | [3] |
| AKR1D1 | 7α-hydroxy-4-cholesten-3-one | 0.8 | Human | [20] |
Table 2: Catalytic Constants (kcat) for Key Enzymes
| Enzyme | Substrate | kcat (min⁻¹) | Organism | Reference(s) |
| CYP7A1 | Cholesterol | ~348 | Human | [19] |
| HSD3B7 | 7α-hydroxycholesterol | Not widely reported | Human | |
| AKR1D1 | 7α-hydroxy-4-cholesten-3-one | < 2 | Human | [13] |
Table 3: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| CYP7A1 | 7.4 | 37 |
| HSD3B7 | 7.5 - 8.0 | 37 |
| AKR1D1 | 6.0 - 6.5 | 37 |
Conclusion
This technical guide has provided a detailed overview of the enzymatic conversion of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid, a pivotal step in bile acid biosynthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of these enzymatic processes is fundamental for the rational design of novel therapeutic strategies targeting cholesterol metabolism and related diseases. Further research is warranted to fully elucidate the regulatory mechanisms governing these pathways and to explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. AKR1D1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 7A1 Cholesterol 7α-Hydroxylation: INDIVIDUAL REACTION STEPS IN THE CATALYTIC CYCLE AND RATE-LIMITING FERRIC IRON REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
Methodological & Application
Quantification of 7α-Hydroxy-3-oxo-4-cholestenoic Acid by LC-MS/MS: An Application Note and Protocol
Introduction
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), also commonly known as 7α-hydroxy-4-cholesten-3-one (C4), is a key intermediate in the classical "neutral" pathway of bile acid synthesis, which accounts for the majority of bile acid production in the liver.[1] The formation of C4 from cholesterol is the first and rate-limiting step in this pathway, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] Consequently, the concentration of C4 in circulation is a reliable biomarker for the activity of CYP7A1 and the overall rate of bile acid synthesis.[1][2][3] Accurate and robust quantification of 7-HOCA is therefore crucial for researchers and clinicians studying bile acid metabolism, diagnosing bile acid malabsorption, and in the development of drugs targeting related metabolic pathways.[4][5]
This application note provides a detailed protocol for the quantification of 7-HOCA in biological matrices, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for high-throughput analysis.
Biochemical Pathway
The synthesis of bile acids from cholesterol is a multi-step enzymatic process. The classical pathway, initiated by CYP7A1, is the primary regulatory point. The diagram below illustrates the initial step of this pathway leading to the formation of 7-HOCA.
Caption: Simplified classical pathway of bile acid synthesis.
Experimental Protocol
This protocol is a composite of validated methods from the scientific literature.[1][2][3][4] It is recommended to validate the method in your own laboratory.
Materials and Reagents
-
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) analytical standard
-
Deuterated 7-HOCA (e.g., 7-HOCA-d7) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human serum or plasma (for calibration standards and quality controls)
-
96-well plates and sealing mats
-
Refrigerated centrifuge
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting 7-HOCA from serum or plasma.[1][2]
Caption: Workflow for sample preparation by protein precipitation.
Detailed Steps:
-
Prepare a stock solution of the internal standard (IS) , 7-HOCA-d7, in methanol or acetonitrile.
-
Prepare the protein precipitation solution by adding the IS stock solution to acetonitrile to achieve the desired final concentration (e.g., 50 ng/mL).
-
Aliquot 50 µL of each sample (calibrators, quality controls, and unknown samples) into the wells of a 96-well plate.
-
Add 150 µL of the protein precipitation solution containing the IS to each well.
-
Seal the plate and vortex for approximately 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate, ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | See table below |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-HOCA | 417.3 | 399.3 | 15 |
| 7-HOCA-d7 | 424.3 | 406.3 | 15 |
Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.
Data Analysis and Quantitative Results
The concentration of 7-HOCA in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
The following table summarizes quantitative data from various published methods for the LC-MS/MS analysis of 7-HOCA.
| Parameter | Method 1 [2] | Method 2 [4] | Method 3 [1] | Method 4 [5] |
| Matrix | Human Serum | Human Serum | Rat & Monkey Plasma | Human Serum |
| Sample Prep. | Protein Precipitation | Absorption Chemistry | Protein Precipitation | Protein Precipitation |
| LLOQ | 0.50 ng/mL | 5 ng/mL | 0.5-1 ng/mL | 1.4 ng/mL |
| Linearity Range | 0.50 - 500 ng/mL | 5 - 300 ng/mL | 0.5 - 200 ng/mL | 1.4 - 338 ng/mL |
| Precision (CV%) | < 15% | < 15% | < 15% | Not specified |
| Accuracy (%) | 85-115% | 85-115% | 85-115% | Not specified |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of 7α-Hydroxy-3-oxo-4-cholestenoic acid in biological samples. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for both research and clinical applications. The provided quantitative data from various studies demonstrates the reliability and performance of this analytical technique. As with any analytical method, it is essential to perform in-house validation to ensure it meets the specific requirements of the intended application.
References
- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 7α-hydroxy-4-cholesten-3-one (7-HOCA) in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-hydroxy-4-cholesten-3-one (7-HOCA or C4) is a key intermediate in the bile acid synthesis pathway, formed from cholesterol via the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] The concentration of 7-HOCA in plasma is a valuable biomarker for the rate of bile acid synthesis.[2][3] Accurate and robust quantification of 7-HOCA in human plasma is crucial for diagnosing bile acid malabsorption and for research in cholesterol and bile acid metabolism.[4][5] This document provides a detailed protocol for the analysis of 7-HOCA in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Clinical Significance
Elevated levels of 7-HOCA in both cerebrospinal fluid (CSF) and plasma have been associated with an increased risk of glioblastoma, suggesting its potential as a diagnostic biomarker for the disease.[6] Plasma 7-HOCA levels are also correlated with hepatic cholesterol 7α-hydroxylase activity, making it a useful index for monitoring bile acid biosynthesis in the human liver.[7][8]
Quantitative Data Summary
The following table summarizes the quantitative performance of various published methods for 7-HOCA analysis in human plasma/serum.
| Parameter | Method 1[9] | Method 2[4] | Method 3[1] |
| Analytical Method | UPLC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Linearity Range | Not Specified (R² > 0.998) | 5 - 300 ng/mL (R² = 0.9977) | 0.5 - 100 ng/mL (monkey plasma) |
| Lower Limit of Quantification (LLOQ) | 0.16 nmol/L | 5 ng/mL | 0.50 ng/mL |
| Average Recovery | 97.7% | Not Specified | Not Specified |
| Intra-day Precision (RSD) | < 6% | < 15% | Not Specified |
| Inter-day Precision (RSD) | < 6% | < 15% | Not Specified |
| Internal Standard | Not Specified | C4-d7 | C4-d7 |
Experimental Protocol
This protocol is a synthesis of established methods for the quantification of 7-HOCA in human plasma.
1. Materials and Reagents
-
7α-hydroxy-4-cholesten-3-one (C4) standard
-
7α-hydroxy-4-cholesten-3-one-d7 (C4-d7) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (collected in EDTA or heparin tubes)
2. Standard and Internal Standard Preparation
-
Stock Solutions: Prepare stock solutions of C4 (1 mg/mL) and C4-d7 (0.5 mg/mL) in acetonitrile.[4]
-
Spiking Solutions: Prepare C4 spiking solutions for the calibration curve by diluting the C4 stock solution with MeOH:H₂O (1:1, v/v) to achieve concentrations of 100, 400, 800, 1200, 2800, 4400, and 6000 ng/mL.[4]
-
QC Spiking Solutions: Prepare quality control (QC) spiking solutions at 200, 2600, and 5000 ng/mL in the same diluent.[4]
-
Internal Standard Working Solution: Prepare a final spiking concentration of 1 µg/mL of C4-d7 by diluting the C4-d7 stock solution with MeOH:H₂O (1:1, v/v).[4]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 3 volumes of cold acetonitrile (with or without 2% formic acid) to precipitate proteins.[1][9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 60% mobile phase B).
-
Vortex for 20 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C[4]
-
Injection Volume: 5-10 µL
Gradient Elution Program: [4]
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 60 - 90 |
| 1.0 - 2.5 | 90 - 100 |
| 2.5 - 4.5 | 100 |
| 4.5 - 4.6 | 100 - 60 |
| 4.6 - 6.0 | 60 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Capillary Voltage: 2.50 kV[4]
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for 7-HOCA and its internal standard (specific m/z values will depend on the instrument and may require optimization).
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of 7-HOCA to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify the concentration of 7-HOCA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of plasma 7alpha-hydroxy-4-cholesten-3-one and 27-hydroxycholesterol concentrations as markers for hepatic bile acid synthesis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of human plasma 7α-hydroxy-4-cholesten-3-one and bile acidsUPLC-MS/MS [xuebao.shsmu.edu.cn]
Application Notes & Protocols: Isotope Dilution Mass Spectrometry for the Quantification of 7α-hydroxy-4-cholesten-3-one (7-HOCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-hydroxy-4-cholesten-3-one (7-HOCA), also known as C4, is a crucial intermediate in the classical pathway of bile acid synthesis, which is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2] The concentration of 7-HOCA in circulation is considered a reliable surrogate marker for the rate of hepatic bile acid production.[3][4][5] Accurate measurement of 7-HOCA is vital for investigating bile acid malabsorption, a condition associated with chronic diarrhea.[4][5] Furthermore, emerging research has highlighted its potential as a biomarker for blood-brain barrier dysfunction and glioblastoma.[1][6][7][8]
Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of 7-HOCA in biological matrices. This technique offers high sensitivity, specificity, and accuracy by employing a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[3][9][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of 7-HOCA formation and a general experimental workflow for its quantification by IDMS.
References
- 1. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7AC4 - Overview: 7AC4, Bile Acid Synthesis, Serum [mayocliniclabs.com]
- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 7α-Hydroxy-3-oxo-4-cholestenoic acid from Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a cholesterol metabolite formed in the brain from 27-hydroxycholesterol (27-OHC)[1]. Emerging research indicates that the concentration of 7-HOCA in cerebrospinal fluid (CSF) may serve as a valuable biomarker for the integrity of the blood-brain barrier (BBB)[1][2]. Accurate and reliable methods for the extraction and quantification of 7-HOCA from CSF are therefore crucial for advancing research in neurodegenerative diseases and other neurological conditions. These application notes provide detailed protocols for the extraction of 7-HOCA from human CSF, along with quantitative data and relevant biological context.
Biological Significance
In the brain, 27-OHC, which crosses the BBB from the circulation, is metabolized to 7-HOCA by the enzyme oxysterol 7α-hydroxylase (CYP7B1)[1][3]. This conversion is considered a key step in the elimination of oxysterols from the brain[4]. Elevated levels of 7-HOCA in the CSF have been strongly correlated with a dysfunctional BBB, suggesting its potential as a diagnostic marker[1][2].
Quantitative Data
The concentration of 7-HOCA in CSF has been quantified in several studies, providing valuable reference ranges for clinical research. The following table summarizes these findings.
| Subject Group | Number of Subjects (n) | Mean 7-HOCA Concentration (ng/mL) | Standard Deviation (SD) or Range | Reference |
| Controls (Headache) | 8 | 15 | ± 3 | [1] |
| Alzheimer's Disease | 11 | 13 | ± 4 | [1] |
| Vascular Dementia | 13 | 14 | ± 7 | [1] |
| Blood-Brain Barrier Defects | 22 | - | 7 - 392 | [1] |
Experimental Protocols
Two primary methods for the extraction of 7-HOCA from CSF are detailed below: Liquid-Liquid Extraction (LLE) and a suggested protocol for Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of 7-HOCA in CSF.[1]
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Deuterated 7-HOCA (d4-7-HOCA) internal standard
-
Ethanol
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Water (neutral pH)
-
Nitrogen gas supply
-
Separation funnel
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a separation funnel, add 1 mL of CSF.
-
Internal Standard: Add a known amount of d4-7-HOCA internal standard (e.g., 60 ng dissolved in 10 µL of ethanol).
-
Acidification: Add 20 µL of 0.1 M HCl to the CSF sample. This acidification step is critical for recovery, but excessive acidification can lead to the degradation of 7-HOCA.[1]
-
First Extraction: Add 5 mL of diethyl ether to the separation funnel. Shake vigorously and allow the phases to separate.
-
Phase Separation: Carefully transfer the upper ether phase to a clean glass tube. Retain the lower aqueous phase in the separation funnel.
-
Second Extraction: Repeat the extraction of the aqueous phase with another 5 mL of diethyl ether.
-
Pooling and Washing: Combine the two ether extracts. Wash the pooled ether phase with neutral water until the pH is neutral.
-
Drying: Evaporate the ether extract to dryness under a gentle stream of nitrogen.
-
Derivatization and Analysis: The dried extract is now ready for derivatization (e.g., methylation and silylation) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) - Suggested Method
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Deuterated 7-HOCA (d4-7-HOCA) internal standard
-
Methanol
-
Water
-
Chloroform
-
Isopropanol
-
2% Acetic acid in diethyl ether
-
NH2 SPE cartridge
-
Nitrogen gas supply
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure (Suggested):
-
Sample Preparation: To 1 mL of CSF, add a known amount of d4-7-HOCA internal standard.
-
Cartridge Conditioning: Condition an NH2 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the CSF sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane or a chloroform/isopropanol mixture) to remove interfering lipids.
-
Elution: Elute 7-HOCA from the cartridge using an acidic solvent mixture. A solution of 2% acetic acid in diethyl ether has been shown to be effective.[4]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization and Analysis: The dried extract is now ready for derivatization and subsequent analysis by GC-MS or LC-MS/MS.
Analytical Finish: GC-MS and LC-MS/MS
Following extraction, 7-HOCA is typically derivatized to improve its chromatographic properties and detection sensitivity.
-
GC-MS: A common derivatization procedure involves methylation followed by silylation.[1] Analysis can be performed on a capillary column (e.g., HP-5MS) with selected ion monitoring (SIM) for quantification.[1]
-
LC-MS/MS: This technique offers high sensitivity and specificity for the analysis of bile acids and oxysterols and may require less sample derivatization.[4]
Conclusion
The accurate measurement of 7-HOCA in cerebrospinal fluid holds significant promise for the development of novel biomarkers for neurological disorders associated with blood-brain barrier dysfunction. The protocols and data presented here provide a comprehensive resource for researchers and clinicians working in this field. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific requirements of the study, including sample volume, throughput, and the need to remove interfering substances. Both methods, when coupled with sensitive analytical techniques like GC-MS or LC-MS/MS, can provide reliable quantification of this important cholesterol metabolite.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 4. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-HOCA as a Biomarker for Blood-Brain Barrier Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) as an emerging biomarker for assessing blood-brain barrier (BBB) integrity. Included are the underlying biochemical pathways, detailed experimental protocols for its quantification, and a summary of key quantitative findings.
Introduction
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Dysfunction of the BBB is implicated in a growing number of neurological and neurodegenerative diseases. 7-HOCA, a metabolite of cholesterol, has been identified as a promising biomarker for BBB dysfunction.[1][2][3][4] Its levels in the cerebrospinal fluid (CSF) have been shown to correlate strongly with the CSF/serum albumin ratio, a classical indicator of BBB permeability.[1][2][3]
The foundational mechanism involves the continuous flux of the oxysterol 27-hydroxycholesterol (27-OHC) from the circulation across the BBB into the brain.[1][3] Within the brain, primarily in neuronal cells, the enzyme CYP7B1 metabolizes 27-OHC into 7-HOCA.[1][5] Under normal physiological conditions, 7-HOCA is efficiently transported out of the brain. However, with BBB dysfunction, there is an increased influx of its precursor, 27-OHC, leading to elevated production and accumulation of 7-HOCA in the CSF.[1]
Biochemical Pathway and Transport
The conversion of 27-OHC to 7-HOCA represents a key step in the elimination of oxysterols from the brain.[5][6] This metabolic process is crucial for maintaining cholesterol homeostasis within the central nervous system. The subsequent transport of 7-HOCA across the BBB is an active process.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating 7-HOCA as a BBB dysfunction biomarker.
Table 1: Concentration of 7-HOCA in Human CSF
| Patient Group | n | 7-HOCA Concentration (ng/mL) | Reference |
| Controls (Headache) | 8 | Mean: 14 ± 7 (SD) | [2] |
| Alzheimer's Disease | 11 | Not significantly different from controls | [2] |
| Vascular Dementia | 13 | Not significantly different from controls | [2] |
| BBB Defects | 22 | Range: 7 - 392 | [1][2] |
| Upper Normal Limit | 21 | [2] |
Table 2: Correlation of CSF 7-HOCA with CSF/Serum Albumin Ratio
| Correlation Metric | Value | Significance | Reference |
| Pearson Correlation Coefficient (r) | Highly Significant | P < 0.001 | [1] |
Experimental Protocols
A validated and reliable method for the quantification of 7-HOCA in CSF is crucial for its application as a biomarker. The following protocol is based on isotope dilution-mass spectrometry.
Protocol 1: Quantification of 7-HOCA in CSF by Isotope Dilution-Mass Spectrometry
Objective: To accurately measure the concentration of 7-HOCA in human cerebrospinal fluid.
Materials:
-
Cerebrospinal fluid (CSF) sample (1 mL)
-
Deuterated 7-HOCA (d4-7-HOCA) internal standard (60 ng in 10 µL ethanol)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Nitrogen gas supply
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (2 M in hexane)
-
Methanol
-
Toluene
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a separation funnel, add 1 mL of the CSF sample.
-
Add 60 ng of d4-7-HOCA internal standard (dissolved in 10 µL of ethanol).
-
-
Extraction:
-
Add 5 mL of diethyl ether to the separation funnel.
-
Acidify the sample by adding 20 µL of 0.1 M HCl to optimize the recovery of 7-HOCA.[1]
-
Vigorously shake the funnel for 2 minutes to extract the analytes into the ether phase.
-
Allow the phases to separate and carefully collect the upper ether phase.
-
Repeat the extraction of the aqueous phase with another 5 mL of diethyl ether.
-
Pool the two ether extracts.
-
Wash the pooled ether phase with water until the pH is neutral.
-
-
Evaporation:
-
Evaporate the ether solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add 100 µL of methanol and 400 µL of toluene.
-
Add 40 µL of 2 M TMS-diazomethane in hexane to convert 7-HOCA into its methyl ester derivative for GC-MS analysis.[1]
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The analysis is performed using selected ion monitoring (SIM) to detect the specific ions for the methyl ester TMS ether derivatives of 7-HOCA and the d4-7-HOCA internal standard.
-
Detection Limits:
-
Limit of Detection (LOD): Approximately 0.5 ng/mL[1]
-
Limit of Quantitation (LOQ): Approximately 1 ng/mL[1]
Applications in Research and Drug Development
-
Diagnostic Marker: 7-HOCA can serve as a diagnostic marker for conditions associated with a dysfunctional BBB.[1][3]
-
Monitoring Disease Progression: Serial measurements of 7-HOCA in CSF could potentially be used to monitor the progression of neurological diseases where BBB integrity is compromised.
-
Pharmacodynamic Biomarker: In the context of drug development, 7-HOCA could be utilized as a pharmacodynamic biomarker to assess the impact of therapeutic interventions aimed at restoring BBB function.
-
Patient Stratification: Measurement of 7-HOCA levels may aid in the stratification of patients for clinical trials targeting BBB dysfunction.
Considerations and Limitations
While a promising biomarker, it is important to note some considerations:
-
Specificity: While strongly correlated with the CSF/serum albumin ratio, it is essential to consider that other factors could potentially influence 7-HOCA levels.
-
Invasive Sampling: The requirement of a CSF sample via lumbar puncture is invasive, which may limit its use in large-scale or longitudinal screening studies. The development of a reliable blood-based assay would be a significant advancement.
-
Further Validation: Additional studies in larger and more diverse patient cohorts are needed to fully validate the clinical utility of 7-HOCA as a standalone biomarker for BBB dysfunction.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7α-Hydroxy-3-oxo-4-cholestenoic Acid In Vitro Studies in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of 7α-Hydroxy-3-oxo-4-cholestenoic acid on human liver hepatocellular carcinoma (HepG2) cells in vitro and detailed protocols for replicating and expanding upon these findings.
Introduction
7α-Hydroxy-3-oxo-4-cholestenoic acid is a metabolite of cholesterol.[1] In the context of liver pathobiology, particularly related to alcoholic liver injury, the accumulation of certain bile acid precursors can lead to cellular stress and toxicity. One such precursor, 7α-hydroxy-4-cholesten-3-one (HCO), an intermediate in bile acid synthesis, has been shown to exhibit time- and concentration-dependent cytotoxicity to HepG2 cells.[2] This toxicity is of particular interest as it is linked to the inhibition of the enzyme Δ4-3-ketosteroid-5β-reductase, which can be modified by acetaldehyde in the context of alcohol consumption.[2] The observed cell death mechanism in HepG2 cells treated with HCO is necrosis, not apoptosis.[2]
Data Presentation
The cytotoxic effects of 7α-Hydroxy-3-oxo-4-cholestenoic acid on HepG2 cells have been quantified, demonstrating a clear dose- and time-dependent reduction in cell viability.
Table 1: Cytotoxicity of 7α-Hydroxy-3-oxo-4-cholestenoic Acid on HepG2 Cells
| Concentration (µg/mL) | Treatment Time (hours) | Remaining Viable Cells (%) |
| 2.5 | - | Noticeable Cytotoxicity |
| 10 | 24 | 57% |
| 10 | 48 | 37% |
| Data summarized from Nishimura et al., Hepatology, 1998.[2] |
Key Experimental Findings
-
Cytotoxicity: 7α-Hydroxy-3-oxo-4-cholestenoic acid induces significant, dose- and time-dependent cell death in HepG2 cells.[2]
-
Mechanism of Cell Death: The mode of cell death induced by this compound is necrosis, as evidenced by increased lactate dehydrogenase (LDH) release into the culture medium and the absence of DNA fragmentation (laddering) on agarose gel electrophoresis.[2] Propidium iodide staining also showed no nuclear condensation, further supporting necrosis over apoptosis.[2]
-
Lack of Protection: Various agents, including antioxidants, protease inhibitors, and Ca++-chelators, did not protect against the cytotoxic effects of 7α-Hydroxy-3-oxo-4-cholestenoic acid.[2]
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of 7α-Hydroxy-3-oxo-4-cholestenoic acid-induced necrosis in HepG2 cells.
Experimental Workflow
References
Application Notes and Protocols: Analytical Standards for 7α-Hydroxy-3-oxo-4-cholestenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a key intermediate in the bile acid synthesis pathway, derived from cholesterol.[1][2] It serves as a significant biomarker in various physiological and pathological states. In clinical research, plasma levels of 7-HOCA are monitored to assess the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] Furthermore, its concentration in cerebrospinal fluid (CSF) has been identified as a potential marker for the integrity of the blood-brain barrier.[5][6][7][8] Accurate and reliable quantification of 7-HOCA in biological matrices is therefore crucial for advancing research and drug development in related fields.
These application notes provide detailed protocols for the analytical determination of 7-HOCA using mass spectrometry-based methods, information on available analytical standards, and its primary biochemical pathway.
Analytical Standards
The accurate quantification of 7-HOCA relies on the use of high-purity analytical standards and isotopically labeled internal standards for isotope dilution mass spectrometry.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Supplier Examples |
| 7α-Hydroxy-3-oxo-4-cholestenoic acid | 1246298-65-6 | C₂₇H₄₂O₄ | 430.62 | Avanti Polar Lipids (Sigma-Aldrich), LGC Standards[9] |
| 7α-Hydroxy-3-oxocholest-4-enoic Acid-d₃ | 2342573-89-9 | C₂₇H₃₉D₃O₄ | 433.6 | Cayman Chemical[10] |
| ²H₄-labeled 7-HOCA | Not available | Not available | Not available | Synthesized in-house for research purposes[5][6][7] |
Signaling Pathway: Bile Acid Synthesis
7-HOCA is a crucial intermediate in the "neutral" or "classic" pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans. The pathway is initiated by the 7α-hydroxylation of cholesterol.
Caption: Simplified pathway of bile acid synthesis highlighting the formation of 7-HOCA.
Experimental Protocols
Protocol 1: Quantification of 7-HOCA in Cerebrospinal Fluid (CSF) by Isotope Dilution-Mass Spectrometry
This protocol is based on methodologies developed for the analysis of 7-HOCA in CSF to assess blood-brain barrier integrity.[5][6][7]
1. Materials and Reagents
-
7α-Hydroxy-3-oxo-4-cholestenoic acid analytical standard
-
²H₄-labeled 7-HOCA (internal standard)
-
Methanol, Chloroform (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Nitrogen gas, high purity
-
Glass test tubes
2. Sample Preparation
-
To 1 mL of CSF in a glass test tube, add a known amount (e.g., 60 ng) of ²H₄-labeled 7-HOCA internal standard dissolved in ethanol.[6]
-
Acidify the sample by adding 20 µL of 0.1 M HCl to optimize the recovery of intact 7-HOCA.[5]
-
Perform a liquid-liquid extraction using a Folch solution (chloroform:methanol, 2:1, v/v).[5] Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the lower organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue is then ready for derivatization for GC-MS analysis or can be reconstituted in a suitable solvent for LC-MS/MS analysis.
3. Instrumental Analysis (GC-MS)
-
For GC-MS analysis, the dried extract needs to be derivatized to improve volatility and thermal stability. A common derivatization is the formation of methyl ester trimethylsilyl (TMS) ethers.[5]
-
Reconstitute the sample in a suitable solvent and inject it into the GC-MS system.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for the native and deuterated 7-HOCA derivatives.
| Parameter | Value |
| GC Column | Capillary column suitable for steroid analysis |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| MS Ionization | Electron Ionization (EI) |
| Monitored Ions | m/z 426 for 7-HOCA and m/z 430 for d4-7-HOCA[6] |
| Detection Limit | ~0.5 ng/mL[5] |
| Quantitation Limit | ~1 ng/mL[5] |
Protocol 2: High-Throughput Quantification of 7α-hydroxy-4-cholesten-3-one (C4), a Precursor to 7-HOCA, in Plasma by LC-MS/MS
This protocol is adapted from methods for the related biomarker C4, which can be modified for 7-HOCA analysis in plasma for drug development studies.[3][4][11][12]
1. Materials and Reagents
-
7α-Hydroxy-3-oxo-4-cholestenoic acid analytical standard
-
Isotopically labeled 7-HOCA (e.g., d₃ or d₄) as an internal standard (IS)
-
Acetonitrile (ACN) with 0.1% formic acid (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Human plasma (control and study samples)
-
96-well plates
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.
-
Add 150 µL of cold acetonitrile containing the internal standard to each well.
-
Seal the plate and vortex for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. Instrumental Analysis (UPLC-MS/MS)
-
Inject an aliquot of the supernatant onto a UPLC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
| Parameter | Example Value |
| UPLC Column | Acquity UPLC BEH C18 or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be optimized for 7-HOCA and its IS |
Experimental Workflow
The general workflow for the quantification of 7-HOCA in biological samples is depicted below.
Caption: General workflow for the quantification of 7-HOCA in biological matrices.
Conclusion
The analytical methods for 7α-Hydroxy-3-oxo-4-cholestenoic acid are well-established, with isotope dilution mass spectrometry being the gold standard for accurate and sensitive quantification. The availability of certified analytical standards and deuterated internal standards facilitates the development and validation of robust bioanalytical methods. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals working with this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in Human Liver Biopsies for NAFLD Research by LC-MS/MS
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and even hepatocellular carcinoma (HCC).[1][2] Bile acids and their intermediates are critical regulators of metabolic and proliferative processes in the liver.[1][2] Recent research has identified 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a key intermediate in bile acid synthesis, as a significant player in the pathophysiology of NAFLD.[1][2][3]
The enzyme 5β-reductase (AKR1D1) is responsible for a crucial step in the synthesis of primary bile acids.[1][2][4] In patients with NAFLD, the expression of AKR1D1 in the liver is often decreased, leading to an accumulation of its substrate, 7-HOCA.[1][2][3][5] Elevated levels of 7-HOCA have been shown to have detrimental effects on hepatic lipid metabolism, fatty acid oxidation, cell proliferation, and can induce DNA damage, thereby contributing to the progression of NAFLD and increasing the risk of HCC.[1][2][3] Therefore, the accurate quantification of 7-HOCA in liver tissue is essential for understanding its role in NAFLD and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the extraction and quantification of 7-HOCA from human liver biopsies using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method involves the homogenization of a small liver biopsy sample, followed by protein precipitation and liquid-liquid extraction of 7-HOCA. The extracted analyte is then quantified using a highly sensitive and specific LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure accuracy and precision.
Materials and Reagents
-
7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) analytical standard
-
Isotopically labeled internal standard (e.g., d4-7-HOCA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Micro-homogenizer tubes with beads
-
Microcentrifuge tubes
-
Pipettes and tips
-
Autosampler vials
Equipment
-
Tissue homogenizer
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole)
Experimental Protocols
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-HOCA and the internal standard (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 7-HOCA primary stock solution with methanol:water (1:1, v/v).
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate working standard solutions into a surrogate matrix (e.g., blank liver homogenate from a non-NAFLD source) to achieve a concentration range relevant for expected sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a surrogate matrix in the same manner as the calibration standards.
Sample Preparation from Liver Biopsy
A microquantitative procedure can be adapted for bile acid determination in 5–15 mg of liver tissue, which is obtainable from a needle biopsy.[3]
-
Weighing: Accurately weigh the frozen liver biopsy tissue (typically 10-20 mg).
-
Homogenization: Place the weighed tissue in a pre-chilled micro-homogenizer tube containing homogenization beads and an appropriate volume of cold isopropanol.[6] Homogenize the tissue using a tissue homogenizer until a uniform suspension is achieved.
-
Protein Precipitation and Extraction:
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6][7] Vortex thoroughly and centrifuge to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting conditions and should be optimized for the specific instrumentation used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. A typical gradient might be: 0-1 min 30% B, 1-8 min 30-95% B, 8-10 min 95% B, 10.1-12 min 30% B. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (optimization required, negative mode is often preferred for bile acids) |
| MRM Transitions | 7-HOCA (Quantifier): To be optimized empirically. A plausible transition would be based on the molecular weight of 7-HOCA (C27H42O4, MW: 430.62). For example, in negative mode [M-H]⁻ 429.3 -> fragment ion.7-HOCA (Qualifier): A second, less intense fragment ion.Internal Standard (e.g., d4-7-HOCA): Corresponding mass-shifted transitions. |
| Collision Energy | To be optimized for each transition to achieve maximum signal intensity. |
| Dwell Time | ~25-50 ms per transition. |
Note: The selection of MRM transitions is crucial for the specificity and sensitivity of the method.[9] It is highly recommended to determine the optimal precursor and product ions by infusing a standard solution of 7-HOCA into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the 7-HOCA to the internal standard against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of 7-HOCA in the liver biopsy samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the calculated concentration of 7-HOCA to the initial weight of the liver biopsy tissue to report the final concentration in units such as ng/mg of tissue.
Data Presentation
Table 3: Example of Quantified 7-HOCA Levels in Liver Biopsies
| Sample ID | Biopsy Weight (mg) | Measured 7-HOCA (ng/mL) | Final 7-HOCA Concentration (ng/mg tissue) |
| NAFLD-001 | 12.5 | 85.2 | 6.82 |
| NAFLD-002 | 15.1 | 112.4 | 7.44 |
| Control-001 | 13.8 | 25.6 | 1.86 |
Visualizations
Caption: Experimental workflow for 7-HOCA quantification in liver biopsies.
References
- 1. Toll-like receptor 7 affects the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the 15 major human bile acids and their precursor 7α-hydroxy-4-cholesten-3-one in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Hydroxyflavone improves nonalcoholic fatty liver disease by acting on STK24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocyte growth factor signaling pathway inhibits cholesterol 7alpha-hydroxylase and bile acid synthesis in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress and Liver Fibrogenesis: Understanding the Role and Regulation of Stress Response Pathways in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7α-hydroxy-4-cholesten-3-one (7-HOCA) as a Diagnostic Marker for Bile Acid Malabsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acid malabsorption (BAM) is a common cause of chronic diarrhea, yet it often goes undiagnosed. The condition arises from the inefficient reabsorption of bile acids in the terminal ileum, leading to an excess of bile acids in the colon, which in turn causes fluid secretion and accelerated colonic transit. The gold standard for diagnosing BAM has traditionally been the 75-selenium homotaurocholic acid test (SeHCAT), a nuclear medicine scan that measures the retention of a radiolabeled bile acid analogue. However, the SeHCAT test is not widely available, is expensive, and involves radiation exposure.[1]
A simpler, non-invasive alternative for diagnosing BAM is the measurement of serum 7α-hydroxy-4-cholesten-3-one (7-HOCA), also known as 7aC4. 7-HOCA is a downstream product of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway.[2][3] In patients with BAM, the reduced return of bile acids to the liver via the enterohepatic circulation leads to a compensatory upregulation of CYP7A1 activity to synthesize new bile acids. This results in elevated levels of the intermediate 7-HOCA in the serum.[2][4] Therefore, serum 7-HOCA concentration serves as a sensitive surrogate marker for increased bile acid synthesis and, consequently, for bile acid malabsorption.[4][5]
These application notes provide a comprehensive overview of the use of 7-HOCA as a diagnostic marker for BAM, including detailed protocols for its measurement and data on its clinical utility.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the diagnostic performance of serum 7-HOCA in identifying bile acid malabsorption.
Table 1: Diagnostic Accuracy of Serum 7-HOCA for Bile Acid Malabsorption
| Study Population | Cut-off Value (ng/mL) | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Citation |
| Patients with chronic diarrhea | > 48 | 90 | 79 | - | - | [5] |
| Type 1 BAM (ileal disease/resection) | > 30 | 90 | 77 | - | - | [6][7][8] |
| Type 2 BAM (idiopathic) | > 30 | 97 | 74 | - | - | [6][7][8] |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | ≥ 17.6 | 82 | 53 | - | - | [9] |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | ≥ 52.5 | 40 | 85 | - | - | [9] |
| Patients with chronic diarrhea | - | - | - | 74 | 98 | [10][11] |
Table 2: Serum 7-HOCA Reference Ranges
| Population | Mean ± SD (ng/mL) | Upper Limit of Normal (ng/mL) | Citation |
| Healthy Adults | 19.6 ± 10.4 | 30 - 60.7 | [10] |
| Healthy Adults | - | 48 | [5] |
| Healthy Children (9 months - 18 years) | 22.8 ± 15.8 | 66.5 | [12] |
| Healthy Individuals (Mayo Clinic) | - | 63.2 (3.4 - 63.2) | [9] |
Signaling Pathway and Experimental Workflow
Bile Acid Synthesis Pathway
Diagnostic and Experimental Workflow for 7-HOCA Measurement
Experimental Protocols
The measurement of serum 7-HOCA is typically performed using high-performance liquid chromatography (HPLC) with UV detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[10][12][13][14] The following provides a generalized protocol for the quantification of 7-HOCA in human serum by LC-MS/MS.
Protocol: Quantification of Serum 7-HOCA by LC-MS/MS
1. Materials and Reagents:
-
7α-hydroxy-4-cholesten-3-one (7-HOCA) analytical standard
-
Deuterium-labeled 7α-hydroxy-4-cholesten-3-one (d7-7-HOCA) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum samples (patient, quality control, and calibrators)
-
Microcentrifuge tubes
-
Autosampler vials
2. Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
A C18 reversed-phase analytical column.
3. Sample Preparation:
-
Thawing and Vortexing: Thaw serum samples, calibrators, and quality controls on ice. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of each serum sample, calibrator, and quality control in a microcentrifuge tube, add a specific amount of the deuterium-labeled 7-HOCA internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to separate 7-HOCA from other serum components. For example, starting with a low percentage of Mobile Phase B and gradually increasing it over several minutes.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 7-HOCA and the deuterium-labeled internal standard should be optimized. For example:
-
7-HOCA: m/z 415.3 → 177.1
-
d7-7-HOCA: m/z 422.3 → 184.1
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to maximize signal intensity.
-
5. Data Analysis and Quantification:
-
Standard Curve: Generate a standard curve by plotting the peak area ratio of the 7-HOCA calibrators to the internal standard against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of 7-HOCA in the patient and quality control samples by interpolating their peak area ratios from the standard curve.
-
Quality Control: Ensure that the concentrations of the quality control samples fall within their pre-defined acceptable ranges to validate the analytical run.
6. Interpretation of Results:
-
Compare the measured serum 7-HOCA concentration to the established reference intervals (see Table 2).
-
Elevated levels of 7-HOCA are indicative of increased bile acid synthesis and are suggestive of bile acid malabsorption.
-
It is important to consider the time of day of the blood draw, as 7-HOCA levels can exhibit diurnal variation, with higher levels observed around midday.[6][7][8] Standardizing the collection time (e.g., morning fasting sample) is recommended.
Conclusion
The measurement of serum 7-HOCA offers a simple, sensitive, and non-invasive method for the diagnosis of bile acid malabsorption.[5][6][8] It serves as a valuable alternative to the SeHCAT scan, with good diagnostic accuracy.[4] The LC-MS/MS method provides a robust and reliable means for the quantification of 7-HOCA in a clinical or research setting. The information and protocols provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the implementation and interpretation of this important diagnostic marker.
References
- 1. Pros and Cons of the SeHCAT Test in Bile Acid Diarrhea: A More Appropriate Use of an Old Nuclear Medicine Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 3. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum 7 alpha-hydroxy-4-cholesten-3-one concentrations in the evaluation of bile acid malabsorption in patients with diarrhoea: correlation to SeHCAT test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid malabsorption as a cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the use of serum 7-alpha-hydroxycholestenone as a diagnostic test of bile acid malabsorption causing watery diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. An evaluation of the use of serum 7-alpha-hydroxycholestenone as a diagnostic test of bile acid malabsorption causing watery diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum 7 alpha-hydroxy-4-cholesten-3-one and selenohomocholyltaurine (SeHCAT) whole body retention in the assessment of bile acid induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum 7-alpha-hydroxy-4-cholesten-3-one as a marker for bile acid loss in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved HPLC analysis of serum 7alpha-hydroxycholest-4-en-3-one, a marker of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in Serum
Welcome to the technical support center for the analysis of 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in serum samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 7-HOCA in serum and to troubleshoot common issues encountered during its quantification.
Frequently Asked Questions (FAQs)
Q1: What is 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) and why is its stability in serum a concern?
7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a key intermediate in the biosynthesis of bile acids from cholesterol.[1] Its concentration in serum can be a valuable biomarker for various physiological and pathological processes.[2][3][4] Ensuring its stability in collected serum samples is critical for accurate and reproducible quantification, as degradation can lead to underestimation of its true concentration.
Q2: What are the main factors that can affect the stability of 7-HOCA in serum samples?
The stability of 7-HOCA in serum can be influenced by several factors, including:
-
Temperature: Like many biological molecules, 7-HOCA is susceptible to degradation at higher temperatures. Long-term storage at room temperature or even refrigeration (4°C) is not recommended.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing serum samples can lead to the degradation of various analytes, potentially including 7-HOCA.[5][6]
-
Enzymatic Activity: Residual enzymatic activity in the serum may contribute to the metabolism or degradation of 7-HOCA.
-
Oxidation: As a sterol derivative, 7-HOCA may be prone to oxidation, which can be accelerated by exposure to air and light.
-
Hemolysis: The rupture of red blood cells (hemolysis) can release substances that may interfere with the analysis or directly degrade 7-HOCA.[7][8]
Q3: What is the recommended storage temperature for serum samples intended for 7-HOCA analysis?
For long-term storage, it is recommended to store serum samples at -80°C.[9][10] Storage at -20°C may be suitable for shorter periods, but -80°C is preferable to minimize potential degradation over time.[11][12] For short-term storage (i.e., a few hours) during sample processing, samples should be kept on ice or at 4°C.
Q4: How many times can I freeze and thaw my serum samples?
While there is no specific data on the effect of freeze-thaw cycles on 7-HOCA, it is a general best practice to minimize the number of cycles for all analytes.[6][13] Ideally, serum samples should be aliquoted after the initial processing to avoid the need for repeated thawing of the entire sample. If repeated measurements are necessary, it is advisable to use a fresh aliquot for each analysis.
Q5: Should I add any preservatives or antioxidants to my serum samples?
Troubleshooting Guide
This guide addresses common problems that may arise during the quantification of 7-HOCA in serum samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 7-HOCA | Incomplete extraction: The protein precipitation or solid-phase extraction (SPE) method may not be optimal. Degradation during sample processing: Prolonged exposure to room temperature or other suboptimal conditions. Binding to labware: 7-HOCA may adsorb to plastic surfaces. | Optimize extraction: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) and adequate vortexing. For SPE, ensure the chosen sorbent is appropriate for 7-HOCA and optimize the wash and elution steps.[15][16] Maintain cold chain: Keep samples on ice or at 4°C throughout the processing steps. Use appropriate labware: Utilize low-binding microcentrifuge tubes and pipette tips. |
| High Variability Between Replicates | Inconsistent sample handling: Variations in thawing time, vortexing, or pipetting. Inhomogeneous sample: The analyte may not be evenly distributed after thawing. Instrumental instability: Fluctuations in the LC-MS/MS system. | Standardize procedures: Ensure all samples are handled identically. Thorough mixing: Vortex samples thoroughly after thawing. Check instrument performance: Run system suitability tests to ensure the stability of the LC-MS/MS.[17][18] |
| Presence of Unexpected Peaks in Chromatogram | Contamination: From solvents, labware, or carryover from previous injections. Degradation products: 7-HOCA may have degraded into other compounds. A potential degradation product is 3-oxo-cholesta-4,6-dienoic acid.[19] | Use high-purity solvents and clean labware: Ensure all materials are of high quality and free of contaminants. Implement a robust wash method: Use a strong solvent to wash the injection needle and column between samples to prevent carryover. Investigate potential degradation: If a consistent unknown peak is observed, consider the possibility of it being a degradation product and adjust sample handling to minimize its formation. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column issues: Column contamination, degradation, or void formation. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal. Injection solvent mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase. | Column maintenance: Flush the column or try a new column. Mobile phase optimization: Adjust the pH or solvent composition. Match injection solvent: Reconstitute the dried extract in a solvent that is similar in strength to the initial mobile phase.[17] |
| Results Affected by Hemolysis | Release of interfering substances: Hemolysis can release enzymes and other molecules from red blood cells that interfere with the assay.[7][20] | Proper sample collection: Use appropriate phlebotomy techniques to minimize hemolysis. Visual inspection: Visually inspect serum for any pink or red discoloration. If hemolysis is present, it should be noted, and the results should be interpreted with caution. It is recommended to recollect the sample if possible. |
Data on 7-HOCA Stability in Serum
Quantitative data on the stability of 7-HOCA in serum under various storage conditions is limited in the published literature. However, based on general principles of analyte stability, the following recommendations are provided. It is highly recommended that researchers perform their own internal validation of 7-HOCA stability for their specific storage and handling conditions.
Table 1: Recommended Storage Conditions and Handling for 7-HOCA in Serum
| Condition | Recommendation | Rationale |
| Short-Term Storage (up to 24 hours) | 4°C | To minimize enzymatic degradation and chemical reactions. |
| Long-Term Storage (> 24 hours) | -80°C | To ensure long-term stability and prevent degradation.[9][10] |
| Freeze-Thaw Cycles | Minimize to a single cycle | To prevent potential degradation caused by repeated freezing and thawing.[6][13] Aliquoting samples is strongly advised. |
| Light Exposure | Protect from light | To prevent potential photodegradation. Store samples in amber tubes or wrap in foil. |
Experimental Protocols
Protocol 1: Serum Sample Collection and Processing
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tube at 1,000-1,300 x g for 15 minutes at 4°C to separate the serum from the blood cells.
-
Serum Transfer: Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the cell layer and transfer it to a clean, labeled polypropylene tube.
-
Aliquoting: If the sample will be analyzed multiple times, aliquot the serum into smaller volumes in low-binding tubes to avoid multiple freeze-thaw cycles.
-
Storage: Immediately store the serum aliquots at -80°C until analysis.
Protocol 2: 7-HOCA Extraction from Serum (Protein Precipitation)
-
Thawing: Thaw the serum sample on ice.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled 7-HOCA) to the serum sample.
-
Precipitation: Add at least 3 volumes of ice-cold acetonitrile or methanol to the serum sample (e.g., 300 µL of solvent to 100 µL of serum).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
Visualizations
Caption: Experimental workflow for 7-HOCA analysis in serum.
Caption: Factors influencing 7-HOCA stability and mitigation strategies.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Exploring the causal association between genetically determined circulating metabolome and hemorrhagic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The causal relationship between CSF metabolites and GBM: a two-sample mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Stability of twenty-five analytes in human serum at 22 degrees C, 4 degrees C, and -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - GE [thermofisher.com]
- 16. phenomenex.com [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. zefsci.com [zefsci.com]
- 19. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Individualized Hemolysis Management Based on Biological Variation Cut-offs in a Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-HOCA Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the typical stages of a mass spectrometry workflow.
Section 1: Sample Preparation
Question: Why is my 7-HOCA recovery low or inconsistent?
Answer: Low or inconsistent recovery of 7-HOCA is a common issue often related to its inherent instability and extraction efficiency.
-
Analyte Instability: 7-HOCA is known to be very labile, particularly under alkaline conditions.[1] The 7α-hydroxyl group can be lost, leading to the formation of 3-oxo-cholesta-4,6-dienoic acid. It is crucial to maintain appropriate pH during extraction. While acidification of the sample (e.g., cerebrospinal fluid, CSF) can improve extraction, excessive acidification can increase the degradation of 7-HOCA.[1]
-
Extraction Method: For plasma or serum, a simple protein precipitation (PPT) with acetonitrile is a common first step.[2][3][4] For more complex matrices or to remove interfering lipids, a liquid-liquid extraction (LLE) using solvents like chloroform or solid-phase extraction (SPE) may be necessary.[5][6] The choice of extraction solvent and pH are critical for optimal recovery.
-
Sample Handling: Ensure proper storage of samples (typically at -80°C) and minimize bench-top time and freeze-thaw cycles to prevent degradation.[7] Stability assessments are recommended to determine how storage and handling conditions affect your analyte.[7][8]
Question: How do I choose an appropriate internal standard (IS)?
Answer: The most effective way to correct for variability in sample preparation and matrix effects is to use a stable isotope-labeled (SIL) internal standard.[9][10][11] For 7-HOCA, a deuterated version such as d4-7-HOCA is highly recommended and has been successfully used in published methods.[1][5][12] The SIL-IS should be added to the sample as early as possible in the workflow to account for analyte loss during all subsequent steps.
Section 2: Liquid Chromatography (LC)
Question: My chromatographic peak for 7-HOCA is showing poor shape (tailing, fronting, or splitting). What can I do?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact peak shape. For compounds like 7-HOCA, using additives like 0.1% acetic acid or formic acid in both the aqueous and organic phases can improve peak shape and ionization efficiency.[3][13]
-
Column Contamination: Buildup of matrix components on the analytical column is a common cause of peak shape issues. Implement a column wash method between samples or use a guard column to protect your analytical column.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much analyte can lead to fronting or tailing peaks. Try diluting your sample to see if the peak shape improves.
Question: I'm observing a shift in the retention time of 7-HOCA. Why is this happening?
Answer: Retention time (RT) shifts can lead to misidentification and inaccurate integration of peaks.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments, can cause RT drift. Prepare fresh mobile phases regularly.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of RT shifts, especially in gradient methods.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent and significant shift, it may be time to replace the column.
-
System Leaks or Flow Rate Fluctuation: Check the LC system for any leaks and ensure the pump is delivering a stable flow rate.[14]
Section 3: Mass Spectrometry (MS)
Question: I am seeing a weak signal or high background noise for 7-HOCA. What should I check?
Answer: A poor signal-to-noise ratio can affect the limit of quantification.
-
Ion Source Contamination: The ion source is prone to contamination from non-volatile matrix components, which can suppress the analyte signal. Regular cleaning of the ion source is essential for maintaining sensitivity.
-
Ion Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages for 7-HOCA. These settings can significantly impact ionization efficiency.[15]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 7-HOCA, leading to inaccurate and imprecise results.[9][16][17][18] Improving sample cleanup, optimizing chromatography to separate 7-HOCA from interfering components, or using a SIL-IS can mitigate matrix effects.
-
MS/MS Transition Optimization: Ensure you are using the optimal precursor and product ions (MRM transition) for 7-HOCA and that the collision energy is optimized for maximum signal intensity.
Question: What are the expected fragmentation patterns for 7-HOCA?
Answer: While specific fragmentation patterns depend on the instrument and conditions, for sterol-like structures, fragmentation often involves the loss of neutral molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages within the ring structure or side chain.[19][20][21][22] In a GC-MS method, the trimethylsilyl (TMS) derivative of the methyl ester of 7-HOCA shows a prominent peak corresponding to the loss of a trimethylsilanol group from the molecular ion.[1] For LC-MS/MS, it is crucial to perform an infusion of a pure standard to determine the most intense and specific product ions for your particular instrument.
Section 4: Data Analysis & Quantification
Question: My calibration curve is non-linear or has poor correlation (r² < 0.99). What are the potential causes?
Answer:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards are a common source of non-linearity. Carefully prepare fresh standards.
-
Matrix Effects: If you are preparing your calibration standards in a neat solvent, matrix effects in your actual samples can cause a discrepancy in instrument response, leading to poor accuracy. It is best practice to prepare calibration standards in a representative blank matrix that has been processed in the same way as your samples.[23]
-
Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a non-linear response. Ensure your calibration range is appropriate for the expected sample concentrations and within the linear dynamic range of the instrument.[24]
-
Integration Errors: Inconsistent or incorrect peak integration will lead to a poor calibration curve. Manually review the integration of each point on your curve.
Quantitative Data Summary
The following table summarizes validation parameters for 7-HOCA quantification from published literature. This can serve as a reference for expected performance.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | CSF | GC-MS | ~0.5 ng/mL | [1] |
| Limit of Quantitation (LOQ) | CSF | GC-MS | ~1 ng/mL | [1] |
| Limit of Detection (LOD) | Plasma | UPLC-MS/MS | 0.16 nmol/L | [2][4] |
| Precision (RSD) | Plasma | UPLC-MS/MS | < 6% (inter-day & intra-day) | [2][4] |
| Recovery | Plasma | UPLC-MS/MS | 97.7% | [2][4] |
| Linearity (r²) | CSF | GC-MS | 0.999 | [1][25] |
| Linearity (r²) | Plasma | UPLC-MS/MS | > 0.998 | [2][4] |
Experimental Protocols
Below is a generalized protocol for the quantification of 7-HOCA in human plasma based on common methodologies. Note: This protocol should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d4-7-HOCA in methanol). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet any remaining particulates before injection.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.[3][13]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.[3][13]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid.[13]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute 7-HOCA, followed by a wash and re-equilibration step.
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
MRM Transitions: These must be determined empirically by infusing a standard solution of 7-HOCA and the internal standard. For example, for a related compound, 7-hydroxymitragynine, a mobile phase with 0.1% acetic acid was found to improve MS/MS response.[13]
Visualizations
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of human plasma 7α-hydroxy-4-cholesten-3-one and bile acidsUPLC-MS/MS [xuebao.shsmu.edu.cn]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 21. google.com [google.com]
- 22. youtube.com [youtube.com]
- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 7α-Hydroxy-3-oxo-4-cholestenoic Acid Liquid-Liquid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction (LLE) of 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of liquid-liquid extraction for 7-HOCA?
A1: Liquid-liquid extraction (LLE) for 7-HOCA is based on the principle of differential solubility. 7-HOCA is partitioned between two immiscible liquid phases, typically an aqueous sample matrix and an organic solvent. The efficiency of this partitioning is governed by the physicochemical properties of 7-HOCA, particularly its polarity and ionization state, which can be manipulated to maximize its transfer into the organic phase while leaving interfering substances behind in the aqueous phase.
Q2: What are the critical physicochemical properties of 7-HOCA to consider for LLE?
A2: The most critical properties are:
-
Acidity: 7-HOCA is a weakly acidic compound due to its carboxylic acid group.[1] This allows for its ionization state to be controlled by adjusting the pH of the aqueous sample.
-
Solubility: It is practically insoluble in water.[1] To achieve a successful extraction, the pH of the sample should be adjusted to render the molecule neutral (protonated), thereby increasing its solubility in an organic solvent.
-
Stability: 7-HOCA is known to be labile, especially under alkaline conditions, where the 7α-hydroxyl group can be eliminated.[2] Therefore, exposure to high pH should be avoided.
Q3: Which organic solvents are most suitable for 7-HOCA extraction?
A3: The choice of solvent depends on the sample matrix and the desired selectivity. The goal is to match the polarity of the solvent with the neutral form of 7-HOCA.[3] Based on protocols for 7-HOCA and similar bile acids, suitable solvents include:
-
Diethyl ether: Has been successfully used for the extraction of 7-HOCA from cerebrospinal fluid (CSF).[2]
-
Ethyl acetate: A common solvent for extracting bile acids from complex matrices like liver tissue.[4]
-
Chloroform/Methanol mixtures: Often used for the extraction of steroids and bile acids.[2]
-
Dichloromethane (DCM): Can be used, though some issues with miscibility have been noted in the context of bile acid standards.[5]
Q4: What is the optimal pH for extracting 7-HOCA from an aqueous sample?
A4: To ensure 7-HOCA is in its neutral, non-ionized form, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa.[3] For a carboxylic acid like 7-HOCA, this means creating acidic conditions. For instance, adding a small amount of 0.1 M HCl to the sample has been shown to give the best recovery.[2] Acidification increases the recovery, but excessive acidity can lead to the decomposition of 7-HOCA.[2]
Q5: How can I improve the recovery of 7-HOCA?
A5: Several strategies can enhance recovery:
-
Optimize Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample, such as 7:1, can significantly improve extraction efficiency.[3][6]
-
Perform Multiple Extractions: Repeating the extraction with fresh portions of organic solvent is more effective than a single extraction with a large volume.
-
Salting Out: Adding a neutral salt (e.g., sodium sulfate or brine) to the aqueous phase increases its ionic strength.[7] This can decrease the solubility of 7-HOCA in the aqueous layer and drive it into the organic phase.[3]
Q6: What is back-extraction and is it beneficial for 7-HOCA purification?
A6: Back-extraction is a technique to improve the selectivity and purity of the extract.[3][6] After extracting 7-HOCA into the organic phase at an acidic pH, it can be re-extracted into a fresh aqueous phase with a basic pH. This process converts 7-HOCA back to its charged (deprotonated) form, making it more soluble in the aqueous phase, while neutral impurities remain in the organic solvent.[6] However, given the instability of 7-HOCA in alkaline conditions, this should be performed cautiously with mild basic solutions and minimal exposure time.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of 7-HOCA | Incorrect pH: The aqueous sample is not sufficiently acidic, leaving 7-HOCA in its ionized form. | Adjust the sample pH to be at least 2 units below the pKa of 7-HOCA. Use a dilute acid like 0.1 M HCl.[2][3] |
| Unsuitable Solvent: The polarity of the organic solvent is not optimal for partitioning the neutral 7-HOCA. | Select a solvent that better matches the polarity of 7-HOCA. Refer to the solvent comparison table below.[3] | |
| Insufficient Solvent Volume: The volume of the organic solvent is too low to effectively extract the analyte. | Increase the organic solvent to aqueous sample ratio. A 7:1 ratio is a good starting point.[3][6] | |
| Analyte Degradation: Exposure to alkaline conditions or excessive acidification has caused decomposition of 7-HOCA.[2] | Maintain acidic to neutral pH throughout the extraction process and avoid harsh conditions. | |
| Strong Protein Binding: 7-HOCA may be tightly bound to proteins in the sample matrix (e.g., albumin), preventing its extraction.[8][9] | Pretreat the sample with a protein precipitation agent like acetonitrile or ethanol.[4][8] | |
| Emulsion at the Aqueous-Organic Interface | Vigorous Shaking: High agitation can lead to the formation of stable emulsions, especially with samples high in lipids or proteins.[7] | Use gentle swirling or inversion for mixing instead of vigorous shaking.[7] |
| High Concentration of Surfactant-like Molecules: Biological samples often contain phospholipids and fatty acids that can act as emulsifying agents.[7] | Add brine or a salt to the mixture to increase the ionic strength of the aqueous phase (salting out).[7] | |
| Centrifuge the sample to break the emulsion. | ||
| Filter the mixture through a glass wool plug.[7] | ||
| Consider using Supported Liquid Extraction (SLE) as an alternative method for samples prone to emulsion.[7] | ||
| Co-extraction of Interfering Substances | Low Selectivity: The chosen solvent is co-extracting other compounds from the sample matrix. | Perform a back-extraction to remove neutral impurities.[3][6] |
| Wash the organic phase with a neutral buffer or water after the initial extraction.[2] | ||
| If problems persist, consider a solid-phase extraction (SPE) cleanup step after the LLE. | ||
| Inconsistent or Irreproducible Results | Procedural Variability: Manual extraction steps (e.g., shaking time, phase separation) are not consistent between samples. | Standardize all steps of the protocol, including mixing duration, intensity, and settling time. |
| Analyte Instability: 7-HOCA may degrade if samples or extracts are not handled or stored properly. | Process samples promptly. Store extracts at low temperatures and under an inert atmosphere (e.g., nitrogen) if necessary.[2] | |
| Incomplete Phase Separation: A small amount of the aqueous phase is carried over with the organic phase, or vice versa. | Allow sufficient time for the phases to separate completely. Ensure the separatory funnel is clean and free of residues. |
Quantitative Data Summary
Table 1: Comparison of Common Organic Solvents for LLE of Moderately Polar, Acidic Compounds
| Solvent | Polarity Index | Miscibility with Water | Key Characteristics & Considerations |
| Diethyl Ether | 2.8 | Immiscible | Effective for 7-HOCA.[2] Highly volatile and flammable. Can form peroxides. |
| Ethyl Acetate | 4.4 | Slightly Miscible | Good general-purpose solvent for moderately polar compounds. Often used for bile acid extraction.[4] |
| Dichloromethane (DCM) | 3.1 | Immiscible | Good solvent for many organic compounds. Higher density than water. Potential for emulsion with some bile acids.[5] |
| Chloroform | 4.1 | Immiscible | Often used in combination with methanol for extracting lipids and steroids.[2] Higher density than water. |
Table 2: Conceptual Effect of pH on the Extraction Efficiency of 7-HOCA
| pH of Aqueous Phase | Ionization State of 7-HOCA (Carboxylic Acid) | Expected Solubility in Organic Solvent | Expected Extraction Efficiency |
| Acidic (e.g., pH 2-3) | Predominantly Neutral (R-COOH) | High | High |
| Neutral (e.g., pH 7) | Partially Ionized (R-COO⁻) | Moderate | Moderate to Low |
| Alkaline (e.g., pH 9-10) | Predominantly Ionized (R-COO⁻) | Low | Very Low |
Experimental Protocols
Detailed Protocol: LLE of 7-HOCA from a Biological Fluid (e.g., CSF, Plasma)
This protocol is a generalized procedure based on established methods for 7-HOCA and other bile acids.[2][4]
1. Sample Preparation: a. Thaw the biological sample (e.g., 1 mL of CSF or plasma) on ice. b. To precipitate proteins, add 3 mL of cold acetonitrile or ethanol. Vortex for 1 minute. c. Centrifuge at 4°C for 10 minutes at >3000 x g to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean glass tube.
2. pH Adjustment: a. Add a small volume (e.g., 20 µL) of 0.1 M hydrochloric acid (HCl) to the supernatant to acidify the sample to a pH of approximately 2-3.[2] b. Gently mix the sample.
3. Liquid-Liquid Extraction: a. Transfer the acidified sample to a separatory funnel. b. Add 5-7 mL of diethyl ether or ethyl acetate to the funnel. c. Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation. [7] d. Place the funnel in a rack and allow the layers to fully separate (approximately 5-10 minutes).
4. Collection of Organic Phase: a. Carefully drain the lower aqueous layer and save it for a second extraction. b. Drain the upper organic layer (containing 7-HOCA) into a clean collection tube. c. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3b to 4b) with a fresh portion of organic solvent. d. Pool the organic extracts.
5. Washing Step: a. Add 1-2 mL of water to the pooled organic extract in the separatory funnel. b. Gently invert a few times to wash the organic phase and remove any highly polar, water-soluble impurities. c. Allow the phases to separate and discard the aqueous wash layer.
6. Drying and Reconstitution: a. Evaporate the final organic extract to dryness under a gentle stream of nitrogen.[2] b. Reconstitute the dried residue in a small, precise volume of an appropriate solvent (e.g., methanol or mobile phase) for subsequent analysis (e.g., LC-MS).[4]
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of 7-HOCA.
Caption: Troubleshooting logic for low recovery of 7-HOCA.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid
Welcome to the technical support center for the chemical synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important bile acid intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid. The synthesis is conceptually divided into two main stages: the formation of the key intermediate, 7α-hydroxy-4-cholesten-3-one, and the subsequent side-chain oxidation.
Stage 1: Synthesis of 7α-Hydroxy-4-cholesten-3-one
A common chemical route to this intermediate involves the stereoselective introduction of the 7α-hydroxy group and the oxidation of the 3β-hydroxy group with concurrent isomerization of the double bond.
Problem 1: Low stereoselectivity in the reduction of the 7-keto intermediate, yielding a mixture of 7α and 7β-hydroxy epimers.
-
Possible Cause: The reducing agent used lacks sufficient steric hindrance to favor attack from the less hindered α-face of the steroid. For instance, sodium borohydride (NaBH₄) is known to produce a mixture of epimers, often favoring the 7β-hydroxy product.
-
Solution: Employ a bulkier, stereoselective reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) is highly effective in delivering the hydride from the α-face, leading to a higher yield of the desired 7α-hydroxy epimer.[1]
-
Troubleshooting Steps:
-
Ensure the 7-keto steroid starting material is pure and dry.
-
Use freshly opened or titrated L-Selectride® to ensure its reactivity.
-
Perform the reaction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
-
Carefully monitor the reaction by thin-layer chromatography (TLC) to avoid over-reduction or side reactions.
-
Purify the product using column chromatography to separate the 7α and 7β epimers. A 4:1 ratio of 7α to 7β is achievable with L-Selectride®.[2]
-
Problem 2: Poor yield during the oxidation of 3β,7α-dihydroxy-5-cholestene to 7α-hydroxy-4-cholesten-3-one.
-
Possible Cause: Inefficient enzymatic conversion if using cholesterol oxidase, or side reactions if using chemical oxidants. The substrate may have poor solubility in the reaction medium.
-
Solution: For enzymatic reactions, using a cyclodextrin to form an inclusion complex with the steroid can significantly improve its solubility in the aqueous buffer and enhance the enzymatic conversion rate. Hydroxypropyl-β-cyclodextrin has been shown to increase the yield of this reaction from less than 20% to over 90% (enzymatic conversion) with an isolated yield of 68%.[2]
-
Troubleshooting Steps:
-
Prepare the steroid-cyclodextrin complex by dissolving both in methanol, followed by evaporation of the solvent.
-
Ensure the pH of the phosphate buffer is optimal for the cholesterol oxidase enzyme.
-
Include catalase in the reaction mixture to remove the hydrogen peroxide byproduct, which can inhibit the enzyme.[2]
-
For chemical oxidation, carefully select the oxidant and reaction conditions to avoid over-oxidation or rearrangement of the steroid core.
-
Stage 2: Side-Chain Oxidation to Cholestenoic Acid
The selective oxidation of the terminal methyl group of the cholesterol side chain to a carboxylic acid is a significant challenge in the chemical synthesis of bile acids. This transformation is most commonly and efficiently achieved through enzymatic methods.
Problem: Inefficient or non-selective oxidation of the C-26/27 position.
-
Possible Cause: The unactivated terminal methyl groups of the cholesterol side chain are chemically inert, making selective oxidation difficult with standard chemical reagents. Chemical oxidation methods often lack the required selectivity and can lead to a mixture of products oxidized at various positions on the side chain and the steroid nucleus.
-
Solution (Enzymatic Approach): The most reliable method for this conversion is the use of a reconstituted human CYP27A1 enzyme system. This enzyme, a sterol 27-hydroxylase, specifically hydroxylates the C-27 methyl group, which is then further oxidized to the carboxylic acid.[3]
-
Troubleshooting Steps (for the enzymatic reaction):
-
Ensure the purity and activity of the reconstituted CYP27A1, adrenodoxin, and adrenodoxin reductase components.
-
Optimize the reaction buffer, pH, and temperature for the enzyme system.
-
Use an appropriate extraction method (e.g., diethyl ether from an acidified reaction mixture) to isolate the product.[3]
-
Monitor the reaction for the formation of the desired product and potential byproducts by GC-MS or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chemical synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid?
A1: The most significant challenge is the selective oxidation of the unactivated terminal methyl group of the cholesterol side chain to a carboxylic acid. While the synthesis of the 7α-hydroxy-4-cholesten-3-one core can be achieved through established chemical methods, the side-chain oxidation is predominantly and more efficiently carried out enzymatically due to the high specificity of enzymes like CYP27A1.
Q2: How can I improve the stereoselectivity of the 7α-hydroxylation step?
A2: The key is to use a sterically hindered reducing agent for the 7-keto intermediate. L-Selectride® is the reagent of choice as its bulky nature favors hydride delivery from the less hindered α-face of the steroid, leading to the desired 7α-hydroxy configuration.[1] Performing the reaction at low temperatures also enhances stereoselectivity.
Q3: My final product, 7α-Hydroxy-3-oxo-4-cholestenoic acid, seems to degrade upon storage or during workup. Why is this happening and how can I prevent it?
A3: 7α-Hydroxy-3-oxo-4-cholestenoic acid is known to be labile, particularly under alkaline conditions. The 7α-hydroxyl group can be easily eliminated via a transaxial mechanism with the 6β-hydrogen to form the more stable, conjugated 3-oxo-cholesta-4,6-dienoic acid.[3] To prevent this degradation, avoid basic conditions during workup and purification. It is also advisable to store the purified compound at low temperatures (e.g., -20°C) and under an inert atmosphere.
Q4: What are the best methods for purifying the intermediates and the final product?
A4: Column chromatography on silica gel is the most common method for purifying the steroid intermediates. The choice of solvent system will depend on the polarity of the specific compound. For example, a mixture of chloroform and acetone can be used to separate the 7α- and 7β-hydroxy epimers.[2] For the final acidic product, purification can be more challenging. After extraction, it can be converted to its methyl ester for purification by chromatography and subsequent characterization by GC-MS.[3] High-performance liquid chromatography (HPLC) is also a powerful tool for the purification of these compounds.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Many of the reagents used in steroid synthesis are toxic and/or flammable. For example, chromium trioxide (used for oxidation) is a strong oxidizing agent and a suspected carcinogen. L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Reducing Agents for the Stereoselective Reduction of 3β-(benzoyloxy)-cholest-5-en-7-one.
| Reducing Agent | Ratio of 7α-hydroxy : 7β-hydroxy | Reference |
| Lithium tri-sec-butylborohydride (L-Selectride®) | 4 : 1 | [2] |
| Sodium borohydride (NaBH₄) | Primarily 7β-hydroxy | [1] |
Table 2: Yields for Key Steps in the Synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid and its Precursors.
| Reaction Step | Starting Material | Product | Yield | Reference |
| Enzymatic oxidation with cholesterol oxidase and cyclodextrin | 3β,7α-cholest-5-ene-3,7-diol | 7α-hydroxycholest-4-en-3-one | 68% (isolated) | [2] |
| Enzymatic oxidation of deuterated 7α-hydroxycholesterol | d₇-7α-Hydroxycholesterol | d₇-7α-hydroxy-4-cholesten-3-one | ~80% (by GC-MS) | [3] |
| Enzymatic side-chain oxidation with CYP27A1 | d₇-7α-Hydroxy-4-cholesten-3-one | d₄-7α-Hydroxy-3-oxo-4-cholestenoic acid | ~75% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7α-Hydroxy-4-cholesten-3-one from Cholesterol (Multi-step)
This protocol is adapted from literature procedures and involves several steps.
Step 1: Protection of the 3β-hydroxyl group of cholesterol. This is a standard procedure to protect the 3-hydroxyl group, for example, as a benzoyl ester.
Step 2: Allylic oxidation to introduce the 7-keto group. The protected cholesterol is oxidized at the allylic C-7 position using an oxidizing agent like chromium trioxide to yield the 7-keto derivative.
Step 3: Stereoselective reduction of the 7-keto group.
-
Dissolve the 7-keto steroid intermediate in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise with stirring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 7α- and 7β-hydroxy epimers by column chromatography on silica gel.
Step 4: Deprotection of the 3β-hydroxyl group. The protecting group at the C-3 position is removed to yield 3β,7α-dihydroxy-5-cholestene.
Step 5: Oxidation to 7α-hydroxy-4-cholesten-3-one.
-
Prepare a 1:1 (v/v) complex of 3β,7α-dihydroxy-5-cholestene and hydroxypropyl-β-cyclodextrin by dissolving both in methanol and then evaporating the solvent.
-
Suspend the complex in a neutral phosphate buffer at a concentration of 1 mg/mL.
-
Add cholesterol oxidase (from Brevibacterium sp., ~0.25 U/mg of substrate) and catalase (~70 U/mg of substrate).
-
Stir the suspension at room temperature and monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a chloroform/acetone gradient) to obtain pure 7α-hydroxy-4-cholesten-3-one.[2]
Protocol 2: Enzymatic Synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid
This protocol is for the final side-chain oxidation step.
-
To a solution containing the purified 7α-hydroxy-4-cholesten-3-one, add a reconstituted human CYP27A1 enzyme system consisting of CYP27A1, adrenodoxin, and adrenodoxin reductase in an appropriate buffer.
-
Incubate the reaction mixture at 37 °C.
-
After the reaction is complete (monitored by LC-MS or GC-MS), acidify the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the ether phase with water until neutral.
-
Evaporate the ether under a stream of nitrogen to yield the crude 7α-Hydroxy-3-oxo-4-cholestenoic acid.[3]
-
For analysis and further purification, the carboxylic acid can be derivatized to its methyl ester using diazomethane or TMS-diazomethane.[3]
Visualizations
Caption: Overall workflow for the synthesis of 7α-Hydroxy-3-oxo-4-cholestenoic acid.
Caption: Troubleshooting logic for poor stereoselectivity during the 7-keto reduction.
Caption: Logical relationship of product instability and its prevention.
References
- 1. Chemical synthesis of 7α-hydroxypregnenolone, a neuroactive steroid that stimulates locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-HOCA Sample Collection and Processing
This guide provides best practices, troubleshooting advice, and frequently asked questions for the collection and processing of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) samples. It is intended for researchers, scientists, and drug development professionals to ensure sample integrity and obtain reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is 7-HOCA and why is it measured?
7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a metabolite of cholesterol formed extrahepatically.[1][2] It is present in the circulation and is eventually taken up by the liver for conversion into bile acids.[1] 7-HOCA is a significant biomarker for certain physiological and pathological conditions. For instance, its levels in cerebrospinal fluid (CSF) are correlated with the integrity of the blood-brain barrier (BBB), making it a potential diagnostic marker for BBB dysfunction.[1][2][3][4] Elevated levels of 7-HOCA have also been observed in patients with glioblastoma and subdural hematomas.[5][6][7][8]
Q2: What types of biological samples can be used for 7-HOCA analysis?
7-HOCA can be quantified in various biological matrices, including:
Q3: What are the general recommendations for handling samples for 7-HOCA analysis?
Due to the low endogenous concentrations of 7-HOCA and its susceptibility to degradation, meticulous sample handling is crucial.[9] General best practices include:
-
Following a clearly defined protocol for sample collection, processing, and storage.[10]
-
Using appropriate collection tubes and anticoagulants.
-
Processing samples promptly after collection.[11]
-
Storing samples at appropriate temperatures to ensure analyte stability.[10][12]
-
Maintaining a clear chain of custody for all samples.[10]
Q4: Are there any specific pre-collection patient instructions?
While the provided literature does not specify patient instructions for 7-HOCA testing, general best practices for metabolomic studies that may be relevant include avoiding strenuous exercise, alcohol, and certain medications prior to sample collection, though any modifications to prescribed medication should be done in consultation with a physician.[13]
Sample Collection and Processing Protocols
Plasma and Serum Collection
While specific studies on the stability of 7-HOCA in different anticoagulants were mentioned as part of pre-analytical investigations, the detailed outcomes were not provided in the search results.[5] However, based on general best practices for metabolite analysis, the following protocol is recommended:
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, lithium heparin, or citrate) or into serum separator tubes. All tubes should be clearly labeled with a unique identifier.[10]
-
Processing:
-
For plasma, centrifuge the blood samples as soon as possible after collection. It is generally recommended that the time before separation of blood cells should not exceed 30 minutes.[11]
-
For serum, allow the blood to clot at room temperature for a recommended period before centrifugation.
-
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum into clean, labeled cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage to maintain analyte stability.[11]
Cerebrospinal Fluid (CSF) Collection
-
Collection: Collect CSF via lumbar puncture into sterile polypropylene tubes.
-
Processing: Centrifuge the CSF sample to remove any cellular debris.
-
Aliquoting: Transfer the supernatant into clean, labeled cryovials.
-
Storage: Store the CSF aliquots at -80°C until analysis.
Experimental Protocols
Quantification of 7-HOCA using Isotope Dilution-Mass Spectrometry
A common and accurate method for 7-HOCA quantification is isotope dilution-mass spectrometry, using a deuterated internal standard like 2H4-labeled 7-HOCA.[1][3]
Sample Preparation (Example for CSF):
-
Add a known amount of 2H4-7-HOCA internal standard to the CSF sample.[1]
-
Acidify the sample slightly to improve extraction efficiency. For example, adding 20 μl of 0.1 M HCl to 1 ml of CSF has been found to give good recovery.[1]
-
Extract 7-HOCA from the sample using an organic solvent such as diethyl ether.[1]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the dried extract to improve its volatility and chromatographic properties for GC-MS analysis. A common method is methylation followed by trimethylsilylation.[1]
Analysis by GC-MS:
The derivatized sample is then injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and detection.[1] Quantification is achieved by comparing the peak area of the endogenous 7-HOCA to that of the deuterated internal standard.[1]
Quantitative Data Summary
| Biological Matrix | Reported 7-HOCA Concentration | Reference |
| Plasma | ~130 ng/mL | [1] |
| 16 - 72 ng/mL (mean 25 ng/mL) | [7] | |
| Cerebrospinal Fluid (Normal) | ~15 ng/mL | [7] |
| 13 ± 4 ng/ml (Alzheimer's patients) | [1] | |
| 14 ± 7 ng/ml (Vascular dementia patients) | [1] | |
| Cerebrospinal Fluid (BBB Dysfunction) | 7 - 392 ng/mL | [1][3] |
| Subdural Hematoma | 69 - 259 ng/mL (mean 157 ng/mL) | [7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable 7-HOCA levels | - Sample Degradation: Improper storage temperature or prolonged storage. | - Ensure samples are stored at -80°C immediately after processing. Minimize freeze-thaw cycles. |
| - Inefficient Extraction: Incorrect pH during extraction or insufficient solvent volume. | - Optimize the acidification step; for CSF, adding 20 μl of 0.1 M HCl to 1 ml of CSF is recommended.[1] Ensure adequate solvent-to-sample ratio during extraction. | |
| High variability between replicate samples | - Inconsistent Sample Processing: Variations in centrifugation time, temperature, or extraction procedure. | - Standardize all sample processing steps. Ensure all samples are handled identically. |
| - Pre-analytical Variables: Differences in sample collection time or patient state. | - Record detailed information about sample collection. For clinical studies, standardize collection times (e.g., morning fasting samples). | |
| Decomposition of 7-HOCA during sample preparation | - Excessive Acidification: High acidity can lead to the degradation of 7-HOCA into 3-oxo-cholesta-4,6-dienoic acid.[1] | - Carefully control the amount of acid added during the extraction step.[1] |
| Poor chromatographic peak shape | - Incomplete Derivatization: Insufficient derivatizing agent or reaction time. | - Ensure complete dryness of the sample before adding derivatizing agents. Optimize reaction time and temperature. |
| - Matrix Effects: Interference from other components in the biological sample. | - Incorporate a purification step, such as solid-phase extraction (SPE), before derivatization, especially for complex matrices like plasma.[1][7] |
Visualizations
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
improving chromatographic separation of 7-HOCA from other bile acids
Welcome to the technical support center for the chromatographic separation of 7α-hydroxy-4-cholesten-3-one (7-HOCA) from other bile acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this critical bile acid intermediate.
Frequently Asked Questions (FAQs)
Q1: What is 7-HOCA and why is its separation from other bile acids challenging?
7α-hydroxy-4-cholesten-3-one (7-HOCA) is a key intermediate in the biosynthesis of bile acids from cholesterol.[1][2] Its accurate quantification is crucial for studying liver diseases and bile acid metabolism.[1][3] The primary challenge in separating 7-HOCA lies in its structural similarity to other bile acids, many of which are isomers differing only in the position or stereochemistry of hydroxyl groups.[3][4] This structural resemblance leads to similar chromatographic behavior, often resulting in co-elution and making baseline separation difficult to achieve.[4]
Q2: What is the most effective analytical technique for quantifying 7-HOCA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of 7-HOCA and other bile acids.[1][4][5][6] This technique combines the high-resolution separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry.[1][6][7] This combination allows for the accurate quantification of 7-HOCA even in complex biological matrices where concentrations can be very low.[4]
Q3: Which type of chromatography column is recommended for 7-HOCA separation?
Reversed-phase C18 columns are most commonly used and have been shown to be effective for the separation of bile acids, including 7-HOCA.[8][9] Columns with smaller particle sizes (e.g., 1.7 µm) can offer higher resolution and efficiency, which is particularly beneficial when separating closely related isomers.[8][9]
Q4: How can I improve the chromatographic resolution between 7-HOCA and interfering bile acids?
Improving resolution requires careful method development. Key strategies include:
-
Mobile Phase Optimization: Adjusting the pH and the type and concentration of additives (e.g., formic acid, ammonium acetate) in the mobile phase can significantly alter the retention behavior of different bile acids.[9]
-
Gradient Optimization: A shallow and carefully optimized elution gradient can enhance the separation of closely eluting compounds.[9][10]
-
Column Chemistry: Experimenting with different stationary phases (e.g., C8, phenyl-hexyl) may provide alternative selectivity for difficult separations.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.
Q5: What are matrix effects and how do they impact 7-HOCA analysis in biological samples?
Matrix effects are a common issue in LC-MS/MS analysis of biological samples like plasma, serum, or tissue extracts.[3][4] These effects are caused by co-eluting endogenous components, such as phospholipids or triglycerides, that can either suppress or enhance the ionization of the target analyte (7-HOCA) in the mass spectrometer's ion source.[3][4][10] This interference can lead to inaccurate and imprecise quantification.[3]
Q6: What are the best practices for minimizing matrix effects?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components.[11][12][13]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d7-7-HOCA) is highly recommended.[1][7] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[4]
-
Chromatographic Separation: Optimizing the chromatography to separate 7-HOCA from the bulk of matrix components can also reduce interference.[10]
Q7: Is 7-HOCA susceptible to degradation during sample preparation or analysis?
Yes, 7-HOCA can be unstable under certain conditions. For example, in acidic environments, there is a risk of dehydration, leading to the formation of 3-oxo-cholesta-4,6-dienoic acid.[14][15] It is crucial to use an appropriate internal standard that behaves similarly under the same conditions to ensure that any degradation of the analyte is accounted for, preventing falsely low measurements.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of 7-HOCA.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. Reconstitute the final extract in the initial mobile phase if possible.[16] |
| Column Contamination or Void | Wash the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; try reversing the column and flushing. If this fails, the column may need to be replaced.[17] |
| Secondary Interactions | Interactions with residual silanols on the stationary phase can cause peak tailing. Try adjusting the mobile phase pH or adding a competing base.[16] |
| Extra-column Dead Volume | Check all fittings and tubing for excessive length or improper connections between the injector, column, and detector.[16] |
Problem: Co-elution of 7-HOCA with Other Bile Acids
| Possible Cause | Solution |
| Insufficient Chromatographic Resolution | Optimize the mobile phase gradient. A shallower gradient often improves the separation of closely eluting compounds.[10] |
| Incorrect Mobile Phase Composition | Modify the mobile phase pH or the organic solvent ratio (e.g., methanol vs. acetonitrile) to alter selectivity.[9] |
| Suboptimal Column Temperature | Vary the column temperature. Sometimes a lower temperature can enhance separation between isomers. |
| Wrong Column Choice | The stationary phase may not be suitable. Consider a column with a different chemistry (e.g., a phenyl-hexyl phase instead of C18) to introduce different separation mechanisms. |
Problem: Drifting or Variable Retention Times
| Possible Cause | Solution | | Inconsistent Mobile Phase Composition | Prepare mobile phases fresh daily and ensure thorough mixing, especially for isocratic methods. If using a gradient mixer, check for proper functioning.[16] | | Column Not Equilibrated | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[16] | | Leaks in the HPLC System | Inspect all fittings and pump seals for leaks, which can cause pressure fluctuations and affect retention times.[17] | | Changes in Column Temperature | Use a column oven to maintain a stable temperature throughout the analytical run. | | Lipid Accumulation on Column | Accumulating lipids from biological samples can alter the stationary phase and cause retention time drift. Improve the sample cleanup procedure or use a guard column.[10] |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for 7-HOCA Analysis
The following are example parameters and should be optimized for your specific instrumentation and application.
| Parameter | Setting | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [9] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 95:5, v/v) with 0.1% Formic Acid | [9] |
| Flow Rate | 0.3 - 0.5 mL/min | [7] |
| Column Temperature | 40 - 50 °C | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][10] |
| Internal Standard | 7-HOCA-d7 | [1][7] |
| MRM Transition (Example) | Specific precursor/product ion pairs need to be determined empirically. |[1][10] |
Table 2: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[13] | Does not effectively remove other interferences like phospholipids; may result in significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Can provide a very clean extract; removes inorganic salts effectively.[18] | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate, and emulsions can form.[18] |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean samples, and is easily automated for high throughput.[18] | Can be more expensive and requires more extensive method development.[11] |
| Supported Liquid Extraction (SLE) | A simpler form of LLE that avoids emulsion formation and is easier to automate.[11][18] | May have limitations based on the specific analyte and matrix combination. |
Experimental Protocols
Protocol: Quantification of 7-HOCA in Human Serum by UHPLC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for the instrument and laboratory.
1. Sample Preparation (using Protein Precipitation)
-
To 100 µL of serum sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 1 µg/mL 7-HOCA-d7 in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[18]
-
Vortex to mix and centrifuge again to pellet any insoluble material.
-
Transfer the final extract to an autosampler vial for analysis.
2. UHPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9.1-11 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor and product ions for both 7-HOCA and its deuterated internal standard by infusing standard solutions.
Visualizations
Caption: General workflow for the analysis of 7-HOCA from biological samples.
Caption: Troubleshooting logic for resolving co-eluting peaks in 7-HOCA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 7a-Hydroxy-3-oxo-4-cholestenoic acid powder Avanti Lipids [sigmaaldrich.com]
- 3. restek.com [restek.com]
- 4. Bile acid analysis [sciex.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
Technical Support Center: Enhancing the Recovery of 7α-Hydroxy-4-cholesten-3-one (7-HOCA) from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of 7α-hydroxy-4-cholesten-3-one (7-HOCA), also known as C4, from complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for quantifying 7-HOCA in biological samples?
A1: The most prevalent and robust method for the quantification of 7-HOCA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and specificity, which is crucial for accurately measuring endogenous levels of 7-HOCA. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been used, they may require derivatization or offer lower sensitivity.[5][6]
Q2: What are the critical first steps in sample preparation for 7-HOCA analysis from plasma or serum?
A2: For plasma and serum samples, a common and effective initial step is protein precipitation, typically using a cold organic solvent like acetonitrile.[2][3][7] This not only removes a large portion of protein but also helps to release 7-HOCA that may be bound to proteins. Following precipitation, a centrifugation step is performed to separate the supernatant containing the analyte from the precipitated proteins.
Q3: My 7-HOCA recovery is low and inconsistent. What are the potential causes?
A3: Low and inconsistent recovery can stem from several factors:
-
Analyte Instability: 7-HOCA is known to be labile, particularly in alkaline conditions.[8] Ensure that the pH of your samples and solutions is controlled. Mild acidification can improve recovery, but excessive acidification can lead to the degradation of 7-HOCA.[8][9] It's also important to assess the stability of 7-HOCA during sample storage and processing, including bench-top and freeze-thaw stability.[4]
-
Protein Binding: 7-HOCA can bind to plasma proteins, particularly albumin.[10][11] Inefficient disruption of this binding during extraction will lead to low recovery. The use of organic solvents or other protein denaturing agents is crucial.
-
Suboptimal Extraction: The chosen extraction method (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) may not be optimized for your specific matrix. Each step, from the choice of solvent or sorbent to the elution volumes, needs to be carefully validated.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of 7-HOCA in the mass spectrometer, leading to ion suppression or enhancement.[2][4] This can be mitigated by effective sample cleanup, for example, through solid-phase extraction, and the use of a stable isotope-labeled internal standard.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of 7-HOCA?
A4: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Incorporate a robust sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering components such as phospholipids.[5][6][12]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 7-HOCA-d7) is highly recommended.[2][3] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate 7-HOCA from co-eluting matrix components.
-
Dilution: If the concentration of 7-HOCA is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q5: What are the best practices for preparing calibration standards for 7-HOCA, an endogenous compound?
A5: Since 7-HOCA is an endogenous compound, preparing a "blank" matrix is a challenge. The recommended approach is to use a surrogate matrix for the calibration standards.[2][3][13] A common surrogate matrix is a 50:50 (v/v) mixture of acetonitrile and water.[3] Quality control (QC) samples, however, should be prepared in the authentic biological matrix to accurately mimic the behavior of the study samples.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak for 7-HOCA | - Inefficient extraction or high sample loss. - Degradation of 7-HOCA. - Suboptimal MS parameters. - Matrix-induced ion suppression. | - Optimize the extraction protocol (e.g., solvent choice, pH). - Ensure proper sample handling and storage to prevent degradation.[4][8] - Tune the mass spectrometer for optimal sensitivity for 7-HOCA transitions.[1] - Improve sample cleanup using SPE to remove interfering matrix components.[12] |
| Poor Peak Shape or Peak Tailing | - Incompatible injection solvent. - Column contamination or degradation. - Suboptimal mobile phase composition. | - Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase. - Use a guard column and/or wash the analytical column. - Optimize the mobile phase pH and organic solvent gradient. |
| High Variability in Replicate Injections | - Inconsistent sample preparation. - Autosampler issues. - Instability of 7-HOCA in the final extract. | - Ensure precise and consistent execution of the sample preparation protocol. - Check the autosampler for proper function and ensure no air bubbles are being injected. - Evaluate the stability of the processed samples at the autosampler temperature.[2] |
| Interfering Peaks Co-eluting with 7-HOCA | - Insufficient chromatographic resolution. - Presence of isomers or other matrix components. | - Optimize the LC gradient to improve separation. - Use a higher resolution analytical column. - Employ a more selective sample cleanup method like SPE. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methodologies for 7-HOCA
| Extraction Method | Matrix | Reported Recovery | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (Acetonitrile) | Plasma/Serum | Not always explicitly stated, but widely used successfully. | Simple, fast, high-throughput. | May not effectively remove all interferences (e.g., phospholipids).[12] | [2][3] |
| Simple Extraction Procedures (One-phase and Two-phase) | Serum | 88% - 97% | Fast and minimal hands-on time. | Failed to remove phospholipids.[12] | [12] |
| Solid-Phase Extraction (SPE) | Plasma | High and stable recovery reported. | Effective cleanup, removes interferences, can concentrate the analyte. | More time-consuming and requires method development. | [5][6] |
| Standard Spiking Technique | Serum | Average 99% (Range: 93-107%) | - | - | [14] |
Table 2: Reported Lower Limits of Quantification (LLOQ) for 7-HOCA in Biological Matrices
| LLOQ | Matrix | Analytical Method | Reference(s) |
| 5 ng/mL | Human Serum | UHPLC-MS/MS | [1] |
| 0.5 ng/mL | Rat and Monkey Plasma | LC-MS/MS | [2] |
| 1 ng/mL | Cerebrospinal Fluid (CSF) | GC-MS | [8][9] |
Experimental Protocols
Protocol 1: Extraction of 7-HOCA from Serum/Plasma using Protein Precipitation
This protocol is a simplified method suitable for high-throughput analysis.[3]
Materials:
-
Serum or plasma samples
-
7-HOCA analytical standard
-
7-HOCA-d7 (or other stable isotope-labeled internal standard)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C
Procedure:
-
Sample Thawing: Thaw serum/plasma samples on ice.
-
Internal Standard Spiking: To a 20 µL aliquot of each sample, standard, and quality control, add the internal standard (7-HOCA-d7) solution.
-
Protein Precipitation: Add three to four volumes (e.g., 60-80 µL) of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a mobile phase-compatible solvent.
Protocol 2: Extraction of 7-HOCA using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup, which can be beneficial for reducing matrix effects.[15][16]
Materials:
-
Serum, plasma, or tissue homogenate supernatant
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Pre-treatment: Acidify the sample slightly with a weak acid (e.g., formic acid) to a final concentration of 0.1-1%. Centrifuge to remove any particulates.[16]
-
SPE Cartridge Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove weakly bound impurities.
-
Elution: Elute the 7-HOCA from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 7-HOCA quantification.
Caption: Troubleshooting logic for low 7-HOCA recovery.
References
- 1. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare-the Case for Surrogate Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orochem.com [orochem.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: High-Throughput 7-HOCA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 7α-hydroxy-4-cholesten-3-one (7-HOCA).
Frequently Asked Questions (FAQs)
Q1: What is 7-HOCA and why is its accurate quantification important?
A1: 7α-hydroxy-4-cholesten-3-one (7-HOCA), also known as C4, is a key intermediate in the classical pathway of bile acid synthesis, formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2] Its concentration in plasma or serum is a valuable biomarker for hepatic bile acid synthesis rates.[1][2][3] Accurate high-throughput analysis of 7-HOCA is crucial for studying bile acid dysregulation in various diseases, including cholestasis, polycystic ovary syndrome (PCOS), and for assessing the pharmacodynamic effects of drugs targeting cholesterol metabolism.[3][4][5]
Q2: What are the most common analytical techniques for high-throughput 7-HOCA analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for high-throughput 7-HOCA quantification due to its high sensitivity, specificity, and robustness.[1][3][4][6] This technique allows for the direct measurement of 7-HOCA in complex biological matrices like plasma, serum, and tissue homogenates with minimal interference.
Q3: Is derivatization required for 7-HOCA analysis by LC-MS/MS?
A3: No, derivatization is not necessary for the analysis of 7-HOCA by modern LC-MS/MS methods.[6] This simplifies sample preparation and reduces the potential for analytical variability.
Q4: What are the typical sample matrices used for 7-HOCA analysis?
A4: 7-HOCA is commonly measured in serum and plasma.[1][2][3][6] It can also be quantified in other biological samples such as liver microsomes and cerebrospinal fluid (CSF).[4][7][8][9][10]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Solutions
-
Suboptimal Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase composition, particularly the organic solvent and additive (e.g., formic acid), is correctly prepared and at the optimal pH. A gradient elution is typically used.[4][5]
-
Column Choice: A C18 column is commonly used for 7-HOCA analysis.[4][5] Column degradation can lead to poor peak shape; consider replacing the column if performance declines.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
-
Inefficient Ionization:
-
Ion Source Parameters: Optimize ion source parameters such as temperature, gas flows, and spray voltage. Atmospheric pressure chemical ionization (APCI) in positive mode is a common choice.[4][5]
-
Mobile Phase Additives: The presence of an acid like formic acid in the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[11]
-
-
Suboptimal Sample Preparation:
-
Extraction Recovery: Evaluate the efficiency of your extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inefficient extraction will result in lower analyte concentration and thus lower signal.
-
Sample Degradation: 7-HOCA may be susceptible to degradation. Ensure proper sample handling and storage (frozen at -20°C or -80°C).[1] Investigate the stability of 7-HOCA under your specific laboratory conditions.
-
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of 7-HOCA, leading to inaccurate quantification.[12][13]
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the LC gradient to better separate 7-HOCA from interfering compounds.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d7-7-HOCA) to compensate for matrix effects.[1]
-
-
Contamination:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
System Contamination: If high background is persistent, clean the LC system and mass spectrometer ion source.
-
Issue 4: Inconsistent or Irreproducible Results
Possible Causes & Solutions
-
Variability in Sample Preparation:
-
Pipetting Errors: Ensure accurate and precise pipetting, especially when adding the internal standard.
-
Inconsistent Evaporation/Reconstitution: If using an evaporation step, ensure complete and consistent drying and reconstitution of the sample extract.
-
-
Instrument Instability:
-
System Equilibration: Allow the LC-MS system to fully equilibrate before starting a run to ensure stable retention times and signal response.
-
Calibration Drift: Run calibration standards at the beginning and end of each batch, and include quality control (QC) samples throughout the run to monitor instrument performance.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for 7-HOCA Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte precipitation with an organic solvent (e.g., acetonitrile).[1][4] | Partitioning of the analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by elution.[1] |
| Throughput | High | Medium | Medium-High |
| Cost | Low | Low-Medium | High |
| Selectivity | Low | Medium | High |
| Matrix Effect | High potential for matrix effects.[12] | Moderate potential for matrix effects. | Low potential for matrix effects. |
| Recovery | Generally good, but can be matrix-dependent. | Good, but can be affected by solvent choice and pH. | High and reproducible. |
Table 2: Typical LC-MS/MS Parameters for 7-HOCA Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 (e.g., 50 x 4.6 mm, 3 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [4][11] |
| Flow Rate | 0.6 - 1.0 mL/min | [4][11] |
| Gradient | Gradient elution from a lower to a higher percentage of organic phase. | [4] |
| Injection Volume | 5 - 20 µL | [1][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI | [4] |
| MRM Transition | Precursor Ion (e.g., m/z 401.3) -> Product Ion (e.g., m/z 175.1) | Varies by instrument |
| Internal Standard | Deuterated 7-HOCA (e.g., d4- or d7-7-HOCA) | [1][8] |
Experimental Protocols & Workflows
Protocol 1: 7-HOCA Extraction from Plasma/Serum using Protein Precipitation
-
Sample Aliquoting: Aliquot 50 µL of plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d7-7-HOCA in methanol).
-
Protein Precipitation: Add 200 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation Workflow for 7-HOCA
Protocol 2: 7-HOCA Extraction using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute 100 µL of plasma/serum with 400 µL of 4% phosphoric acid in water. Add the internal standard.
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute 7-HOCA with 1 mL of methanol or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction Workflow for 7-HOCA
Signaling Pathway
Bile Acid Synthesis Pathway
7-HOCA is a central intermediate in the classical (or neutral) pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver.
Simplified Classical Bile Acid Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: 7-HOCA Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of 7-hydroxy-4-cholesten-3-one (7-HOCA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during this critical analytical sample preparation step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 7-HOCA necessary for GC-MS analysis?
A1: 7-HOCA is a relatively polar and non-volatile molecule due to the presence of a hydroxyl (-OH) group at the 7-alpha position and a keto (C=O) group at the 3-position. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with less polar, more stable groups. This increases the volatility of 7-HOCA, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer.
Q2: What is the recommended derivatization strategy for 7-HOCA?
A2: A two-step derivatization process is the most effective and widely used strategy for 7-HOCA and similar ketosteroids.[1] This involves:
-
Oximation: The keto group is converted to an oxime. This step is crucial to prevent enolization and the formation of multiple derivatives from the same compound, which would complicate chromatographic analysis.[1]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. This significantly increases the volatility of the molecule.
Q3: What are the most common silylating agents for 7-HOCA?
A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the most common and effective silylating agents for hydroxyl groups on steroid backbones. They are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered hydroxyl groups.
Q4: Can I analyze 7-HOCA using LC-MS without derivatization?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) methods exist for the analysis of 7-HOCA without derivatization. However, GC-MS often provides higher chromatographic resolution and is a well-established technique for steroid analysis. The choice between GC-MS and LC-MS will depend on the specific requirements of the study, available instrumentation, and the sample matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for 7-HOCA Derivative | 1. Incomplete derivatization (either oximation or silylation).2. Degradation of the analyte or derivative.3. Issues with the GC-MS system (e.g., injector, column, detector).4. Presence of water or other protic solvents in the sample. | 1. Optimize derivatization conditions (see Experimental Protocol). Ensure sufficient reagent excess, reaction time, and temperature. For silylation, consider adding a catalyst like TMCS.2. Avoid excessive heating during derivatization and sample evaporation. Analyze samples as soon as possible after derivatization.3. Perform a system suitability test with a known standard to verify GC-MS performance.4. Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents. |
| Multiple Peaks for 7-HOCA | 1. Incomplete oximation leading to multiple tautomeric forms of the keto group being silylated.2. Formation of side-products or artifacts during derivatization.3. Isomeric forms of the derivative (syn- and anti-oximes). | 1. Ensure the oximation reaction goes to completion by optimizing reaction time and temperature.2. Review the derivatization procedure for potential sources of contamination or side reactions. Ensure high-purity reagents and solvents.3. This is a common occurrence with oxime formation. Typically, the major isomer is used for quantification. Consistent derivatization conditions will ensure a reproducible ratio of isomers. |
| Peak Tailing | 1. Active sites in the GC system (injector liner, column) interacting with the derivative.2. Incomplete derivatization leaving polar functional groups exposed. | 1. Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, trim the front end of the column.2. Re-optimize the derivatization protocol to ensure complete reaction. |
| Poor Reproducibility | 1. Inconsistent derivatization conditions (time, temperature, reagent volumes).2. Presence of varying amounts of moisture in different samples.3. Instability of the derivatives over time. | 1. Use precise and consistent pipetting techniques. Ensure uniform heating for all samples.2. Implement a rigorous drying step for all samples before derivatization.3. Analyze all samples and standards within the same timeframe after derivatization. |
Experimental Protocol: Two-Step Derivatization of 7-HOCA
This protocol outlines a standard procedure for the oximation and subsequent silylation of 7-HOCA for GC-MS analysis.
Materials:
-
7-HOCA standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate or other suitable solvent (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
Step 1: Oximation
-
Ensure the 7-HOCA sample is completely dry. If in solution, evaporate to dryness under a gentle stream of nitrogen.
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.
-
Cap the vial tightly and vortex briefly to dissolve the sample.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the cooled vial containing the oximated 7-HOCA, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate before injection.
Table 1: Summary of Derivatization Conditions
| Step | Reagent | Solvent | Temperature (°C) | Time (min) |
| Oximation | Methoxyamine hydrochloride | Pyridine | 60 | 60 |
| Silylation | BSTFA + 1% TMCS | (None) | 70 | 30 |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the two-step derivatization of 7-HOCA.
Caption: A logical troubleshooting workflow for 7-HOCA derivatization issues.
References
Technical Support Center: Quantification of 7α-hydroxy-4-cholesten-3-one (7-HOCA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of appropriate internal standards for the accurate quantification of 7α-hydroxy-4-cholesten-3-one (7-HOCA), a key intermediate in the bile acid synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for 7-HOCA quantification by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS quantification of 7-HOCA, a stable isotope-labeled (SIL) internal standard is strongly recommended.[1] Deuterated 7-HOCA, such as d4-7-HOCA or d7-7-HOCA, is the ideal choice as it shares near-identical chemical and physical properties with the analyte, ensuring it effectively compensates for variations during sample preparation, chromatography, and ionization.[2]
Q2: Why are SIL internal standards superior to structural analogs for 7-HOCA analysis?
SIL internal standards, like deuterated 7-HOCA, co-elute with the unlabeled analyte, meaning they experience the same matrix effects (ion suppression or enhancement) and extraction inefficiencies.[3] This co-elution ensures that any variations affecting the analyte will also proportionally affect the internal standard, leading to a consistent and accurate analyte-to-internal standard ratio. Structural analogs, while similar, may have different retention times and ionization efficiencies, leading to less reliable correction and potentially biased results.
Q3: Can I use a different deuterated bile acid as an internal standard for 7-HOCA?
While using a deuterated version of the analyte itself is optimal, if a deuterated 7-HOCA is unavailable, a deuterated version of a closely related bile acid could be considered. However, it is crucial to validate its performance thoroughly. The chosen internal standard should exhibit similar chromatographic behavior and ionization response to 7-HOCA. Significant differences in these properties can lead to inaccurate quantification.
Q4: Where can I obtain a deuterated 7-HOCA internal standard?
Deuterated 7-HOCA may be commercially available from specialty chemical suppliers. Alternatively, it can be synthesized in the laboratory. A published method for the synthesis of d4-labeled 7-HOCA exists for research purposes.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 7-HOCA using internal standards.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step. |
| Degradation of the internal standard. | Store the internal standard stock and working solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. Prepare fresh working solutions regularly. | |
| Matrix effects (ion suppression or enhancement).[4][5] | Optimize the chromatographic method to separate 7-HOCA and its IS from co-eluting matrix components.[4] Consider more rigorous sample clean-up procedures like solid-phase extraction (SPE).[4] | |
| Poor Accuracy and Precision | Use of a non-ideal internal standard (e.g., a structural analog with different properties). | Switch to a stable isotope-labeled internal standard, preferably deuterated 7-HOCA, for optimal performance. |
| Inappropriate concentration of the internal standard. | The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples to ensure it falls within the linear range of the detector. | |
| Analyte and IS not co-eluting perfectly.[3] | Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve complete co-elution of the analyte and the internal standard.[3] | |
| No or Low Internal Standard Signal | Failure to add the internal standard to the samples. | Review the experimental protocol and ensure the internal standard is added at the correct step to all samples, calibrators, and quality controls. |
| Incorrect mass transition (MRM) settings for the internal standard. | Verify the precursor and product ion m/z values for the internal standard in the mass spectrometer method. | |
| Severe ion suppression.[5] | Dilute the sample to reduce the concentration of interfering matrix components. Implement a more effective sample clean-up strategy. |
Experimental Protocols
Synthesis of d4-labeled 7-HOCA Internal Standard
A detailed protocol for the synthesis of d4-labeled 7-HOCA has been previously described. The synthesis involves the oxidation of d7-7α-hydroxycholesterol. The resulting d7-7α-hydroxy-4-cholesten-3-one is then further oxidized to yield d4-7-HOCA. For the complete, step-by-step synthesis procedure, please refer to the supplementary materials of the cited publication.[2]
LC-MS/MS Quantification of 7-HOCA in Cerebrospinal Fluid (CSF)
This protocol is adapted from a published method for the analysis of 7-HOCA in CSF using d4-7-HOCA as the internal standard.[2]
1. Sample Preparation:
-
To 1 mL of CSF, add a known amount of d4-7-HOCA internal standard solution.
-
Add 20 µL of 0.1 M HCl.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the ether phase to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a methanol/toluene mixture.
-
Add trimethylsilyldiazomethane to convert the carboxylic acid group of 7-HOCA and d4-7-HOCA to their methyl esters for improved chromatographic performance and detection.
3. LC-MS/MS Analysis:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol in water.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the methyl ester of 7-HOCA and d4-7-HOCA.
4. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of 7-HOCA to d4-7-HOCA against the concentration of 7-HOCA standards.
-
Determine the concentration of 7-HOCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for 7-HOCA quantification using a deuterated internal standard.
Caption: Key steps in the classic bile acid synthesis pathway involving 7-HOCA.
References
- 1. researchgate.net [researchgate.net]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
7-HOCA Levels: A Comparative Analysis in Healthy Individuals Versus Patients with Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) levels in healthy individuals versus patients with various liver diseases. 7-HOCA, a key intermediate in the classical pathway of bile acid synthesis, is emerging as a potential biomarker for liver function and disease progression. This document summarizes quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in hepatology.
Quantitative Data Summary
The following tables summarize the reported concentrations of 7-HOCA and related metabolites in healthy controls and patients with liver diseases.
| Liver Disease | Analyte | Patient Group (n) | Concentration (Mean ± SD or Median [Range]) | Healthy Controls (n) | Concentration (Mean ± SD or Median [Range]) | Fold Change | Reference |
| Cirrhosis | 7α-hydroxycholesterol | 23 | 78 ± 59 pmol/mL | 18 | 237 ± 97 pmol/mL | ↓ 3.0-fold | [1] |
| Advanced Cirrhosis | 7α-hydroxycholesterol | 22 | 22 ± 8 ng/mL | Matched Controls | 75 ± 19 ng/mL | ↓ 3.4-fold | [2] |
| Liver Cirrhosis | 7α-hydroxy-4-cholesten-3-one | Not specified | <1.5 ng/mL [<0.9-38] | Healthy Subjects | 12 ng/mL [3-40] | ↓ ~8-fold | [3] |
| Chronic Hepatitis | 7α-hydroxycholesterol | 21 | 262 ± 102 pmol/mL | 18 | 237 ± 97 pmol/mL | No change | [1] |
| NAFLD with HCC | 7-HOCA | 20 | 350.6 ± 37.4 nM | 19 | 182.1 ± 14.9 nM | ↑ 1.9-fold | [4] |
Note: Direct comparison between studies should be made with caution due to differences in the specific analyte measured (7-HOCA vs. its precursors), analytical methods, and patient populations.
Experimental Protocols
The following methodologies were employed in the cited studies to quantify 7-HOCA and related bile acid precursors.
Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) for 7α-hydroxycholesterol
This method was utilized for the measurement of serum total 7α-hydroxycholesterol.[1][2] The general workflow for such an analysis is as follows:
Caption: GC-MS workflow for 7α-hydroxycholesterol analysis.
High-Performance Liquid Chromatography (HPLC) for 7α-hydroxy-4-cholesten-3-one
This technique was used for the analysis of 7α-hydroxy-4-cholesten-3-one in plasma.[3] The key steps are outlined below:
Caption: HPLC with UV detection workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for 7-HOCA
LC-MS was employed to determine the composition of various bile acids, including 7-HOCA, in serum samples from patients with NAFLD and HCC.[4]
Caption: General LC-MS workflow for bile acid analysis.
Signaling Pathway
7-HOCA is a crucial intermediate in the classical (or neutral) pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver. This pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis.[5]
Caption: The classical pathway of bile acid synthesis highlighting 7-HOCA.
Discussion
The presented data indicates a significant divergence in the levels of 7-HOCA and its precursors depending on the type and severity of liver disease. In chronic hepatitis, where liver function is relatively preserved, the levels of 7α-hydroxycholesterol remain comparable to healthy controls.[1] However, in cirrhosis, a condition characterized by significant loss of functional liver mass, the synthesis of bile acids is impaired, leading to a marked decrease in the circulating levels of 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one.[1][2][3]
Conversely, in the context of NAFLD progressing to HCC, there is a notable increase in serum 7-HOCA concentrations.[4] This is associated with a decrease in the expression of the enzyme AKR1D1, which is involved in the further metabolism of 7-HOCA. The accumulation of 7-HOCA in this context is suggested to contribute to metabolic dysfunction and HCC risk.[4]
These findings underscore the potential of 7-HOCA and its precursors as valuable biomarkers for assessing liver function and disease progression. Decreased levels may indicate impaired synthetic capacity, as seen in cirrhosis, while elevated levels could signify a specific enzymatic block and a potential role in the pathophysiology of NAFLD and HCC. Further research is warranted to fully elucidate the diagnostic and prognostic utility of 7-HOCA in different liver diseases.
References
- 1. Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
7-HOCA Concentrations as a Promising Biomarker for Blood-Brain Barrier Integrity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) as a biomarker for blood-brain barrier (BBB) integrity, with a focus on its correlation with the established gold standard, the cerebrospinal fluid (CSF)/serum albumin ratio. Experimental data and detailed methodologies are presented to support the objective comparison with other potential biomarkers.
Correlation of 7-HOCA with CSF/Serum Albumin Ratio: Quantitative Data
Recent studies have demonstrated a strong positive correlation between the concentration of 7-HOCA in the cerebrospinal fluid and the CSF/serum albumin ratio, a trusted indicator of blood-brain barrier permeability.[1][2][3][4] In a key study, patients with a dysfunctional BBB, as determined by an elevated CSF/serum albumin ratio, showed markedly increased levels of 7-HOCA in their CSF.[1]
The data from this research indicates that as the CSF/serum albumin ratio increases, signifying greater BBB permeability, the concentration of 7-HOCA in the CSF also rises significantly. This suggests that 7-HOCA could serve as a sensitive biomarker for detecting and possibly monitoring BBB dysfunction in various neurological conditions.[1] The concentration of 7-HOCA in the CSF was not significantly affected by neurodegeneration itself, further highlighting its specificity as a marker for BBB integrity.[1][2][3][4]
| Patient Group | CSF/Serum Albumin Ratio (Representative Values) | CSF 7-HOCA Concentration (ng/mL) |
| Controls (Intact BBB) | < 9 | Mean: 14 ± 7 |
| BBB Defect | > 9 | Range: 7 - 392 |
| - Encephalitis and Meningitis | Elevated | 33 - 392 |
| - Guillain-Barré's Disease | Elevated | 24 - 47 |
| Alzheimer's Disease | Normal | 13 ± 4 |
| Vascular Dementia | Normal | 14 ± 7 |
This table summarizes representative data from a study by Saeed et al. (2014) in the Journal of Lipid Research. The CSF/serum albumin ratio is a calculated index, and specific values for each patient with a BBB defect were not provided in a tabular format in the original publication. The range of 7-HOCA concentrations corresponds to patients with an elevated CSF/serum albumin ratio.
Comparison with Alternative Biomarkers
While the CSF/serum albumin ratio is the current standard for assessing BBB integrity, other biomarkers are also under investigation. This section compares 7-HOCA with some of these alternatives.
| Biomarker | Principle | Advantages | Limitations |
| 7-HOCA | A brain-specific metabolite of cholesterol precursor 27-hydroxycholesterol (27-OHC). Increased levels in CSF reflect BBB dysfunction.[1] | High correlation with CSF/serum albumin ratio. Not significantly affected by neurodegeneration itself, suggesting specificity to BBB integrity.[1][2][3][4] | Requires specialized and sensitive analytical methods like mass spectrometry. Further validation in larger and more diverse patient cohorts is needed. |
| CSF/Serum Albumin Ratio | Compares the concentration of albumin in the CSF to that in the serum. Since albumin is not produced in the brain, its presence in the CSF indicates passage across the BBB. | Well-established and widely used "gold standard" for assessing BBB permeability. | Requires both a lumbar puncture for CSF and a blood draw. Can be influenced by factors affecting serum albumin levels. |
| S100B | A protein primarily found in astrocytes. Elevated levels in the serum can indicate BBB disruption and/or brain injury. | Can be measured in serum, making it less invasive than CSF-based markers. | Not specific to BBB dysfunction, as it can also be a marker of glial cell damage. |
| Glial Fibrillary Acidic Protein (GFAP) | An intermediate filament protein found in astrocytes. Increased levels in the blood can be a sign of astrocytosis, which is often associated with BBB breakdown. | Can be measured in blood. Levels are associated with an increased risk for dementia and cognitive decline. | Also a marker of astrocytic injury and reactivity, not solely BBB dysfunction. |
Experimental Protocols
Determination of 7-HOCA Concentrations in CSF
This protocol is based on the methodology of isotope dilution-mass spectrometry, which is a highly accurate method for quantifying molecules in complex biological samples.[1]
a. Sample Preparation:
-
To 1 mL of CSF, add a known amount of deuterated 7-HOCA (d4-7-HOCA) as an internal standard.
-
Acidify the sample with 0.1 M HCl.
-
Extract the lipids from the CSF using an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
b. Derivatization:
-
The extracted and dried residue is then derivatized to improve its volatility and ionization efficiency for mass spectrometry analysis. This can be achieved by converting the carboxylic acid group to a methyl ester using a reagent like TMS-diazomethane.
c. Isotope Dilution-Mass Spectrometry Analysis:
-
The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
The instrument is set to monitor specific ions corresponding to both the endogenous 7-HOCA and the deuterated internal standard.
-
The concentration of endogenous 7-HOCA is calculated based on the ratio of the signal intensity of the endogenous compound to that of the known amount of the internal standard.
Calculation of the CSF/Serum Albumin Ratio
The CSF/serum albumin ratio is a straightforward calculation that requires the measurement of albumin concentrations in both CSF and serum samples collected at approximately the same time.
a. Sample Collection:
-
Collect cerebrospinal fluid via lumbar puncture.
-
Collect a blood sample and separate the serum.
b. Albumin Measurement:
-
Measure the concentration of albumin in both the CSF and serum samples using a standard clinical chemistry analyzer, typically employing an immunoturbidimetric or nephelometric assay.
c. Calculation:
-
The CSF/serum albumin ratio (Q_Alb) is calculated using the following formula: Q_Alb = [Albumin_CSF (mg/L)] / [Albumin_Serum (g/L)]
d. Interpretation of the Ratio:
-
< 9: Normal BBB integrity
-
9 - 14: Mild BBB dysfunction
-
14 - 30: Moderate BBB dysfunction
-
> 30: Severe BBB dysfunction
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 7α-Hydroxy-3-oxo-4-cholestenoic acid: LC-MS/MS vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7α-Hydroxy-3-oxo-4-cholestenoic acid (7α-HOCA), a key intermediate in the bile acid synthesis pathway, is crucial for studying liver function, cholesterol metabolism, and the pharmacodynamics of drugs targeting these pathways. This guide provides an objective comparison of the two primary analytical methodologies for 7α-HOCA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
Data Presentation: A Head-to-Head Comparison
The choice of analytical method can significantly impact the reliability and specificity of your results. Below is a summary of the key performance characteristics of a typical validated LC-MS/MS method for C4 versus a representative Total Bile Acids (TBA) immunoassay.
| Performance Characteristic | LC-MS/MS for 7α-hydroxy-4-cholesten-3-one (C4) | Total Bile Acids (TBA) Immunoassay (Representative) |
| Specificity | High: Differentiates 7α-HOCA/C4 from other structurally similar bile acids and isomers.[3][4][5][6] | Low: Measures the total concentration of various bile acids; does not distinguish individual bile acids.[1][7] |
| Lower Limit of Quantification (LLOQ) | High Sensitivity: Typically in the range of 0.04 to 0.5 ng/mL.[4][6] | Lower Sensitivity: Typically in the µmol/L range (e.g., 1.56 µmol/L). |
| Linearity (Dynamic Range) | Wide: Typically spans several orders of magnitude (e.g., 0.200 to 200 ng/mL).[5] | Narrower: More restricted linear range compared to LC-MS/MS. |
| Accuracy (% Recovery) | High: Typically within 85-115% of the nominal value.[5][6] | Variable: Generally acceptable (e.g., 80-120%), but can be affected by cross-reactivity. |
| Precision (%CV) | High: Intra- and inter-assay CVs typically <15%.[5] | Acceptable: Intra- and inter-assay CVs typically <15%. |
| Matrix Effect | Can be significant, but is correctable with the use of a stable isotope-labeled internal standard.[4][5] | Can be present; less easily corrected for than in LC-MS/MS. |
| Throughput | Lower: Sample preparation is more intensive, and chromatographic separation takes time. | Higher: Amenable to high-throughput screening in 96-well plate format. |
| Cost per Sample | Higher: Requires expensive instrumentation and specialized personnel. | Lower: More cost-effective for large numbers of samples. |
| Information Provided | Absolute concentration of the specific analyte (7α-HOCA/C4). | A composite measure of the total bile acid pool. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data. Below are representative protocols for the LC-MS/MS analysis of C4 and a general protocol for a total bile acids immunoassay.
LC-MS/MS Method for 7α-hydroxy-4-cholesten-3-one (C4) in Human Serum
This protocol is based on established and validated methods for the quantification of C4, a direct precursor of 7α-HOCA, in human serum.[4][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add a stable isotope-labeled internal standard (e.g., C4-d7).[4]
-
Add 400 µL of acetonitrile containing 2% formic acid to precipitate proteins.[4]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from approximately 50% to 95% Mobile Phase B over several minutes.
-
Flow Rate: Approximately 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for C4 and its internal standard. For example:
-
C4: m/z 415.3 → 147.1
-
C4-d7 (internal standard): m/z 422.3 → 147.1
-
-
Data Analysis: Quantify C4 concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum or a buffer with bovine serum albumin).[5]
Total Bile Acids (TBA) Immunoassay (ELISA) Protocol (Representative)
This is a general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the determination of total bile acids.
1. Reagent Preparation
-
Prepare wash buffer, standards, and samples according to the manufacturer's instructions.
2. Assay Procedure
-
Add a specific volume of standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated bile acid to each well. This will compete with the bile acids in the sample for binding to the capture antibody.
-
Incubate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
The intensity of the color is inversely proportional to the concentration of total bile acids in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of total bile acids in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
To further clarify the experimental workflows and the logical comparison, the following diagrams have been generated using Graphviz.
Caption: Comparative workflows of LC-MS/MS and Immunoassay (ELISA) for bile acid analysis.
Caption: Logical decision framework for selecting an assay for 7α-HOCA analysis.
References
- 1. Biochemical assay of serum bile acids: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple surrogate approach for the quantitation of C4 (7α-hydroxy-4-cholesten-3-one) in human serum via LC-MS/MS and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for bile acid malabsorption in health, ileal disease and irritable bowel syndrome using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
A Head-to-Head Comparison: 7α-hydroxy-4-cholesten-3-one (C4) Assay as a Viable Alternative to the SeHCAT Test for Bile Acid Diarrhea
For researchers, scientists, and drug development professionals, the accurate diagnosis of bile acid diarrhea (BAD) is a critical step in both clinical management and the evaluation of novel therapeutics. The 75-selenium homotaurocholic acid taurine (SeHCAT) test has long been considered a gold standard investigation. However, its reliance on nuclear medicine, limited availability in some regions, and patient logistics have prompted the evaluation of more accessible alternatives. This guide provides an objective comparison between the SeHCAT test and a promising serum-based biomarker, 7α-hydroxy-4-cholesten-3-one (C4), a direct precursor of 7-HOCA in the bile acid synthesis pathway.
This comparison delves into the performance of each test, supported by experimental data, and provides detailed methodologies for key experiments to aid in the design and interpretation of clinical and preclinical studies.
Mechanism of Action and Diagnostic Principle
The SeHCAT test directly measures the retention of a radiolabeled synthetic bile acid analogue, providing a functional assessment of bile acid malabsorption. In contrast, the serum C4 assay offers an indirect measure by quantifying the rate of bile acid synthesis in the liver. In BAD, impaired negative feedback from the ileum leads to an upregulation of bile acid synthesis, resulting in elevated serum C4 levels.
Quantitative Data Comparison
The diagnostic accuracy of the SeHCAT test and the serum C4 assay has been evaluated in several clinical studies. The following tables summarize the key performance metrics.
| Table 1: Performance Characteristics of the SeHCAT Test for Bile Acid Diarrhea | |
| Parameter | Reported Value |
| Sensitivity | 87.32% (Average)[1] |
| 100% (at ≤15% retention threshold) | |
| Specificity | 93.2% (Average)[1] |
| 91% (at 15% cutoff)[2] | |
| Diagnostic Thresholds | 7-day retention of ≤10-15% is commonly considered diagnostic[2] |
| Table 2: Performance Characteristics of the Serum C4 Assay for Bile Acid Diarrhea | |
| Parameter | Reported Value |
| Sensitivity | 85.2% (Average)[1] |
| 90% (for Type 1 BAM) | |
| 97% (for Type 2 BAM)[2] | |
| 47% (C4 > 46 ng/mL) | |
| 70% (C4 ≥ 31 ng/mL with ≥1.1 daily watery stools)[3] | |
| 77% (in a logistic regression model)[3] | |
| Specificity | 71.1% (Average)[1] |
| 77% (for Type 1 BAM) | |
| 74% (for Type 2 BAM)[2] | |
| 92% (C4 > 46 ng/mL) | |
| 95% (C4 ≥ 31 ng/mL with ≥1.1 daily watery stools)[3] | |
| 93% (in a logistic regression model)[3] | |
| Diagnostic Thresholds | Elevated levels are indicative, with various cut-offs proposed (e.g., >46 ng/mL, >48.4 ng/mL, >52.5 ng/mL)[3][4] |
Experimental Protocols
SeHCAT Test Protocol
The SeHCAT test is a nuclear medicine procedure involving two visits to a specialized facility.
Patient Preparation:
-
Patients are typically required to fast for at least 4 hours before administration of the SeHCAT capsule.
-
Medications that may interfere with the test, such as bile acid sequestrants and antidiarrheal drugs, should be discontinued at least one week prior to the test.
Procedure:
-
Day 0: The patient swallows a capsule containing a standardized dose of 75-selenium homotaurocholic acid taurine (typically 370 kBq).
-
A baseline whole-body scan is performed using a gamma camera approximately 1 to 3 hours after capsule ingestion to measure the initial amount of radioactivity.
-
Day 7: A second whole-body scan is performed to measure the amount of retained radioactivity.
-
The percentage of SeHCAT retention at 7 days is calculated by dividing the radioactivity count from the day 7 scan by the baseline count from the day 0 scan and multiplying by 100.
Serum 7α-hydroxy-4-cholesten-3-one (C4) Measurement Protocol (LC-MS/MS)
The quantification of serum C4 is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Patient Preparation:
-
A fasting blood sample is required, typically collected in the morning to account for diurnal variations in C4 levels.[5]
-
Patients should abstain from taking bile acid sequestrants for at least 24 hours and statins for 5 days prior to blood collection.[5]
Sample Preparation:
-
Collect a blood sample in a serum separator tube.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Transfer the serum to a clean tube for storage at -80°C until analysis.
-
For analysis, thaw the serum sample on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile containing a deuterated internal standard (e.g., D7-7αC4) to the serum sample.[6]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column (e.g., Gemini 5um NX-C18).[6] Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile with formic acid (Mobile Phase B). The gradient is programmed to separate C4 from other serum components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for both C4 and its deuterated internal standard using Multiple Reaction Monitoring (MRM). The ratio of the peak area of C4 to the peak area of the internal standard is used to calculate the concentration of C4 in the sample by comparing it to a standard curve prepared with known concentrations of C4.
Visualizing the Pathways and Workflows
To better understand the underlying biology and the diagnostic procedures, the following diagrams illustrate the key concepts.
Conclusion
The SeHCAT test remains a valuable tool for the direct assessment of bile acid malabsorption. However, the serum C4 assay presents a compelling alternative, offering high sensitivity and specificity, particularly when combined with clinical parameters. The convenience of a simple blood test, without the need for radiation exposure or multiple hospital visits, makes the C4 assay an attractive option for both large-scale clinical trials and routine diagnostic workups. For researchers and drug development professionals, understanding the nuances of these diagnostic tools is paramount for accurate patient stratification and the robust evaluation of novel therapies targeting the underlying mechanisms of bile acid diarrhea.
References
- 1. Pathophysiology and Clinical Management of Bile Acid Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pros and Cons of the SeHCAT Test in Bile Acid Diarrhea: A More Appropriate Use of an Old Nuclear Medicine Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid diarrhoea: pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for diagnosing bile acid malabsorption: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gi.testcatalog.org [gi.testcatalog.org]
- 6. academic.oup.com [academic.oup.com]
Establishing Reference Ranges for 7α-Hydroxy-3-oxo-4-cholestenoic acid in Cerebrospinal Fluid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate measurement of biomarkers in cerebrospinal fluid (CSF) is paramount for understanding pathophysiology and assessing therapeutic efficacy. 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a major metabolite of cholesterol in the brain, has emerged as a significant biomarker, particularly for evaluating the integrity of the blood-brain barrier (BBB). This guide provides a comparative analysis of 7-HOCA reference ranges in CSF, its primary alternative, and the experimental protocols for its quantification.
Quantitative Data Summary
The concentration of 7-HOCA in CSF varies significantly with the neurological status of the individual, particularly in conditions affecting the BBB. The following table summarizes the reported reference ranges for 7-HOCA in CSF across different patient cohorts.
| Patient Cohort | Number of Subjects (n) | Mean 7-HOCA Concentration (ng/mL) | Standard Deviation (SD) | Reported Range (ng/mL) | Citation |
| Healthy Controls | 8 | 15 | 3 | Not specified | [1] |
| Alzheimer's Disease | 11 | 13 | 4 | Not specified | [1] |
| Vascular Dementia | 13 | 14 | 7 | Not specified | [1] |
| BBB Dysfunction | 22 | Not applicable | Not applicable | 7 - 392 | [1][2] |
Healthy controls were defined as individuals presenting with headaches but having normal findings on CT scans and routine CSF/serum analyses.[1]
Comparison with Alternative Biomarkers
The primary alternative and standard for assessing BBB integrity is the CSF/serum albumin ratio. A high correlation has been observed between the levels of 7-HOCA in CSF and this ratio.[1][2][3][4]
| Biomarker | Methodology | Advantages | Disadvantages | Correlation |
| 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) | Isotope dilution-mass spectrometry | Reflects brain-specific cholesterol metabolism.[1][3][4] | May have lower sensitivity for detecting BBB defects compared to the albumin ratio.[1] | High correlation with CSF/serum albumin ratio (P < 0.001).[1] |
| CSF/Serum Albumin Ratio | Immunoassay | Established gold standard for BBB integrity. | Not specific to neuronal injury or metabolic changes. | High correlation with 7-HOCA levels in CSF.[1] |
Recent studies have also indicated that elevated levels of 7-HOCA in both CSF and plasma are associated with an increased risk of glioblastoma, suggesting its potential as a biomarker for this condition as well.[5]
Experimental Protocols
The quantification of 7-HOCA in CSF is most accurately performed using isotope dilution-mass spectrometry. The following protocol is a synopsis of a published method.[1][2][4]
Principle: A known amount of a stable isotope-labeled internal standard (d4-7-HOCA) is added to the CSF sample. The endogenous (unlabeled) and labeled 7-HOCA are then extracted and analyzed by gas chromatography-mass spectrometry (GC-MS). The ratio of the signal from the endogenous compound to the internal standard allows for precise quantification.
Materials:
-
CSF sample
-
d4-labeled 7-HOCA internal standard
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
Derivatization agent (if necessary for GC-MS)
-
Gas chromatograph-mass spectrometer
Procedure:
-
Internal Standard Spiking: Add a known amount of d4-7-HOCA to the CSF sample.
-
Extraction: Perform a liquid-liquid extraction of the lipids from the CSF using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).
-
Derivatization (if required): Depending on the GC-MS method, derivatize the extracted 7-HOCA to improve its volatility and chromatographic properties.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the specific ions corresponding to endogenous 7-HOCA and the d4-7-HOCA internal standard.
-
Quantification: Calculate the concentration of 7-HOCA in the original CSF sample based on the measured ion ratio and the amount of internal standard added.
An alternative, more laborious method involves initial purification using reversed-phase C18 chromatography, followed by derivatization, a second C18 chromatography step, and finally analysis by liquid chromatography-mass spectrometry.[1]
Metabolic Pathway of 7-HOCA in the Brain
7-HOCA is a key intermediate in the metabolism of cholesterol in the brain. It is primarily formed from 27-hydroxycholesterol (27-OHC), which is taken up from the circulation.[1][3][4] This metabolic conversion is an important mechanism for the elimination of 27-OHC from the brain.[6]
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) Detection: A Comparative Analysis of Established and Novel Methods
For Immediate Release
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a critical intermediate in bile acid synthesis and an emerging biomarker for neurological and metabolic diseases. Researchers, clinicians, and professionals in drug development will find valuable insights into both established and novel protocols, supported by experimental data and detailed methodologies.
7-HOCA, a cholesterol metabolite, is gaining significant attention for its role as a potential biomarker. Elevated levels in cerebrospinal fluid (CSF) are strongly correlated with a dysfunctional blood-brain barrier (BBB)[1][2][3]. Furthermore, recent studies have linked increased 7-HOCA concentrations in both CSF and plasma to an elevated risk of glioblastoma[4]. In the brain, 7-HOCA is the primary metabolite of 27-hydroxycholesterol (27-OHC), representing a key pathway for eliminating this potentially toxic oxysterol[1][5]. Given its diagnostic potential, the accurate and efficient quantification of 7-HOCA is paramount.
Biosynthesis of 7-HOCA
7-HOCA is synthesized via the classic (or neutral) pathway of bile acid synthesis. The initial and rate-limiting step is the conversion of cholesterol to 7α-hydroxycholesterol, catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1)[4][6]. In the brain, a key pathway involves the uptake of 27-OHC from circulation, which is then converted to 7-HOCA by the enzyme oxysterol 7α-hydroxylase (CYP7B1)[1]. This metabolite is then transported out of the brain into the circulation[1].
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
A Guide to Inter-Laboratory Quantification of 7α-Hydroxy-3-oxo-4-cholestenoic Acid (7-HOCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies for the quantification of 7α-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a critical bile acid precursor and biomarker. While a formal, multi-center ring trial for 7-HOCA quantification has not been extensively published, this document synthesizes data from existing literature to guide laboratories in establishing accurate and reproducible analytical methods, and to facilitate the comparison of results across different research sites.
Data Presentation: Comparison of Analytical Methodologies
The accurate quantification of 7-HOCA is predominantly achieved through mass spectrometry-based methods, owing to their high sensitivity and specificity. The choice of methodology can influence the results, making standardized protocols essential for inter-laboratory comparisons.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Cerebrospinal Fluid (CSF), Plasma | Plasma, Cerebrospinal Fluid (CSF) |
| Sample Preparation | Derivatization (e.g., methylation and silylation) required | Minimal derivatization, often "dilute-and-shoot" after protein precipitation or liquid-liquid extraction |
| Internal Standard | Deuterium-labeled 7-HOCA (e.g., 2H4-7-HOCA) | Deuterium-labeled 7-HOCA (e.g., 2H4-7-HOCA) |
| Reported Concentrations (CSF) | Normal levels around 15 ± 3 ng/mL[1] | Similar ranges reported |
| Reported Concentrations (Plasma) | Approximately 130 ng/mL[1] | Varies, with some studies reporting a normal range of 6-60.7 ng/mL for a related compound, 7α-hydroxy-4-cholesten-3-one (7αC4)[2] |
| Advantages | High resolution and established methodology | High throughput, reduced sample preparation time, and suitability for a wider range of analytes |
| Challenges | Requires derivatization which can introduce variability | Matrix effects can influence ionization and quantification |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are generalized workflows based on published methods.
Generalized Workflow for 7-HOCA Quantification
The following diagram outlines the key steps involved in the quantification of 7-HOCA from biological samples.
Key Experimental Considerations:
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as 2H4-7-HOCA, is critical to correct for variations in sample extraction and instrument response.[1][3][4]
-
Extraction: The extraction method should be optimized to ensure high recovery of 7-HOCA from the specific biological matrix. For instance, acidification of CSF has been shown to improve recovery.[1]
-
Derivatization (for GC-MS): If using GC-MS, the derivatization process (e.g., formation of methyl ester trimethylsilyl ether derivatives) must be consistent and complete to ensure accurate quantification.[1]
-
Chromatography: The chromatographic method should be able to separate 7-HOCA from other isomeric and isobaric compounds that could interfere with the measurement.
-
Mass Spectrometry: For tandem mass spectrometry, the selection of precursor and product ion transitions should be highly specific for 7-HOCA to minimize interferences.
Inter-Laboratory Comparison and Cross-Validation
To ensure that data from different laboratories can be reliably compared, a cross-validation of bioanalytical methods is essential.[5] This process helps to identify and mitigate any systematic bias between laboratories.
Signaling Pathway for Bile Acid Synthesis (Simplified)
The accurate measurement of 7-HOCA is important for studying bile acid metabolism. The following diagram illustrates the simplified biosynthetic pathway leading to 7-HOCA.
Recommendations for Inter-Laboratory Studies:
-
Standard Reference Materials (SRMs): The use of well-characterized SRMs, such as NIST SRM 1950 for plasma, can help to harmonize results between laboratories by providing a common sample for analysis.[6]
-
Cross-Validation Protocol: A formal cross-validation study should be conducted. This typically involves the analysis of a set of identical samples (both spiked and incurred) by each laboratory.[5][7]
-
Acceptance Criteria: Pre-defined acceptance criteria for the cross-validation should be established. For example, the mean concentration difference between laboratories should be within a certain percentage.
-
Data Analysis: Statistical methods should be used to compare the data sets from different laboratories and assess for any significant bias.[5]
By adopting standardized methodologies, utilizing common reference materials, and performing rigorous cross-validation, researchers can enhance the comparability and reliability of 7-HOCA quantification across different laboratories, leading to more robust and reproducible scientific findings.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for bile acid malabsorption in health, ileal disease and irritable bowel syndrome using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hepatic and Extrahepatic Metabolism of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in hepatic and extrahepatic tissues. 7-HOCA, a key intermediate in bile acid synthesis, undergoes distinct metabolic transformations depending on its anatomical location. Understanding these differences is crucial for research into bile acid homeostasis, cholesterol metabolism, and the development of therapeutics targeting these pathways.
Overview of 7-HOCA Metabolism
7-HOCA is a cholesterol metabolite that plays a central role as an intermediate in the synthesis of bile acids.[1] Its metabolism is compartmentalized, with significant production occurring in extrahepatic tissues, particularly the brain, followed by uptake and further processing by the liver.[1]
Quantitative Data Summary
| Biological Compartment | Reported Concentration of 7-HOCA | Species | Reference(s) |
| Plasma | ~130 ng/mL | Human | [1] |
| Cerebrospinal Fluid (CSF) | ~15 ng/mL (in healthy individuals) | Human | [1][2] |
| Subdural Hematoma | 69 - 259 ng/mL (mean 157 ng/mL) | Human | [3] |
| Peripheral Blood | 16 - 72 ng/mL (mean 25 ng/mL) | Human | [3] |
| Cerebral Cortex | Almost undetected | Mouse | [4] |
Note: Concentrations can vary significantly based on physiological and pathological conditions.
Comparative Metabolic Pathways
The metabolism of 7-HOCA differs significantly between the liver and extrahepatic tissues, primarily the brain and potentially the intestine. The liver is the main site of its catabolism into bile acids, while the brain is a major site of its synthesis.
| Feature | Hepatic Metabolism | Extrahepatic Metabolism |
| Primary Role | Catabolism of 7-HOCA into primary bile acids. | Synthesis of 7-HOCA from cholesterol precursors. |
| Primary Location | Liver (hepatocytes). | Brain (neurons), potentially other tissues. |
| Key Enzymes | Aldo-keto reductase family 1 member D1 (AKR1D1), Sterol 27-hydroxylase (CYP27A1).[5][6][7] | Oxysterol 7α-hydroxylase (CYP7B1), Sterol 27-hydroxylase (CYP27A1), 3β-hydroxy-Δ5-steroid dehydrogenase.[1] |
| Metabolic Precursor(s) | 7-HOCA (from circulation). | 27-hydroxycholesterol (in the brain).[1] |
| Primary Metabolic Product(s) | Chenodeoxycholic acid (CDCA) and other primary bile acids.[1] | 7-HOCA. |
Extrahepatic Synthesis of 7-HOCA (Brain)
In the brain, 7-HOCA is the major end metabolite of 27-hydroxycholesterol (27-OHC), a cholesterol derivative that crosses the blood-brain barrier.[1] This conversion is a key pathway for the elimination of oxysterols from the brain.[1] The synthesis involves a multi-step enzymatic cascade.[1]
Hepatic Catabolism of 7-HOCA
The liver takes up 7-HOCA from the circulation and converts it into primary bile acids, predominantly chenodeoxycholic acid (CDCA).[1] This pathway is a critical component of the overall bile acid synthesis process. The enzyme AKR1D1 plays a pivotal role in this conversion.[5][6][7]
Intestinal Metabolism
While the liver and brain are the primary sites of 7-HOCA metabolism and synthesis, respectively, some evidence suggests potential metabolic activity in the intestine. The related compound, 7α-hydroxy-4-cholesten-3-one, can be converted to cholestanol in the intestine.[8][9][10] Furthermore, gut microbiota possess enzymes such as 7α-hydroxysteroid dehydrogenases that can modify bile acids, although their specific action on 7-HOCA is not well-characterized.[11][12][13][14]
Experimental Protocols
Detailed experimental protocols specifically for the metabolism of 7-HOCA are not extensively published. However, established methods for studying xenobiotic metabolism in liver and brain tissues can be adapted.
General Protocol for 7-HOCA Metabolism in Precision-Cut Liver Slices (PCLS)
PCLS are a valuable ex vivo model as they maintain the complex cellular architecture of the liver.[15][16][17][18][19]
-
Tissue Preparation:
-
Prepare fresh liver tissue from the species of interest.
-
Create cylindrical cores from the liver tissue.
-
Use a Krumdieck or Brendel-Vitron tissue slicer to generate slices of a reproducible thickness (typically 200-250 µm).[18]
-
-
Incubation:
-
Pre-incubate slices in oxygenated (95% O₂/5% CO₂) Williams' Medium E supplemented with glucose and antibiotics at 37°C to stabilize the tissue.[17]
-
Introduce 7-HOCA (at a predetermined concentration, e.g., 1-100 µM) to the incubation medium.
-
Incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle agitation.
-
-
Sample Analysis:
-
At each time point, collect both the incubation medium and the liver slices.
-
Quench the metabolic reactions, for example, by adding a cold organic solvent like acetonitrile.
-
Homogenize the liver slices.
-
Separate the metabolites from the tissue homogenate and medium by protein precipitation and centrifugation.
-
Analyze the supernatant for the disappearance of 7-HOCA and the appearance of metabolites (e.g., CDCA) using LC-MS/MS.
-
General Protocol for 7-HOCA Metabolism in Brain Homogenates
This method can be used to assess the metabolic capacity of brain tissue.
-
Tissue Preparation:
-
Isolate fresh brain tissue (e.g., cortex, hippocampus) from the species of interest in ice-cold buffer.
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare subcellular fractions (e.g., microsomes, cytosol) by differential centrifugation if desired.
-
-
Incubation:
-
Pre-warm the brain homogenate (or subcellular fraction) to 37°C.
-
Initiate the reaction by adding 7-HOCA and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).
-
Incubate at 37°C for a defined period.
-
-
Sample Analysis:
-
Terminate the reaction with a cold organic solvent.
-
Process the samples as described for PCLS.
-
Analyze the samples by LC-MS/MS to quantify 7-HOCA and any potential metabolites.
-
Conclusion
The metabolism of 7-HOCA is distinctly compartmentalized between hepatic and extrahepatic tissues. The liver primarily serves to clear 7-HOCA from circulation by converting it into bile acids, a process heavily reliant on the enzyme AKR1D1. In contrast, the brain is a significant site of 7-HOCA synthesis, where it is produced from 27-hydroxycholesterol via a pathway involving CYP7B1 and CYP27A1. While some potential for intestinal metabolism exists, it appears to be a minor pathway compared to the liver and brain. Further research is warranted to obtain direct quantitative comparisons of the metabolic kinetics in these different tissues to fully elucidate the dynamics of 7-HOCA homeostasis. The provided experimental frameworks offer a starting point for such investigations.
References
- 1. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cholestanol from intestinal 7 alpha-hydroxy-4-cholesten-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation of 4-cholesten-3-one and 7 alpha-hydroxy-4-cholesten-3-one into cholestanol and bile acids in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of biosynthesis of cholestanol from 7 alpha-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological Role of Bile Acids Modified by the Gut Microbiome [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved HPLC assay for the assessment of liver slice metabolic viability using 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. precisionary.com [precisionary.com]
- 17. alspi.com [alspi.com]
- 18. pure.rug.nl [pure.rug.nl]
- 19. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Accuracy of Serum 7α-Hydroxy-4-cholesten-3-one (7αC4) for Bile Acid Malabsorption
This guide provides a detailed comparison of serum 7α-hydroxy-4-cholesten-3-one (7αC4), also known as 7-HOCA, with alternative diagnostic methods for Bile Acid Malabsorption (BAM). It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodologies of current diagnostic options for this common cause of chronic diarrhea.
Bile Acid Malabsorption (BAM) is a frequently underdiagnosed condition characterized by an excess of bile acids in the colon, leading to symptoms such as chronic watery diarrhea, bloating, and fecal urgency[1][2][3]. The condition is estimated to affect 25% to 50% of patients previously diagnosed with diarrhea-predominant irritable bowel syndrome (IBS-D)[2][4]. Accurate diagnosis is crucial for appropriate patient management, which often involves treatment with bile acid sequestrants[5][6].
Serum 7αC4 has emerged as a practical and sensitive biomarker for BAM. 7αC4 is a key intermediate in the synthesis of bile acids from cholesterol, and its levels in the blood correlate with the rate of hepatic bile acid production[1][7][8]. In BAM, the failure of the ileum to reabsorb bile acids breaks the negative feedback loop on the liver, leading to increased synthesis and consequently, elevated serum 7αC4 levels[3][7][9].
Comparative Diagnostic Accuracy
The diagnostic utility of serum 7αC4 is most often evaluated against the 75Selenium-homotaurocholic acid test (SeHCAT), which is considered the gold standard in many regions[10][11][12]. Other methods include the measurement of total fecal bile acids (FBA) and serum Fibroblast Growth Factor 19 (FGF19). The following table summarizes the comparative diagnostic accuracy of these methods.
| Diagnostic Test | Pathology | Sensitivity (%) | Specificity (%) | Key Findings & Limitations |
| Serum 7αC4 | Bile Acid Malabsorption (BAM) | 85.2 - 97%[1][2][10] | 71.1 - 79%[4][10][13] | A convenient blood test that serves as a surrogate for bile acid synthesis[4][9]. Levels can be influenced by liver disease, statin use, and diurnal variation, requiring standardized collection times[3][4]. |
| SeHCAT Scan | Bile Acid Malabsorption (BAM) | 80 - 89%[2][6] | 93.2 - 100%[2][6][10] | Considered the gold standard, it directly measures bile acid retention over seven days[1][11]. Limited availability (especially in the US), expensive, and involves radionuclide exposure[1][3]. |
| Total Fecal Bile Acids (48h) | Bile Acid Malabsorption (BAM) | ~66.6%[10] | ~79.3%[10] | Directly quantifies the excess bile acids that are the cause of symptoms. Sample collection is cumbersome for patients[14]. |
| Serum FGF19 | Bile Acid Malabsorption (BAM) | ~63.8%[10] | ~72.3%[10] | FGF19 is an endocrine hormone that inhibits bile acid synthesis; low levels indicate BAM[10]. It has the lowest reported sensitivity and specificity among the common biomarkers[10]. |
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis and Regulation
The measurement of serum 7αC4 is based on its central role in the bile acid synthesis pathway, which is regulated by a negative feedback mechanism involving FGF19. This relationship is crucial for understanding its utility as a diagnostic marker.
Caption: Feedback regulation of bile acid synthesis.
Diagnostic Workflow Comparison
The process for diagnosing a patient with suspected BAM differs significantly depending on the chosen test. The serum 7αC4 test offers a much simpler workflow compared to the SeHCAT scan.
Caption: Comparison of diagnostic workflows for BAM.
Experimental Protocols
Measurement of Serum 7α-hydroxy-4-cholesten-3-one (7αC4)
This protocol is based on methods described in the literature utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity[1][4].
a. Sample Collection and Preparation:
-
Collect a fasting blood sample from the patient. To account for diurnal variation, samples should be collected at a standardized time, typically in the morning[1][4].
-
Separate serum or plasma from cells within two hours of venipuncture[9].
-
Transfer the serum/plasma to a transport tube and freeze until analysis[9].
b. Analyte Extraction:
-
Thaw the serum sample (typically 0.5 mL).
-
Add an internal standard (e.g., a deuterium-labeled 7αC4) to the sample to account for extraction variability.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the sterols from the serum matrix.
c. Chromatographic Separation:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with a mobile phase (e.g., a mixture of methanol and water with a modifier like formic acid) to separate 7αC4 from other serum components.
d. Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 7αC4 and its labeled internal standard, ensuring high selectivity and accurate quantification.
75Selenium-homotaurocholic acid test (SeHCAT)
The SeHCAT test is a nuclear medicine investigation that directly measures the whole-body retention of a synthetic, radiolabeled bile acid analogue[1][8].
a. Administration and First Measurement (Day 0):
-
The patient ingests a single capsule containing a known, small dose of 75Selenium-homotaurocholic acid.
-
After a few hours, a whole-body scan is performed using a gamma camera to measure the initial amount of radioactivity. This reading is set as the 100% retention baseline[8].
b. Second Measurement (Day 7):
-
The patient returns seven days later. No special diet or lifestyle changes are required during this period.
-
A second whole-body scan is performed using the same equipment and settings as the initial scan[8].
-
The amount of radioactivity remaining in the body is measured.
c. Calculation and Interpretation:
-
The percentage of the SeHCAT dose retained at day 7 is calculated by comparing the second scan's measurement to the baseline scan.
-
A retention value of less than 10% is typically considered diagnostic for moderate to severe Bile Acid Malabsorption[10][12]. Values between 10% and 15% may indicate mild BAM[12].
References
- 1. An evaluation of the use of serum 7-alpha-hydroxycholestenone as a diagnostic test of bile acid malabsorption causing watery diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Alternative Treatment Strategies for Bile Acid Malabsorption in Inflammatory Bowel Disease Patients: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying diarrhea caused by bile acid malabsorption - Mayo Clinic [mayoclinic.org]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating Bile Acid Diarrhea Naturally With The Help of Integrative Medicine [rupahealth.com]
- 6. droracle.ai [droracle.ai]
- 7. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 8. Serum 7 alpha-hydroxy-4-cholesten-3-one concentrations in the evaluation of bile acid malabsorption in patients with diarrhoea: correlation to SeHCAT test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. Methods for diagnosing bile acid malabsorption: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New therapeutic options for bile acid malabsorption diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bile acid malabsorption as a cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-world experience with the diagnosis of bile acid malabsorption (BAM) using serum 7-alpha-C4 and 48-hour stool bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
7-HOCA Levels: A Potential Biomarker for Disease Severity and Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) levels in various disease states, offering insights into its potential as a biomarker for disease severity and progression. The information is compiled from recent experimental data and is intended to support research and drug development efforts in related fields.
Quantitative Data Summary
The following tables summarize the reported levels of 7-HOCA in different biological matrices across various diseases. These values highlight the significant variations in 7-HOCA concentrations associated with disease presence and severity.
Table 1: Serum/Plasma 7-HOCA Levels in Liver Diseases
| Disease State | Patient Group | Mean 7-HOCA Level (± SD) | Control Group Level (± SD) | Fold Change | Reference |
| Cirrhosis | Child B and C (n=17) | 33 - 69 pmol/mL (range) | 237 ± 97 pmol/mL (n=18) | Significantly Lower | [1] |
| Cirrhosis | All (n=23) | 78 ± 59 pmol/mL | 237 ± 97 pmol/mL (n=18) | ~3-fold decrease | [1] |
| Chronic Hepatitis | n=21 | 262 ± 102 pmol/mL | 237 ± 97 pmol/mL (n=18) | No significant change | [1] |
| NAFLD with HCC | n=20 | 350.6 ± 37.4 nM | 182.1 ± 14.9 nM (n=19, control) | ~1.9-fold increase |
Table 2: Cerebrospinal Fluid (CSF) 7-HOCA Levels in Neurological and Other Diseases
| Disease State | Patient Group | Mean 7-HOCA Level (± SD) or Range | Control Group Level (± SD) | Fold Change | Reference |
| Blood-Brain Barrier (BBB) Defect | n=22 | 7 - 392 ng/mL (range) | 15 ± 3 ng/mL (n=8, headache controls) | Up to ~26-fold increase | [2] |
| Encephalitis and Meningitis | - | 33 - 392 ng/mL (range) | 15 ± 3 ng/mL (n=8, headache controls) | ~2 to 26-fold increase | [2] |
| Guillain-Barré's Disease | - | 24 - 47 ng/mL (range) | 15 ± 3 ng/mL (n=8, headache controls) | ~1.6 to 3.1-fold increase | [2] |
| Alzheimer's Disease | n=11 | 13 ± 4 ng/mL | 15 ± 3 ng/mL (n=8, headache controls) | No significant change | [2] |
| Vascular Dementia | n=13 | 14 ± 7 ng/mL | 15 ± 3 ng/mL (n=8, headache controls) | No significant change | [2] |
| Glioblastoma (GBM) | - | Significantly Higher | Control | Increased | |
| Subarachnoid Hemorrhage | - | Increased | Normal (not detected) | Significantly Increased | [2] |
Table 3: 7-HOCA Levels in Other Conditions
| Condition | Matrix | Patient Group | Mean 7-HOCA Level (± SD) or Range | Control Group Level (± SD) or Range | Fold Change | Reference |
| Chronic Subdural Hematoma | Hematoma Fluid | n=20 | 157 ng/mL (mean); 69 - 259 ng/mL (range) | 25 ng/mL (mean, peripheral blood); 16 - 72 ng/mL (range) | ~6-fold higher than blood | [3] |
| Pulmonary Arterial Hypertension (PAH) | Plasma | - | Elevated in patients with worsened PAH | - | Increased | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used for the quantification of 7-HOCA.
Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) for Serum 7-HOCA
This method was utilized for the analysis of serum 7-HOCA in patients with chronic liver diseases.[1]
-
Sample Preparation: Detailed steps for extraction and derivatization of 7-HOCA from serum samples were performed to prepare the analyte for GC-MS analysis.
-
GC-MS Analysis: The prepared samples were injected into a gas chromatograph coupled with a mass spectrometer. The separation was achieved on a specific capillary column, and the mass spectrometer was operated in a selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 7-HOCA derivative.
-
Quantification: The concentration of 7-HOCA was determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Isotope Dilution-Mass Spectrometry for CSF 7-HOCA
A simple and accurate method for the assay of 7-HOCA in cerebrospinal fluid (CSF) was developed based on isotope dilution-mass spectrometry using a 2H4-labeled internal standard.[2][5]
-
Internal Standard Addition: A known amount of 2H4-labeled 7-HOCA is added to the CSF sample.
-
Extraction: The sample is acidified, and 7-HOCA (both labeled and unlabeled) is extracted using an organic solvent like diethyl ether.
-
Derivatization: The extracted material is converted into a methyl ester and then a trimethylsilyl (TMS) ether to make it volatile for GC-MS analysis.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS, monitoring the specific ions for the unlabeled and labeled 7-HOCA.
-
Quantification: The ratio of the peak areas of the endogenous 7-HOCA to the labeled internal standard is used to calculate the concentration of 7-HOCA in the original CSF sample. The limit of detection for this method is approximately 0.5 ng/ml, with a limit of quantitation around 1 ng/ml.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Serum 7-HOCA
This high-throughput method is used for the quantification of 7α-hydroxy-4-cholesten-3-one (C4), a precursor to 7-HOCA and a biomarker for bile acid synthesis. A similar approach can be adapted for 7-HOCA.
-
Sample Preparation: Plasma or serum samples (e.g., 20-50 µL) are subjected to protein precipitation using a solvent like acetonitrile. A stable isotope-labeled internal standard (e.g., C4-d7) is added prior to precipitation.[6]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase typically consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways and Logical Relationships
The role of 7-HOCA in disease progression is intrinsically linked to its position within the bile acid synthesis pathway and its subsequent effects on various cellular signaling cascades.
Bile Acid Synthesis Pathway
7-HOCA is a key intermediate in the classic (or neutral) pathway of bile acid synthesis, which primarily occurs in the liver. This pathway is critical for cholesterol homeostasis.
Caption: The classical bile acid synthesis pathway showing the formation of 7-HOCA.
Proposed Mechanism of 7-HOCA in NAFLD Progression
In non-alcoholic fatty liver disease (NAFLD), decreased expression of the enzyme AKR1D1 leads to the accumulation of 7-HOCA. This accumulation is associated with adverse effects on liver cells.
Caption: Proposed mechanism of 7-HOCA's role in the progression of NAFLD to HCC.
Bile Acid Receptor Signaling: FXR and TGR5
Bile acids, including the downstream products of 7-HOCA metabolism, are signaling molecules that activate nuclear and membrane receptors like FXR and TGR5, which regulate various metabolic processes. While direct activation of these receptors by 7-HOCA is not well-documented, its accumulation can influence the pool of other bile acids that do act as ligands.
Caption: Overview of bile acid signaling through FXR and TGR5 receptors.
References
- 1. Bile acid metabolism in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. researchgate.net [researchgate.net]
- 5. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7α-Hydroxy-3-oxo-4-cholestenoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7α-Hydroxy-3-oxo-4-cholestenoic acid, a key intermediate in bile acid biosynthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 7α-Hydroxy-3-oxo-4-cholestenoic acid with care. Based on data for structurally similar compounds, this substance should be considered harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impermeable and resistant gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation[2]. However, if dust or aerosols may be generated, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary method for the disposal of 7α-Hydroxy-3-oxo-4-cholestenoic acid is through an approved waste disposal plant. Do not allow the compound or large quantities of it to reach ground water, water courses, or sewage systems[2].
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for 7α-Hydroxy-3-oxo-4-cholestenoic acid waste.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Containerization:
-
Use a chemically resistant container with a secure lid.
-
For solid waste (e.g., contaminated lab supplies), double-bag the materials before placing them in the designated waste container.
-
For solutions, ensure the container is appropriate for liquid waste and will not leak.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "7α-Hydroxy-3-oxo-4-cholestenoic acid".
-
Include hazard pictograms as appropriate (e.g., "Harmful," "Environmentally Hazardous").
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature for the pure compound is -20°C[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) or all available hazard information.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Avoid generating dust.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's emergency response team or EHS department immediately.
-
Hazard and Safety Data Summary
The following table summarizes key safety information based on available data for 7α-Hydroxy-3-oxo-4-cholestenoic acid and structurally similar compounds.
| Parameter | Information | Source |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| First Aid: Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. | [1] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [2] |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7α-Hydroxy-3-oxo-4-cholestenoic acid waste.
Caption: Disposal workflow for 7α-Hydroxy-3-oxo-4-cholestenoic acid.
References
Personal protective equipment for handling 7alpha-Hydroxy-3-oxo-4-cholestenoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7alpha-Hydroxy-3-oxo-4-cholestenoic acid. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use. |
| Body Protection | A laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | When handling the powdered form, especially if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to cleanup.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep it segregated from incompatible materials.
-
-
Preparation for Use (Weighing and Solution Preparation):
-
Conduct all handling of the powdered form within a chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE, including a respirator if weighing the powder.
-
Use a dedicated and calibrated scale for weighing.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Ensure the work area is clean and free of clutter.
-
-
During Use:
-
Handle all solutions containing this compound with the same level of precaution as the powdered form.
-
Avoid direct contact with skin and eyes.
-
Keep containers closed when not in use.
-
-
Cleanup:
-
Clean all spills immediately.
-
For small powder spills, carefully wipe up with a damp cloth or paper towel, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical.
-
Unused Compound:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
The original container with the unused compound should be clearly labeled as hazardous waste.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the empty container can be disposed of as non-hazardous waste.
-
-
Aqueous Solutions:
-
Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not pour down the sanitary sewer.
-
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
